Product packaging for Ammonium malate(Cat. No.:CAS No. 20261-05-6)

Ammonium malate

Cat. No.: B3049338
CAS No.: 20261-05-6
M. Wt: 151.12 g/mol
InChI Key: RMIOHTPMSWCRSO-UHFFFAOYSA-N
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Description

Ammonium malate is the ammonium salt of malic acid, appearing as a white crystalline solid with the molecular formula C₄H₁₂N₂O₅ and a molar mass of 151.118 g·mol⁻¹ . It is a chiral compound, available in various forms such as monoammonium or dithis compound, and in R, S, or racemic (DL) configurations . In scientific research, this compound serves as a key organic additive in materials science. Studies demonstrate its significant role in modifying the growth and properties of crystalline materials; for instance, doping with this compound can enhance the optical transparency, mechanical hardness, and dielectric properties of ammonium dihydrogen phosphate (ADP) crystals, which are critical for non-linear optical applications like harmonic generators and electro-optic modulators . Furthermore, in the field of mineral processing, ammonium salts, including citrate, are employed to reinforce the mechanical strength and growth density of copper sulfide (CuS) crystals on malachite surfaces during sulfidation flotation, thereby improving the recovery rate of copper minerals . As a food additive, dithis compound is recognized under the E number E349, where it functions as a flavoring agent and an acidity regulator . This product is strictly for professional research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO5 B3049338 Ammonium malate CAS No. 20261-05-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20261-05-6

Molecular Formula

C4H9NO5

Molecular Weight

151.12 g/mol

IUPAC Name

azanium;2,4-dihydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3

InChI Key

RMIOHTPMSWCRSO-UHFFFAOYSA-N

SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[NH4+].[NH4+]

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)O.[NH4+]

Other CAS No.

6283-27-8
20261-05-6

Related CAS

20261-05-6
5972-71-4

Origin of Product

United States

Foundational & Exploratory

Synthesis and Properties of Ammonium Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) malate (B86768), the ammonium salt of malic acid, is a chiral compound with relevance in diverse scientific fields, including materials science and the food industry.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and crystallographic data of ammonium malate. Detailed experimental protocols for its preparation and characterization are presented, alongside a summary of its known applications. This document aims to serve as a core resource for professionals engaged in research and development involving this compound.

Chemical Identity and Physical Properties

This compound can exist as either monothis compound or dithis compound, and in R, S, or racemic (DL) configurations.[1][2][3] The diammonium salt is commonly used as a flavoring agent and acidity regulator in food products, identified by the E number E349.[1][2][3]

Table 1: Physicochemical Properties of this compound Variants

PropertyDithis compoundMonoammonium Hydrogen MalateSource
Molecular Formula C₄H₁₂N₂O₅C₄H₉NO₅[1][4][5][6]
Molecular Weight 168.15 g/mol 151.12 g/mol [4][6][7]
Appearance White crystalline solid-[1]
Boiling Point 306.4 °C-[4][7]
Flash Point 153.4 °C-[4][7]
CAS Number 20261-05-6, 6283-27-86283-27-8, 5972-71-4[1][4][6][8][9]

Synthesis of this compound

The primary method for synthesizing this compound is a straightforward acid-base neutralization reaction between malic acid and an ammonia (B1221849) solution.[1]

General Laboratory-Scale Synthesis Protocol

This protocol outlines the synthesis of this compound crystals.

Materials:

  • L-malic acid

  • Ammonia solution (e.g., 25% in water)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • Evaporating dish or crystallizing dish

Procedure:

  • Dissolve a known quantity of L-malic acid in deionized water in a beaker with constant stirring.

  • Slowly add the ammonia solution dropwise to the malic acid solution. The reaction is exothermic, and a slight increase in temperature to approximately 40°C may be observed when using a 1:1 molar ratio.[1]

  • Continuously monitor the pH of the solution. Continue adding the ammonia solution until the desired pH is reached. For the synthesis of this compound for nonlinear optical applications, a pH of 4.5 has been reported.[10]

  • Once the desired pH is achieved, continue stirring the solution for several hours (e.g., 6 hours) to ensure the reaction goes to completion.[1]

  • Transfer the resulting solution to an evaporating dish and allow the solvent to evaporate slowly at a controlled temperature. For instance, single crystals have been grown by slow evaporation at 35°C in a constant-temperature bath.[10]

  • Collect the resulting this compound crystals.

Synthesis_Workflow cluster_materials Starting Materials cluster_process Reaction Process cluster_crystallization Crystallization Malic Acid Malic Acid Dissolution Dissolve Malic Acid in Deionized Water Malic Acid->Dissolution Ammonia Solution Ammonia Solution Neutralization Add Ammonia Solution (Exothermic Reaction) Ammonia Solution->Neutralization Dissolution->Neutralization pH_Adjustment Monitor and Adjust pH Neutralization->pH_Adjustment Stirring Stir for 6 hours pH_Adjustment->Stirring Evaporation Slow Evaporation of Solvent Stirring->Evaporation Crystals This compound Crystals Evaporation->Crystals

Caption: General workflow for the synthesis of this compound.

Crystallographic Properties

The crystal structure of this compound has been investigated using single-crystal X-ray diffraction. It has been reported to crystallize in the monoclinic crystal system with a non-centrosymmetric space group 'Cc', which is a prerequisite for second-harmonic generation (SHG) applications.[1][10]

Table 2: Crystallographic Data for this compound

ParameterValueSource
Crystal System Monoclinic[1][10]
Space Group Cc[1][10]
Crystal Dimensions Up to 38 x 35 x 27 mm³[1][10]

The structural integrity of the grown crystals can be assessed by high-resolution X-ray diffraction (HRXRD) rocking curve measurements.[10] The crystalline nature of the synthesized material can also be confirmed by Powder X-ray Diffraction (PXRD).[1]

Spectroscopic and Thermal Properties

Applications

This compound has several applications across different fields:

  • Materials Science: It is used as an organic additive to modify the properties of crystalline materials. For example, doping with this compound can enhance the optical transparency and mechanical hardness of ammonium dihydrogen phosphate (B84403) (ADP) crystals, which are used in non-linear optical applications.[1]

  • Food Industry: As mentioned, dithis compound is used as a food additive (E349) acting as a flavoring agent and acidity regulator.[1][2][3]

  • Biochemistry: Malate plays a crucial role in ammonia assimilation in biological systems by providing carbon skeletons for amino acid synthesis.[1]

Logical_Relationship cluster_synthesis Synthesis cluster_properties Properties cluster_applications Applications Synthesis_Node Acid-Base Reaction (Malic Acid + Ammonia) Physicochemical Physicochemical Properties (MW, BP, etc.) Synthesis_Node->Physicochemical Crystallographic Crystallographic Properties (Monoclinic, Cc) Synthesis_Node->Crystallographic Spectroscopic Spectroscopic Properties (FTIR) Synthesis_Node->Spectroscopic Food_Industry Food Industry (E349) Physicochemical->Food_Industry Biochemistry Biochemistry (Ammonia Assimilation) Physicochemical->Biochemistry Materials_Science Materials Science (NLO Crystals) Crystallographic->Materials_Science Signaling_Pathway Ammonium_Ion Ammonium (NH4+) Amino_Acid_Synthesis Amino Acid Synthesis (e.g., Glutamine) Ammonium_Ion->Amino_Acid_Synthesis Nitrogen Source Malate Malate Carbon_Skeletons Carbon Skeletons (e.g., 2-oxoglutarate) Malate->Carbon_Skeletons Provides Carbon_Skeletons->Amino_Acid_Synthesis Required for

References

An In-depth Technical Guide to Ammonium Malate: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium (B1175870) malate (B86768), covering its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Structure and Formula

Ammonium malate is the ammonium salt of malic acid, an organic dicarboxylic acid. It can exist in two primary forms: monothis compound and dithis compound , depending on the stoichiometry of the acid-base reaction. Malic acid is a chiral molecule, existing as D- and L-enantiomers; therefore, this compound can also exist in these stereoisomeric forms or as a racemic mixture.

Monothis compound: This form has one ammonium ion neutralizing one of the carboxylic acid groups of malic acid.

  • Chemical Formula: C₄H₉NO₅

  • IUPAC Name: Azanium 3-carboxy-2-hydroxypropanoate

  • Structure:

    alt text

Dithis compound: In this form, two ammonium ions neutralize both carboxylic acid groups of malic acid.[1]

  • Chemical Formula: C₄H₁₂N₂O₅

  • IUPAC Name: Diazanium 2-hydroxybutanedioate[2]

  • Structure:

    alt text

Physicochemical Properties

A summary of the key physicochemical properties of both monoammonium and dithis compound is presented in the table below for easy comparison. This data is essential for handling, formulation, and analytical method development.

PropertyMonothis compoundDithis compound
Molecular Formula C₄H₉NO₅C₄H₁₂N₂O₅
Molar Mass 151.12 g/mol [3]168.15 g/mol [2]
Appearance White crystalline solidWhite solid[1]
CAS Number 5972-71-46283-27-8[1]
Melting Point 160-161 °CDecomposes
Solubility Soluble in water, slightly soluble in alcohol.Soluble in water.
Density 1.15 g/cm³Not available
Boiling Point Not available412.1 °C at 760 mmHg
Flash Point Not available203.1 °C

Experimental Protocols

Detailed methodologies for the synthesis and quantitative analysis of this compound are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between malic acid and ammonia (B1221849) in an aqueous solution.[4] The stoichiometry of the reactants determines whether the monoammonium or diammonium salt is formed.

3.1.1. Synthesis of Monothis compound

  • Materials:

  • Equipment:

    • Beaker

    • Magnetic stirrer and stir bar

    • pH meter or pH indicator strips

    • Rotary evaporator

    • Büchner funnel and filter paper

    • Crystallizing dish

  • Procedure:

    • Dissolve 134.09 g (1.0 mol) of malic acid in 250 mL of deionized water in a beaker with magnetic stirring.

    • Slowly add ammonium hydroxide solution dropwise to the malic acid solution while continuously monitoring the pH.

    • Continue adding ammonium hydroxide until the pH of the solution reaches approximately 4.5.

    • Once the desired pH is reached, stop the addition of ammonium hydroxide and continue stirring for another 30 minutes at room temperature to ensure the reaction is complete.

    • Concentrate the resulting solution using a rotary evaporator at 50-60 °C until a viscous liquid or the first signs of crystal formation are observed.

    • Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the crystals in a vacuum oven at 40 °C to a constant weight.

3.1.2. Synthesis of Dithis compound

  • Materials and Equipment: Same as for monothis compound.

  • Procedure:

    • Follow steps 1 and 2 from the monothis compound synthesis.

    • Continue the dropwise addition of ammonium hydroxide solution until the pH of the solution reaches approximately 8.0-8.5.[5]

    • Follow steps 4 through 9 from the monothis compound synthesis to isolate and dry the dithis compound crystals.

Quantitative Analysis of this compound

The purity of synthesized this compound can be determined by various analytical techniques. A classical acid-base titration is a reliable method for determining the purity of the salt.

3.2.1. Purity Determination by Titration

This method determines the purity of this compound by titrating the ammonium ion with a standardized solution of sodium hydroxide after conversion to ammonia.

  • Materials:

  • Equipment:

    • Analytical balance

    • Volumetric flask (100 mL)

    • Pipette (25 mL)

    • Burette (50 mL)

    • Erlenmeyer flask (250 mL)

  • Procedure:

    • Accurately weigh approximately 0.4 g of the this compound sample and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water.

    • Pipette 25 mL of the sample solution into a 250 mL Erlenmeyer flask.

    • Add 2-3 drops of phenolphthalein indicator.

    • Add 10 mL of neutralized formaldehyde solution. The solution should become acidic.

    • Titrate the solution with the standardized 0.1 M NaOH solution until a permanent pink color is observed.

    • Record the volume of NaOH used.

    • Calculate the percentage purity of this compound using the appropriate stoichiometric calculations.

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis_Workflow Malic_Acid Malic Acid (C₄H₆O₅) Reaction Neutralization Reaction in Water Malic_Acid->Reaction Ammonia Ammonium Hydroxide (NH₄OH) Ammonia->Reaction Monoammonium Monothis compound (pH ~4.5) Reaction->Monoammonium 1 equivalent Diammonium Dithis compound (pH ~8.0-8.5) Reaction->Diammonium 2 equivalents Crystallization Crystallization Monoammonium->Crystallization Diammonium->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Final_Product Pure this compound Crystals Drying->Final_Product Dissociation_in_Water cluster_diammonium Dithis compound Dissociation cluster_monoammonium Monothis compound Dissociation Diammonium_Malate Dithis compound (s) (NH₄)₂C₄H₄O₅ Dissolved_Diammonium Dithis compound (aq) Diammonium_Malate->Dissolved_Diammonium Dissolves in H₂O Diammonium_Ions 2 NH₄⁺ (aq) + C₄H₄O₅²⁻ (aq) (Ammonium ions + Malate ion) Dissolved_Diammonium->Diammonium_Ions Dissociates Monoammonium_Malate Monothis compound (s) NH₄C₄H₅O₅ Dissolved_Monoammonium Monothis compound (aq) Monoammonium_Malate->Dissolved_Monoammonium Dissolves in H₂O Monoammonium_Ions NH₄⁺ (aq) + C₄H₅O₅⁻ (aq) (Ammonium ion + Hydrogen malate ion) Dissolved_Monoammonium->Monoammonium_Ions Dissociates

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Ammonium Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) malate (B86768) is an organic compound that exists as the ammonium salt of malic acid.[1] It is a chiral compound, meaning it can be found in various stereoisomeric forms, including R, S, and a racemic (DL) mixture.[1] Furthermore, ammonium malate can exist in different stoichiometric forms, primarily as the monoammonium salt (NH₄H(C₂H₃OH(CO₂)₂)) and the diammonium salt ((NH₄)₂(C₂H₃OH(CO₂)₂)).[1][2][3] This guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols and relevant biological pathways.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. It is important to note that some properties may vary depending on the specific isomeric and stoichiometric form of the compound.

PropertyValueSource(s)
Molecular Formula C₄H₁₂N₂O₅ (Diammonium) C₄H₉NO₅ (Monoammonium)[4][5] [2][6][7]
Molecular Weight 168.15 g/mol (Diammonium) 151.12 g/mol (Monoammonium)[4][8] [1][6][7]
Appearance White crystalline solid[1][2]
Density 1.498 g/cm³ (Monohydrate of monoammonium salt)[2]
Boiling Point 412.1°C at 760 mmHg[5]
Solubility Soluble in water.[9][10] The diammonium form is the most soluble in aqueous solutions.[9][9][10]
pKa ~3.4 and ~5.1 (of malic acid)[1]

Chemical Properties of this compound

Aqueous Behavior

In an aqueous solution, this compound dissociates into ammonium ions (NH₄⁺) and malate anions.[1] As it is a salt of a weak acid (malic acid) and a weak base (ammonia), its solution's pH is influenced by the hydrolysis of both ions.[1] The ammonium ion hydrolysis tends to make the solution slightly acidic.[1]

Thermal Decomposition

Upon heating, this compound is expected to first dissociate into ammonia (B1221849) and malic acid.[1] The malic acid would then undergo its characteristic thermal decomposition to form products such as fumaric acid and maleic anhydride.[1] The specific decomposition pathway and products can be influenced by factors like the heating rate and the atmosphere.[11]

Synthesis

This compound is typically synthesized through a simple acid-base reaction between malic acid and an ammonia solution, most commonly in deionized water.[1] This reaction is exothermic.[1] The resulting salt form (monoammonium or diammonium) is dependent on the molar ratio of the reactants.[1]

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

A common method for synthesizing this compound in a laboratory setting is as follows:

  • Dissolution: Dissolve a known molar amount of malic acid in deionized water.

  • Reaction: Slowly add the desired molar equivalent of an ammonia solution dropwise to the malic acid solution while stirring continuously. This process is often carried out over several hours to ensure a complete reaction.[1]

  • pH Adjustment: Monitor and adjust the pH of the solution to the desired level.

  • Crystallization: Evaporate the solvent to yield this compound crystals.[1] The purity of the final product is highly dependent on the purity of the starting materials.[1]

G A Dissolve Malic Acid in Deionized Water B Slowly Add Ammonia Solution Dropwise with Stirring A->B Exothermic Reaction C Monitor and Adjust pH B->C D Evaporate Solvent C->D E Yield this compound Crystals D->E

Caption: Workflow for the laboratory synthesis of this compound.

Single Crystal Growth by Slow Evaporation Solution Growth (SET)

High-quality single crystals of this compound, particularly ammonium hydrogen L-malate, can be grown using the SET technique.[1]

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in a suitable solvent, typically deionized water, at a controlled temperature.

  • Filtration: Filter the saturated solution to remove any undissolved impurities.

  • Evaporation: Transfer the filtered solution to a clean beaker covered with a perforated sheet to control the rate of evaporation.

  • Crystal Growth: Maintain the setup in a dust-free and vibration-free environment to allow for the slow growth of single crystals.[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, identification, and quantification of malate and its salts.[1] Reversed-phase HPLC is a commonly employed method.[1]

Biological Significance and Related Pathways

This compound is relevant in biological systems. Malate is a crucial intermediate in the tricarboxylic acid (TCA) cycle, and it is also involved in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for ATP production.[1] Ammonium is a primary nitrogen source for most organisms and is assimilated through pathways like the glutamine synthetase (GS)/glutamate (B1630785) synthase (GOGAT) cycle and the glutamate dehydrogenase (GDH) pathway.[1]

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Cyt_NADH NADH + H+ Cyt_NAD NAD+ Cyt_OAA Oxaloacetate Cyt_Malate Malate Mit_Malate Malate Cyt_Malate->Mit_Malate Malate-α-ketoglutarate Antiporter Cyt_Asp Aspartate Cyt_aKG α-Ketoglutarate Cyt_Glu Glutamate Mit_Glu Glutamate Cyt_Glu->Mit_Glu Glutamate-aspartate Antiporter Mit_NADH NADH + H+ Mit_NAD NAD+ Mit_OAA Oxaloacetate Mit_Asp Aspartate Mit_Asp->Cyt_Asp Glutamate-aspartate Antiporter Mit_aKG α-Ketoglutarate Mit_aKG->Cyt_aKG Malate-α-ketoglutarate Antiporter

Caption: The Malate-Aspartate Shuttle for transporting NADH.

G cluster_gs_gogat GS/GOGAT Cycle cluster_gdh GDH Pathway GS_Glu Glutamate GS_Gln Glutamine GS_aKG α-Ketoglutarate GS_NH4 NH₄⁺ GS_ATP ATP GS_ADP ADP + Pi GS_Reductant Reduced Ferredoxin or NADPH GS_Oxidant Oxidized Ferredoxin or NADP⁺ GDH_aKG α-Ketoglutarate GDH_Glu Glutamate GDH_NH4 NH₄⁺ GDH_NADPH NADPH + H⁺ GDH_NADP NADP⁺

Caption: Major pathways for ammonium assimilation in organisms.

References

An In-depth Technical Guide to Ammonium Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ammonium (B1175870) malate (B86768), detailing its chemical identifiers, physicochemical properties, synthesis, and key applications in research and development. The information is presented to support laboratory work and theoretical understanding of this versatile compound.

Chemical Identifiers and Physicochemical Properties

Ammonium malate can exist in different stoichiometries, primarily as monothis compound and dithis compound. The identifiers and properties can vary accordingly. Diammonium (±)-malate is commonly referred to as this compound.

Table 1: Chemical Identifiers for Dithis compound

IdentifierValue
CAS Number 20261-05-6 ((±)-malate)
6283-27-8 (dithis compound)
EC Number 243-649-7
PubChem CID 13644148
IUPAC Name Diazanium; 2-hydroxybutanedioate
InChI InChI=1S/C4H6O5.2H3N/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);2*1H3
InChIKey KGECWXXIGSTYSQ-UHFFFAOYSA-N
Canonical SMILES C(C(C(=O)[O-])O)C(=O)[O-].[NH4+].[NH4+]
Molecular Formula C4H12N2O5
Synonyms Malic acid, ammonium salt; Diammonium 2-hydroxybutanedioate; Ammonium (±)-malate

Table 2: Quantitative Physicochemical Data

PropertyValue
Molecular Weight 168.15 g/mol
Appearance White crystalline solid
pKa of Malic Acid pKa1 = 3.4, pKa2 = 5.2[1][2]
pKa of Ammonium (NH4+) ~9.25
Solubility Soluble in water

Synthesis of this compound

A straightforward laboratory synthesis of dithis compound involves the acid-base reaction between malic acid and ammonium hydroxide (B78521).

Experimental Protocol: Synthesis of Diammonium (±)-Malate

Materials:

  • DL-Malic acid (C4H6O5)

  • Ammonium hydroxide solution (NH4OH, ~25-30% NH3 in water)

  • Deionized water

  • Ethanol (optional, for precipitation)

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Beaker and graduated cylinders

  • Rotary evaporator (optional)

Methodology:

  • Dissolution: Weigh a desired amount of DL-malic acid and dissolve it in a minimal amount of deionized water in a beaker with stirring. For example, dissolve 13.4 g (0.1 mol) of malic acid in 50 mL of deionized water.

  • Neutralization: While continuously monitoring the pH, slowly add ammonium hydroxide solution dropwise to the stirred malic acid solution. The reaction is exothermic, so addition should be controlled to prevent excessive heating.

  • Continue adding ammonium hydroxide until the pH of the solution reaches approximately 7.0-7.5. At this pH, both carboxylic acid groups of malic acid will be deprotonated, forming dithis compound. A slight excess of ammonia (B1221849) may be present, which can be removed in the next step.

  • Isolation (Optional):

    • Evaporation: The resulting aqueous solution of this compound can be concentrated using a rotary evaporator to remove water and any excess ammonia, yielding a concentrated solution or a solid residue.

    • Precipitation: Alternatively, the salt can be precipitated by adding a water-miscible organic solvent, such as ethanol, to the concentrated aqueous solution. The resulting precipitate can then be collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

  • Characterization: The final product can be characterized by techniques such as FT-NMR to confirm its structure.

Applications in Experimental Biology

This compound is a useful reagent in various biochemical and molecular biology applications, primarily due to the individual properties of the malate and ammonium ions.

This compound as a Buffer System

A buffer solution containing ammonium and malate ions can be prepared to maintain a stable pH in biological assays. The buffering range of a malate buffer is effective around its pKa values of 3.4 and 5.2.[1][2][3] The presence of the ammonium ion (pKa ~9.25) provides additional buffering capacity at higher pH ranges, although it is less commonly used for this purpose in biological systems.

Use in Enzyme Assays

Both ammonium and malate ions are important in specific enzymatic reactions. For instance, some malic enzymes, which catalyze the oxidative decarboxylation of malate, are activated by monovalent cations like ammonium.

Experimental Protocol: Malate Dehydrogenase Activity Assay

This protocol describes a hypothetical assay for malate dehydrogenase (MDH) using a prepared this compound buffer. MDH catalyzes the reversible conversion of malate to oxaloacetate, coupled with the reduction of NAD+ to NADH. The rate of NADH formation can be monitored spectrophotometrically at 340 nm.

Materials:

  • This compound buffer (e.g., 100 mM, pH 7.5)

  • NAD+ solution (e.g., 10 mM)

  • Malate Dehydrogenase (MDH) enzyme solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Buffer Preparation (100 mM this compound, pH 7.5):

  • Dissolve 1.34 g of malic acid in approximately 80 mL of deionized water.

  • Slowly add ammonium hydroxide while monitoring the pH until it reaches 7.5.

  • Adjust the final volume to 100 mL with deionized water.

Assay Procedure:

  • In a cuvette, combine 800 µL of 100 mM this compound buffer (pH 7.5), 100 µL of 10 mM NAD+ solution, and 50 µL of deionized water.

  • Mix gently and place the cuvette in the spectrophotometer to obtain a baseline reading at 340 nm.

  • Initiate the reaction by adding 50 µL of the MDH enzyme solution to the cuvette.

  • Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.

  • The rate of increase in absorbance is proportional to the rate of NADH production and thus the MDH activity.

Experimental_Workflow_MDH_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare 100 mM This compound Buffer (pH 7.5) mix_reagents Combine Buffer, NAD+, and Water in Cuvette prep_buffer->mix_reagents prep_nad Prepare 10 mM NAD+ Solution prep_nad->mix_reagents prep_enzyme Prepare MDH Enzyme Dilution add_enzyme Initiate Reaction with MDH Enzyme prep_enzyme->add_enzyme baseline Measure Baseline Absorbance at 340 nm mix_reagents->baseline Place in Spectrophotometer baseline->add_enzyme measure_rate Record Absorbance Change over Time at 340 nm add_enzyme->measure_rate calc_activity Calculate Rate of NADH Production (ΔAbs/min) measure_rate->calc_activity determine_activity Determine MDH Specific Activity calc_activity->determine_activity

Caption: Workflow for a malate dehydrogenase (MDH) activity assay.

Role in Cellular Metabolism and Signaling

The constituent ions of this compound, malate and ammonium, are central players in cellular metabolism.

  • Malate: As a key intermediate in the Krebs cycle, malate is integral to cellular respiration and energy production. It is also a component of the malate-aspartate shuttle, which transports reducing equivalents across the mitochondrial membrane.

  • Ammonium (Ammonia): Ammonia is a critical source of nitrogen for the biosynthesis of amino acids and nucleotides. However, at high concentrations, it can be toxic. Cells have evolved mechanisms to detoxify ammonia, such as the urea (B33335) cycle in the liver.

The interplay between malate and ammonia metabolism is crucial for maintaining cellular homeostasis. For example, the enzyme glutamate (B1630785) dehydrogenase catalyzes the reductive amination of α-ketoglutarate (derived from the Krebs cycle) using ammonia to produce glutamate, a key amino acid. This reaction links carbohydrate and nitrogen metabolism.

Metabolic_Intersection Malate Malate Krebs_Cycle Krebs Cycle Malate->Krebs_Cycle enters Oxaloacetate Oxaloacetate Krebs_Cycle->Oxaloacetate Alpha_KG α-Ketoglutarate Krebs_Cycle->Alpha_KG Glutamate_DH Glutamate Dehydrogenase Alpha_KG->Glutamate_DH Ammonium Ammonium (NH4+) Ammonium->Glutamate_DH Urea_Cycle Urea Cycle (Detoxification) Ammonium->Urea_Cycle Glutamate Glutamate Glutamate_DH->Glutamate reductive amination Amino_Acids Other Amino Acids Glutamate->Amino_Acids transamination

Caption: Intersection of malate and ammonium in central metabolism.

Applications in Drug Development and Formulation

Malate is used as a counterion to form salts of basic active pharmaceutical ingredients (APIs), which can improve their solubility, stability, and bioavailability.[4] While specific examples of this compound as a direct excipient are less common, the principles of using malate salts are well-established in pharmaceutical sciences. Additionally, chiral forms of malic acid are employed as resolving agents in the separation of racemic mixtures of APIs.[5][6]

References

Solubility of Ammonium Malate in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) malate (B86768), the salt of malic acid and ammonia, is a compound of interest in various scientific and industrial applications, including as a food additive and in material science.[1] A thorough understanding of its solubility in different solvent systems is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the known solubility characteristics of ammonium malate, outlines detailed experimental protocols for its quantitative determination, and highlights the current gaps in publicly available data. Due to a notable scarcity of precise quantitative solubility data in the literature, this document emphasizes the established methodologies that researchers can employ to determine these values empirically.

Introduction to this compound and its Forms

This compound can exist in two primary stoichiometric forms: monothis compound (also known as ammonium hydrogen malate) and dithis compound.[1] These are the products of the neutralization of malic acid, a dicarboxylic acid, with one or two equivalents of ammonia, respectively. As ionic salts, their solubility is fundamentally governed by the polarity of the solvent, with a higher affinity for polar solvents. The specific form of the salt, along with environmental factors such as temperature and pH, will significantly influence its solubility profile.

Quantitative Solubility Data

A comprehensive search of scientific literature, chemical databases, and safety data sheets reveals a significant lack of specific quantitative solubility data for this compound across a wide range of solvents and temperatures. Most sources describe its solubility in qualitative terms. The available information is summarized in the table below. It is critical for researchers to experimentally determine the solubility of this compound in their specific solvent systems to ensure accuracy in their work.

SolventTypeThis compound FormReported SolubilityTemperature (°C)Citation
WaterPolar ProticDithis compoundSoluble / Water solubleNot Specified[2]
WaterPolar ProticMonothis compoundSoluble in 3 parts water (~33.3 g/100 mL)Not Specified
EthanolPolar ProticNot SpecifiedSlightly soluble / Not solubleNot Specified
90% AlcoholPolar ProticNot SpecifiedMentioned in the context of extractionNot Specified
BenzeneNonpolarMalic Acid (for context)Practically insolubleNot Specified[3]

Note: The value for monothis compound in water is derived from a qualitative description and should be treated as an approximation. The insolubility of the parent malic acid in nonpolar solvents suggests that its ammonium salts will also exhibit very low solubility in such media.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several factors:

  • Temperature: The solubility of most solids in liquids increases with temperature. The quantitative relationship between temperature and this compound solubility requires experimental determination.

  • pH: The pH of the solution will affect the equilibrium between the monoammonium and diammonium forms of the salt, as well as the protonation state of malic acid itself, thereby altering the overall solubility.

  • Solvent Polarity: As an ionic compound, this compound's solubility is expected to be highest in highly polar solvents like water, lower in polar organic solvents like alcohols, and very low in nonpolar solvents like hydrocarbons.

  • Presence of Other Solutes: The presence of other salts or solutes can affect the solubility of this compound through common ion effects or changes in the ionic strength of the solution.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following are standard, reliable methods for determining the equilibrium solubility of a compound like this compound.

Isothermal Shake-Flask Method

This method, often considered the "gold standard," determines the equilibrium solubility at a constant temperature. It is suitable for a wide range of solubilities.

Methodology:

  • Preparation: An excess amount of finely powdered this compound is added to a known volume or mass of the selected solvent in a sealed vessel (e.g., a glass vial or flask). The use of excess solid is crucial to ensure that saturation is reached.

  • Equilibration: The vessel is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a predetermined period. The time required to reach equilibrium should be established through preliminary experiments (e.g., by taking measurements at 24, 48, and 72 hours) to ensure the concentration of the dissolved solid is no longer changing.

  • Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.45 µm PTFE or PVDF) to obtain a clear, particle-free saturated solution. Care must be taken to maintain the temperature during this step.

  • Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique. Options include:

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.

    • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to quantify the malate concentration.

    • Titration: The malate content can be determined by acid-base titration.

Isothermal_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to a known volume of solvent B Agitate at constant temperature until equilibrium A->B C Centrifuge and/or filter to remove undissolved solid B->C D Analyze concentration of the saturated solution (e.g., HPLC, Gravimetric) C->D Polythermal_Solubility_Workflow A Prepare mixture of known mass of solute and solvent B Heat slowly with constant stirring A->B C Record temperature (T_sat) of complete dissolution B->C D Cool slowly with constant stirring C->D E Record temperature (T_cryst) of first crystal appearance D->E F Repeat with different concentrations E->F F->A  New Sample G Plot solubility curve (Concentration vs. T_sat) F->G

References

An In-depth Technical Guide on the Chirality and Stereoisomers of Ammonium Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) malate (B86768), the salt of malic acid, is a chiral molecule of significant interest in the pharmaceutical and food industries. Its stereoisomeric forms—L-ammonium malate, D-ammonium malate, and racemic DL-ammonium malate—arise from the chiral center in the malate anion. This guide provides a comprehensive technical overview of the chirality and stereoisomerism of ammonium malate, including its physicochemical properties, synthesis, and the resolution of its racemic form. Detailed experimental protocols and structured data are presented to facilitate research and development applications.

Introduction to Chirality in this compound

Malic acid (2-hydroxybutanedioic acid) possesses a single chiral center at the C2 carbon, leading to the existence of two enantiomers: L-malic acid and D-malic acid. Consequently, this compound, formed by the reaction of malic acid with ammonia (B1221849), also exists as distinct stereoisomers.[1] These are L-ammonium malate, D-ammonium malate, and the racemic mixture, DL-ammonium malate. The stereochemistry of the malate anion dictates the overall chirality of the salt.

This compound can exist in two primary stoichiometric forms: monothis compound (C₄H₉NO₅) and dithis compound (C₄H₁₂N₂O₅).[1][2][3] The specific form obtained depends on the molar ratio of malic acid to ammonia used during its synthesis.

The differing spatial arrangements of the hydroxyl and carboxyl groups around the chiral center of the malate anion in L- and D-ammonium malate can lead to distinct biological activities and physicochemical properties. This makes the stereospecific synthesis and analysis of this compound crucial for applications in drug development and food science.

Physicochemical Properties of this compound Stereoisomers

Table 1: Physicochemical Properties of Malic Acid and this compound Stereoisomers

PropertyL-Malic AcidD-Malic AcidDL-Malic Acid (Racemic)L-Ammonium Hydrogen Malate (inferred)
Molecular Formula C₄H₆O₅C₄H₆O₅C₄H₆O₅C₄H₉NO₅
Molar Mass 134.09 g/mol 134.09 g/mol 134.09 g/mol 151.12 g/mol [2]
Melting Point 100-103 °C100-103 °C130-132 °C[5]160-161 °C[6]
Solubility in Water 558 g/L (20 °C)[4]558 g/L (20 °C)558 g/L (20 °C)[5]Soluble in 3 parts water[6]
Specific Rotation -2.3° (c=10, H₂O)+2.3° (c=10, H₂O)-6.4° (c=6, H₂O)[6]

Note: Data for L-Ammonium Hydrogen Malate is based on available information for "ammonium hydrogen malate" and is inferred to be the L-form due to the common commercial availability of L-malic acid.

Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is achieved by reacting the corresponding enantiomer of malic acid with ammonia.

General Experimental Protocol for the Synthesis of L-Ammonium Malate

This protocol describes the synthesis of L-ammonium malate from L-malic acid. The same procedure can be followed using D-malic acid or racemic malic acid to produce D-ammonium malate or DL-ammonium malate, respectively.

Materials:

  • L-malic acid

  • Ammonia solution (e.g., 28-30% NH₃ in H₂O)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • pH meter or pH indicator strips

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known molar amount of L-malic acid in a minimal amount of deionized water in a flask with stirring.

  • Reaction: Slowly add a stoichiometric equivalent of ammonia solution dropwise to the malic acid solution. For monoammonium L-malate, a 1:1 molar ratio of L-malic acid to ammonia is used. For diammonium L-malate, a 1:2 molar ratio is employed. The reaction is exothermic, and the temperature of the solution may rise.

  • pH Adjustment: Monitor the pH of the solution. For monothis compound, the final pH will be acidic, while for dithis compound, it will be closer to neutral or slightly basic.

  • Evaporation: Once the reaction is complete and the solution is homogeneous, remove the solvent under reduced pressure using a rotary evaporator.

  • Crystallization and Drying: The resulting solid is L-ammonium malate. For higher purity, the product can be recrystallized. A common technique for obtaining high-quality crystals is the slow evaporation solution growth (SET) method, where a saturated aqueous solution of the salt is allowed to evaporate slowly in a controlled environment.[7] The final product should be dried in a desiccator.

Chiral Resolution of Racemic this compound

The separation of a racemic mixture of this compound into its constituent enantiomers is a critical process for obtaining stereochemically pure compounds. The most common method for this is through the formation of diastereomeric salts.

Principle of Diastereomeric Salt Resolution

This technique involves reacting the racemic this compound with a chiral resolving agent, which is an enantiomerically pure acid or base.[8] This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.[8]

G racemate Racemic (DL)-Ammonium Malate diastereomers Mixture of Diastereomeric Salts ((L)-Malate-(R)-Amine and (D)-Malate-(R)-Amine) racemate->diastereomers + resolving_agent Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., (L)-Malate-(R)-Amine) crystallization->less_soluble more_soluble More Soluble Diastereomer (in mother liquor) crystallization->more_soluble acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Enantiomerically Pure L-Ammonium Malate acidification1->enantiomer1 enantiomer2 Enantiomerically Pure D-Ammonium Malate acidification2->enantiomer2

Logical workflow for the chiral resolution of racemic this compound.
Experimental Protocol for Diastereomeric Salt Crystallization (General)

Materials:

  • Racemic (DL)-ammonium malate

  • Chiral resolving agent (e.g., an enantiomerically pure chiral amine such as (R)- or (S)-α-methylbenzylamine)

  • A suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water)

  • Standard laboratory glassware for crystallization

Procedure:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent, warming if necessary. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Mixing and Crystallization: Slowly add the resolving agent solution to the racemic this compound solution with stirring. The diastereomeric salts will form in solution. Allow the solution to cool slowly to room temperature to induce crystallization. The less soluble diastereomer will precipitate out.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Enantiomer Regeneration: Dissolve the isolated diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the chiral amine, which can then be removed by extraction with an organic solvent. The aqueous layer will contain the enantiomerically enriched this compound.

  • Purification and Analysis: The enantiomerically enriched this compound can be isolated by evaporation of the water. The enantiomeric excess (ee) of the product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).[9][10]

Analytical Methods for Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of malic acid enantiomers, and by extension, this compound stereoisomers. This often involves the use of a chiral stationary phase or pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[9][10]

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Sample derivatization Pre-column Derivatization (with chiral reagent, e.g., (R)-NEA) sample->derivatization injection Injection derivatization->injection column Reversed-Phase C18 Column injection->column detection UV Detection column->detection chromatogram Chromatogram detection->chromatogram quantification Quantification of Enantiomers chromatogram->quantification

Experimental workflow for the HPLC analysis of this compound stereoisomers.

Conclusion

The chirality of this compound is a key determinant of its properties and applications. Understanding the stereochemistry and having access to robust methods for the synthesis and separation of its enantiomers are essential for researchers and professionals in the pharmaceutical and food industries. This guide has provided a foundational overview of these aspects, including tabulated physicochemical data and detailed experimental protocols, to support further investigation and application of this compound stereoisomers. Further research is warranted to establish more comprehensive quantitative data for the individual enantiomers of both monoammonium and dithis compound.

References

Ammonium Malate: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of Safety Data for Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) malate (B86768), a compound utilized in various industrial and research applications, is recognized for its relatively benign safety profile. This guide provides a detailed examination of its safety data sheet (SDS), presenting available data in a structured format to inform safe handling, storage, and emergency procedures in a laboratory setting. While extensive toxicological data is not available, this document compiles the current understanding of the substance's properties and outlines best practices for its use.

Chemical and Physical Properties

A foundational aspect of laboratory safety is a clear understanding of a substance's physical and chemical properties. This information is critical for proper storage, handling, and in the event of a spill or fire. The known properties of ammonium malate are summarized below.

PropertyData
Molecular Formula C₄H₁₂N₂O₅
Molecular Weight 168.15 g/mol [1]
CAS Number 6283-27-8, 20261-05-6[1]
Appearance White crystalline solid
Synonyms Dithis compound, Butanedioic acid, 2-hydroxy-, ammonium salt[2]
IUPAC Name diazanium;2-hydroxybutanedioate[1]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1][2] This assessment is based on notifications to the European Chemicals Agency (ECHA), where it was consistently reported as not meeting the criteria for GHS hazard classification.[1]

GHS Label Elements:

  • Pictogram(s): No symbol[2]

  • Signal Word: No signal word[2]

  • Hazard Statement(s): None[2]

  • Precautionary Statement(s): None[2]

The workflow for GHS classification involves a thorough evaluation of a substance's intrinsic properties against established hazard criteria.

GHS_Classification_Workflow cluster_Data Data Collection & Evaluation cluster_Classification Hazard Classification cluster_Communication Hazard Communication Data Identify Chemical & Physical, Toxicological, and Ecotoxicological Data Criteria Compare Data Against GHS Hazard Class Criteria Data->Criteria Evaluate Hazard_Class Assign Hazard Class(es) (e.g., Flammable, Toxic) Criteria->Hazard_Class Hazard Identified No_Hazard Does Data Meet Criteria for Any Hazard Class? Criteria->No_Hazard Hazard_Category Assign Hazard Category (e.g., Category 1, 2, 3) Hazard_Class->Hazard_Category Determine Severity Label Generate Label Elements: Pictogram, Signal Word, Hazard & Precautionary Statements Hazard_Category->Label SDS Compile Safety Data Sheet (SDS) Label->SDS No_Hazard->Hazard_Class Yes Not_Classified Not Classified No_Hazard->Not_Classified No

Caption: GHS Classification Workflow.

Toxicological and Ecotoxicological Data

For a comprehensive risk assessment, toxicological and ecological data are paramount. However, for this compound, specific experimental data is largely unavailable in publicly accessible databases and safety data sheets.

Toxicological Information:

EndpointResult
Acute Toxicity (Oral) No data available[2]
Acute Toxicity (Dermal) No data available[2]
Acute Toxicity (Inhalation) No data available[2]
Skin Corrosion/Irritation No data available[2]
Serious Eye Damage/Irritation No data available[2]
Respiratory or Skin Sensitization No data available[2]
Germ Cell Mutagenicity No data available[2]
Carcinogenicity No data available[2]
Reproductive Toxicity No data available[2]
STOT-Single Exposure No data available[2]
STOT-Repeated Exposure No data available[2]
Aspiration Hazard No data available

Ecological Information:

EndpointResult
Toxicity to Fish No data available[2]
Toxicity to Daphnia and Other Aquatic Invertebrates No data available[2]
Toxicity to Algae No data available[2]
Toxicity to Microorganisms No data available[2]
Persistence and Degradability No data available[2]
Bioaccumulative Potential No data available[2]
Mobility in Soil No data available[2]

Handling, Storage, and Personal Protection

Despite its non-hazardous classification, adherence to good laboratory practice is essential when handling this compound.

Safe Handling:

  • Handle in a well-ventilated area.[2]

  • Wear suitable protective clothing.[2]

  • Avoid contact with skin and eyes.[2]

  • Prevent the formation of dust and aerosols.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep separate from foodstuff containers and incompatible materials.[2]

Exposure Controls and Personal Protection: Even in the absence of specific exposure limits, a conservative approach to personal protective equipment (PPE) is recommended in a research environment.

PPE_Workflow cluster_Exposure Exposure Potential Assessment cluster_PPE PPE Selection Start Task Assessment Dust Potential for Dust or Aerosol Generation? Start->Dust Gloves Wear Chemical Resistant Gloves Start->Gloves LabCoat Wear Lab Coat Start->LabCoat Splash Potential for Splash? Dust->Splash Yes Dust->Splash No Respirator Consider Respirator for High Dust Scenarios Dust->Respirator Yes Goggles Wear Safety Goggles with Side-Shields Splash->Goggles Yes

Caption: Personal Protective Equipment (PPE) Selection Workflow.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Skin Protection: Handle with gloves and wear appropriate protective clothing.[2]

  • Respiratory Protection: If dust is generated and exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

First-Aid and Emergency Procedures

In the event of accidental exposure, the following first-aid measures should be taken.

First_Aid_Measures cluster_Routes Route of Exposure cluster_Actions Immediate Actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air. Provide Oxygen if Breathing is Difficult. Inhalation->FreshAir WashSkin Wash with Soap and Plenty of Water. Skin->WashSkin RinseEyes Rinse with Pure Water for at least 15 Minutes. Eye->RinseEyes RinseMouth Rinse Mouth with Water. Do Not Induce Vomiting. Ingestion->RinseMouth MedicalAttention Seek Medical Attention FreshAir->MedicalAttention WashSkin->MedicalAttention RinseEyes->MedicalAttention RinseMouth->MedicalAttention

Caption: First-Aid Response Flowchart.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes. Seek medical attention.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Accidental Release Measures:

  • Personal Precautions: Avoid dust formation and contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation and evacuate personnel to safe areas.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not allow the chemical to enter drains.[2]

  • Methods for Cleaning Up: Collect the material and place it in suitable, closed containers for disposal.[2]

Stability and Reactivity

Information regarding the chemical stability and reactivity of this compound is limited.

  • Reactivity: No data available

  • Chemical Stability: No data available

  • Possibility of Hazardous Reactions: No data available

  • Conditions to Avoid: No data available

  • Incompatible Materials: No data available

  • Hazardous Decomposition Products: No data available

Conclusion

While this compound is not classified as a hazardous substance under GHS, the absence of comprehensive toxicological and ecological data necessitates a cautious and informed approach to its handling in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to standard safety protocols, including the use of appropriate personal protective equipment, ensuring adequate ventilation, and following the prescribed first-aid and emergency procedures. The information presented in this guide, based on available safety data sheets, provides a framework for the safe use of this compound in research and development.

References

Ammonium Malate: A Technical Guide to its Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ammonium (B1175870) Malate (B86768)

Ammonium malate is the ammonium salt of malic acid, a dicarboxylic acid that plays a central role in the citric acid (TCA) cycle. It is a white crystalline solid available in different forms, including monoammonium and diammonium salts, and as various stereoisomers (R, S, or racemic DL)[1]. This compound is recognized for its utility across diverse scientific fields, from materials science to cellular biology. In addition to its role as a food additive (E349), where it functions as a flavoring agent and acidity regulator, this compound serves as a valuable tool in laboratory settings[1][2]. Its properties are dictated by the dissociation of its constituent ions in aqueous solutions: the ammonium cation (NH₄⁺) and the malate anion[1]. This guide provides an in-depth overview of the scientific applications of this compound, with a focus on its use in crystal growth modification, its role in cellular metabolism and ammonia (B1221849) detoxification, and its potential, though less documented, applications in drug formulation.

Core Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₄H₁₂N₂O₅[1]
Molecular Weight 168.15 g/mol [3]
Appearance White crystalline solid[1]
Chirality Exists as R, S, and racemic (DL) forms[1]
Common CAS Number 6283-27-8[3]

Applications in Materials Science: Crystal Growth Modification

This compound has demonstrated significant utility as an organic additive in the field of materials science, particularly in the controlled growth of crystalline materials. Its presence during crystallization can influence the morphology, optical transparency, mechanical hardness, and dielectric properties of the resulting crystals.

A notable application is in the growth of ammonium dihydrogen phosphate (B84403) (ADP) crystals, which are crucial for non-linear optical (NLO) applications such as harmonic generators and electro-optic modulators[1]. Doping ADP crystals with this compound can lead to enhanced optical and mechanical properties.

Quantitative Data: Influence of Malic Acid (as a proxy for this compound) on ADP Crystal Properties

The following table summarizes the effect of malic acid (MA) as an additive on the properties of ADP crystals. It is important to note that while this data pertains to malic acid, similar effects are expected with this compound due to the malate ion's role in the crystal lattice modification.

Additive Concentration (ADP:MA molar ratio)Resulting Property EnhancementReference
2:3Enhanced optical transmittance and increased stability.
Not SpecifiedNLO property enhancement (nearly seven times that of pure ADP).

Role in Cellular Metabolism and Ammonia Detoxification

This compound serves as a source of both malate and ammonium ions, both of which are key players in central metabolic pathways.

  • Malate: A crucial intermediate in the Tricarboxylic Acid (TCA) cycle, malate is central to cellular respiration and energy production[1]. It is also a key component of the malate-aspartate shuttle.

  • Ammonium: A primary nitrogen source for the biosynthesis of amino acids and other nitrogen-containing compounds.

The Malate-Aspartate Shuttle and Ammonia Detoxification

The malate-aspartate shuttle is a vital biochemical mechanism for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix for ATP synthesis[1]. This shuttle is also implicated in ammonia detoxification. In situations of high ammonia concentration, the malate shuttle can help mitigate toxicity by producing 2-ketoglutarate, which acts as an ammonia scavenger[4]. This process is critical for maintaining cellular homeostasis, particularly in cell types sensitive to ammonia, such as neurons and certain immune cells. In exhausted T cells, for instance, the malate shuttle plays a major role in detoxifying ammonia, enabling sustained glutamine catabolism[4].

Applications in Drug Development and Formulation

The direct application of this compound as an excipient or in drug delivery systems is not extensively documented in publicly available literature. However, the principles of using malate and ammonium salts of active pharmaceutical ingredients (APIs) are well-established in pharmaceutical sciences.

  • Malate Salts of APIs: Malic acid is on the U.S. Food and Drug Administration's (FDA) list of Generally Recognized As Safe (GRAS) substances, making it a suitable counterion for forming salts with basic APIs. The formation of malate salts can be a strategy to improve the solubility, stability, and bioavailability of a drug.

  • Ammonium Salts of APIs: For weakly acidic drugs, forming an ammonium salt can be a method to increase their aqueous solubility, which can be advantageous for formulation, particularly for parenteral dosage forms. One technique involves dissolving a weakly acidic drug in an aqueous solution of ammonium hydroxide (B78521) and then spray-drying the solution to obtain the solid drug, often free of the ammonium salt, due to the volatility of ammonia[5].

While specific examples for this compound are scarce, its components suggest potential utility in pH modification and as a counterion in specific formulation contexts.

Experimental Protocols

Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound via a simple acid-base reaction.

Materials:

  • L-malic acid (GR grade)

  • Ammonia solution (e.g., 25-30%)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • pH meter

  • Evaporator (e.g., rotary evaporator)

Procedure:

  • Dissolve a known molar amount of L-malic acid in deionized water in a round-bottom flask with stirring.

  • Slowly add a stoichiometric equivalent of ammonia solution dropwise using a dropping funnel while continuously stirring. The reaction is exothermic and the temperature may rise to around 40°C[1].

  • Monitor the pH of the solution and adjust as necessary to the desired endpoint.

  • Continue stirring for several hours (e.g., 6 hours) to ensure the reaction goes to completion[1].

  • Remove the solvent by evaporation to obtain this compound crystals.

  • The purity of the product is dependent on the purity of the starting materials.

Synthesis_of_Ammonium_Malate Malic_Acid L-Malic Acid in Deionized Water Reaction_Vessel Reaction Vessel (Stirring, ~40°C) Malic_Acid->Reaction_Vessel Ammonia Ammonia Solution Ammonia->Reaction_Vessel pH_Monitoring pH Monitoring & Adjustment Reaction_Vessel->pH_Monitoring Exothermic Reaction Stirring Stirring (6 hours) pH_Monitoring->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Complete Reaction Ammonium_Malate This compound Crystals Evaporation->Ammonium_Malate

Caption: Synthesis of this compound.

ADP Crystal Growth with this compound Additive

This protocol outlines the slow evaporation method for growing ammonium dihydrogen phosphate (ADP) crystals with this compound as an additive.

Materials:

  • Ammonium dihydrogen phosphate (ADP)

  • This compound

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Filter paper

  • Perforated cover for beakers

Procedure:

  • Prepare a saturated solution of ADP in deionized water at room temperature.

  • Prepare a separate solution of this compound in deionized water.

  • Add the this compound solution to the saturated ADP solution in a desired molar ratio (e.g., 1:0.01 ADP:this compound)[4].

  • Stir the mixed solution for several hours to ensure homogeneity.

  • Filter the solution to remove any undissolved impurities.

  • Transfer the filtered solution to a clean beaker.

  • Cover the beaker with a perforated sheet to control the rate of evaporation.

  • Place the beaker in a dust-free and vibration-free environment.

  • Allow the solvent to evaporate slowly over a period of days to weeks, during which crystals will form.

  • Harvest the grown crystals for characterization.

Caption: ADP Crystal Growth Workflow.

In Vitro Ammonia Detoxification Assay

This protocol provides a framework for assessing the potential of this compound to mitigate ammonia-induced cytotoxicity in a cell culture model.

Materials:

  • Mammalian cell line (e.g., HepG2, a human liver cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Ammonium chloride (NH₄Cl) solution (sterile)

  • This compound solution (sterile)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Ammonia assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Control Group: Treat cells with fresh culture medium.

    • Ammonia Toxicity Group: Treat cells with culture medium containing a cytotoxic concentration of ammonium chloride (to be determined empirically, e.g., 5-10 mM).

    • This compound Treatment Group: Treat cells with culture medium containing the same concentration of ammonium chloride plus varying concentrations of this compound.

    • This compound Control Group: Treat cells with culture medium containing only the highest concentration of this compound to assess its intrinsic cytotoxicity.

  • Incubation: Incubate the plate for a defined period (e.g., 24-48 hours).

  • Endpoint Analysis:

    • Cell Viability: At the end of the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.

    • Ammonia Concentration: Collect the cell culture supernatant and measure the ammonia concentration using an ammonia assay kit.

  • Data Analysis: Compare the cell viability and ammonia levels between the different treatment groups to determine if this compound can rescue cells from ammonia-induced toxicity.

Caption: Malate-Aspartate Shuttle in Ammonia Detoxification.

References

Unveiling the Properties of Ammonium Malate Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) malate (B86768) (AM), an organic nonlinear optical (NLO) material, has garnered interest for its potential applications in optoelectronics and frequency conversion technologies.[1] This technical guide provides an in-depth analysis of the thermal and optical characteristics of ammonium malate single crystals, synthesized from an aqueous solution. The focus is on the experimental data, the methodologies used to obtain it, and the logical workflow of its characterization. The compound belongs to the non-centrosymmetric space group Cc, a key structural characteristic that underpins its NLO properties.[1]

Thermal Properties

The thermal stability of this compound has been investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). These analyses are crucial for determining the material's suitability for applications that may involve temperature fluctuations. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, revealing exothermic and endothermic events.[2][3]

The thermal analysis of this compound indicates that the crystal is stable up to 108.7°C.[1] The decomposition process occurs in two main stages. The first stage involves a significant weight loss attributed to the liberation of ammonia (B1221849) and the formation of an intermediate compound. The second stage corresponds to the decomposition of this intermediate.

Table 1: Thermal Properties of this compound Crystals

PropertyValueTechnique
Thermal StabilityStable up to 108.7 °CTGA/DTA
Decomposition Stage 1~110 °C - 190 °CTGA
Decomposition Stage 2~190 °C - 300 °CTGA

Optical Properties

The optical characteristics of a material determine its utility in photonic and NLO devices. Key parameters include the optical transmission window, the lower cut-off wavelength, the optical band gap, and the second harmonic generation (SHG) efficiency.[4][5]

This compound crystals exhibit good optical transparency in the visible and near-infrared regions, which is an essential requirement for NLO applications.[1] The UV-Vis-NIR transmission spectrum, recorded between 200 and 1100 nm, establishes this operational window.[1] The lower cut-off wavelength is found to be at 220 nm, indicating its potential for use in generating wavelengths into the ultraviolet spectrum.[1] The SHG efficiency, a measure of the material's ability to convert incident laser light into light with twice the frequency, was found to be greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO material.[1]

Table 2: Optical Properties of this compound Crystals

PropertyValueTechnique
UV Cut-off Wavelength220 nmUV-Vis-NIR Spectroscopy
Transparency Range220 - 1100 nmUV-Vis-NIR Spectroscopy
Second Harmonic Generation (SHG) EfficiencyGreater than KDPKurtz Powder Technique

Experimental Workflows and Protocols

A systematic approach is required to synthesize and characterize this compound crystals. The process begins with synthesis and crystal growth, followed by a series of analytical techniques to determine the material's structural, thermal, and optical properties.

G cluster_synthesis Synthesis & Growth cluster_characterization Crystal Characterization s1 DL-Malic Acid + Ammonia Solution s2 Aqueous Solution Preparation s1->s2 s3 Slow Evaporation at Constant Temperature s2->s3 s4 Harvesting of This compound Crystals s3->s4 c1 This compound Single Crystal s4->c1 c2 Thermal Analysis c1->c2 c5 Optical Analysis c1->c5 c8 Structural & Vibrational Analysis c1->c8 c3 TGA c2->c3 c4 DTA c2->c4 c6 UV-Vis-NIR Spectroscopy c5->c6 c7 NLO SHG Test (Kurtz Technique) c5->c7 c9 XRD (Single & Powder) c8->c9 c10 FTIR Spectroscopy c8->c10 G input Input: Nd:YAG Laser Pulse (Fundamental, 1064 nm) sample This compound (Powder Sample) input->sample Irradiation filter Filter to Block Fundamental Wavelength sample->filter Generated Light pmt Photomultiplier Tube (PMT) & Oscilloscope filter->pmt Filtered SHG Signal output Output: Second Harmonic Signal (Detected, 532 nm) pmt->output Measurement

References

Dissociation of Ammonium Malate in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) malate (B86768), the salt formed from the weak acid, malic acid, and the weak base, ammonia (B1221849), is a compound with relevance in various scientific and pharmaceutical contexts. Its utility as a buffering agent, a component in cell culture media, and its role in biochemical assays necessitates a thorough understanding of its behavior in aqueous solutions.[1][2] This technical guide provides an in-depth analysis of the dissociation of ammonium malate in water, detailing the governing equilibria, experimental protocols for characterization, and its functional implications.

This compound can exist with two common stoichiometries: monothis compound (NH₄H(C₂H₃OH(CO₂)₂)) and dithis compound ((NH₄)₂(C₂H₃OH(CO₂)₂)).[2] This guide will focus on the fundamental dissociation reactions applicable to both forms. In aqueous solution, this compound dissociates into ammonium ions (NH₄⁺) and malate anions (C₄H₄O₅²⁻ or HC₄H₄O₅⁻).[1] The subsequent hydrolysis of these ions determines the pH and chemical properties of the solution.

Dissociation Equilibria

The dissociation of this compound in an aqueous solution is governed by the simultaneous equilibria of the ammonium ion (a weak acid) and the malate ion (a polyprotic weak base).

Dissociation of Malic Acid

Malic acid (C₄H₆O₅) is a dicarboxylic acid, meaning it can donate two protons in a stepwise manner. The two dissociation steps are characterized by their respective acid dissociation constants, pKa₁ and pKa₂.

  • First Dissociation: C₄H₆O₅(aq) + H₂O(l) ⇌ H₃O⁺(aq) + HC₄H₅O₅⁻(aq)

  • Second Dissociation: HC₄H₅O₅⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + C₄H₄O₅²⁻(aq)

Dissociation of Ammonium Ion

The ammonium ion (NH₄⁺), the conjugate acid of ammonia (NH₃), also undergoes dissociation in water.

  • Ammonium Ion Dissociation: NH₄⁺(aq) + H₂O(l) ⇌ H₃O⁺(aq) + NH₃(aq)

The interplay of these equilibria determines the final pH of an this compound solution. As a salt of a weak acid and a weak base, the pH of the solution will depend on the relative strengths of the acidic ammonium ion and the basic malate ion.

Quantitative Data

The extent of dissociation is quantified by the acid and base dissociation constants (Ka and Kb), often expressed in their logarithmic form (pKa and pKb).

Compound/Ion Parameter Value Reference(s)
Malic AcidpKa₁3.40 - 3.51[3][4]
pKa₂5.03 - 5.13[3][4]
AmmoniapKb4.75[1][5]
Ammonium IonpKa9.25[5]

Note: The pKa of the ammonium ion is calculated from the pKb of ammonia using the relationship pKa + pKb = 14 at 25°C.

Experimental Protocols for Determining Dissociation Constants

Several experimental techniques can be employed to determine the pKa values of weak acids and bases. The following are detailed methodologies for key experiments.

Potentiometric Titration

This is a classic and highly accurate method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh and dissolve a known amount of malic acid or an ammonium salt in deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the analyte solution (malic acid or ammonium salt) into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the strong base titrant in small, precise increments (e.g., 0.1-0.5 mL).

    • After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point. For a diprotic acid like malic acid, two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.

    • Alternatively, a Gran plot or the first/second derivative of the titration curve can be used for a more precise determination of the equivalence point(s).[6]

Conductometric Titration

This method relies on the change in electrical conductivity of the solution during the titration. It is particularly useful for titrations involving weak acids and weak bases.[7][8]

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a dilute solution of the analyte (e.g., this compound).

  • Titration Setup:

    • Calibrate a conductometer.

    • Place a known volume of the analyte solution into a beaker with a magnetic stir bar.

    • Immerse the conductivity cell into the solution, ensuring the electrodes are fully submerged.

  • Titration Procedure:

    • Record the initial conductivity of the solution.

    • Add the strong base titrant in small, precise increments.

    • After each addition, stir the solution and record the conductivity and the total volume of titrant added.

  • Data Analysis:

    • Plot the measured conductance versus the volume of titrant added.

    • The titration of the salt of a weak acid and weak base (this compound) with a strong base will result in a graph with distinct linear regions. The intersection of these lines indicates the equivalence point.

Spectrophotometric Determination

This method is suitable for compounds where the protonated and deprotonated forms have different light absorption spectra. It is often used for determining the pKa of acid-base indicators but can be adapted for other compounds if a suitable chromophore is present or can be introduced.[3]

Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

    • Prepare a stock solution of the analyte at a known concentration.

  • Spectrophotometric Measurement:

    • Add a small, constant amount of the analyte stock solution to each buffer solution.

    • Measure the absorbance spectrum of each solution over a relevant wavelength range to identify the wavelengths of maximum absorbance for the acidic (A_HIn) and basic (A_In⁻) forms.

    • Measure the absorbance of each solution at these two wavelengths.

  • Data Analysis:

    • Plot absorbance versus pH at the wavelength of maximum absorbance for the basic form. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, use the Henderson-Hasselbalch equation in conjunction with Beer's Law: pH = pKa + log (([A] - [A_HIn]) / ([A_In⁻] - [A])) where [A] is the absorbance of the mixture at a specific wavelength, and [A_HIn] and [A_In⁻] are the absorbances of the pure acidic and basic forms, respectively. A plot of pH versus log((A - A_HIn)/(A_In⁻ - A)) will yield a straight line with a y-intercept equal to the pKa.

Visualizations

Dissociation Pathways

Dissociation_Pathways cluster_malic_acid Malic Acid Dissociation cluster_ammonium Ammonium Dissociation Malic Acid Malic Acid Hydrogen Malate Hydrogen Malate Malic Acid->Hydrogen Malate + H₂O - H₃O⁺ (pKa₁) Malate Malate Hydrogen Malate->Malate + H₂O - H₃O⁺ (pKa₂) Ammonium Ammonium Ammonia Ammonia Ammonium->Ammonia + H₂O - H₃O⁺ (pKa) This compound (aq) This compound (aq) This compound (aq)->Malate Dissociation This compound (aq)->Ammonium Dissociation

Caption: Dissociation pathways of this compound in aqueous solution.

Experimental Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow start Start prep Prepare Standardized Titrant and Analyte Solutions start->prep setup Calibrate pH Meter and Set Up Titration Apparatus prep->setup titrate Perform Incremental Titration and Record pH and Volume setup->titrate plot Plot pH vs. Volume of Titrant titrate->plot analyze Determine Equivalence Point(s) and Half-Equivalence Point(s) plot->analyze pka Calculate pKa Value(s) analyze->pka end End pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Role of this compound in a Biological Context

Biological_Role This compound This compound Ammonium (NH₄⁺) Ammonium (NH₄⁺) This compound->Ammonium (NH₄⁺) Malate Malate This compound->Malate pH Buffering pH Buffering Ammonium (NH₄⁺)->pH Buffering Nitrogen Source Nitrogen Source Ammonium (NH₄⁺)->Nitrogen Source Malate->pH Buffering Carbon Source Carbon Source Malate->Carbon Source Amino Acid Synthesis Amino Acid Synthesis Nitrogen Source->Amino Acid Synthesis TCA Cycle TCA Cycle Carbon Source->TCA Cycle

Caption: Functional roles of ammonium and malate ions in biological systems.

Applications in Research and Drug Development

  • Buffering Agent: Due to the presence of both a weak acid (ammonium ion) and a weak base (malate ion), solutions of this compound can act as a buffer, resisting changes in pH. This is particularly relevant in the formulation of pharmaceuticals and in biochemical assays that are sensitive to pH fluctuations.[1][9]

  • Enzyme Assays: Malate is a key intermediate in the citric acid cycle and other metabolic pathways. This compound can serve as a substrate or a component of the assay buffer in studies involving enzymes such as malate dehydrogenase.[1]

  • Cell Culture and Microbiology: Ammonium ions can serve as a nitrogen source for microbial growth, while malate can be utilized as a carbon source.[1] The buffering capacity of this compound is also beneficial for maintaining stable pH in culture media.

  • Pharmaceutical Formulations: As a salt, this compound can be used to improve the solubility and stability of active pharmaceutical ingredients (APIs). The choice of a specific salt form can significantly impact a drug's physicochemical properties and bioavailability.[10]

Conclusion

The dissociation of this compound in aqueous solution is a complex process governed by the individual equilibria of the ammonium and malate ions. A comprehensive understanding of these dissociation constants and the factors that influence them is critical for the effective application of this compound in research, particularly in drug development and biochemical studies. The experimental protocols outlined in this guide provide a framework for the accurate determination of the relevant pKa values, enabling precise control over solution properties for various scientific applications.

References

Methodological & Application

Mastering pH Control: A Detailed Guide to Preparing Ammonium Malate Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and drug development professionals requiring precise pH control in their experimental systems, understanding the preparation of buffer solutions is paramount. This application note provides a comprehensive protocol for the preparation of ammonium (B1175870) malate (B86768) buffer solutions, a versatile buffer system with applications in various scientific disciplines.

Ammonium malate buffers are effective in three distinct pH ranges due to the dicarboxylic nature of malic acid and the buffering capacity of the ammonium ion. This document outlines the theoretical basis, necessary materials, and step-by-step procedures for preparing this buffer, ensuring accuracy and reproducibility in your research and development endeavors.

Introduction

An this compound buffer system is composed of malic acid, a weak dicarboxylic acid, and its conjugate bases, along with ammonium ions and ammonia. The buffering capacity of this solution is centered around the pKa values of malic acid and the ammonium ion. Malic acid has two pKa values, approximately 3.46 and 5.10, while the ammonium ion has a pKa of about 9.25.[1][2][3][4][5][6][7] This allows for the creation of effective buffers in the pH ranges of approximately 2.5-4.5, 4.1-6.1, and 8.25-10.25.

The choice of pH range will depend on the specific requirements of the experiment, such as maintaining the stability of a protein, optimizing enzyme activity, or controlling the conditions of a chemical reaction.

Materials and Equipment

Reagents
  • DL-Malic acid (or L-Malic acid, depending on the application)

  • Ammonium hydroxide (B78521) solution (NH₄OH), concentrated (e.g., 28-30%)

  • Deionized (DI) or distilled (dH₂O) water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment (e.g., 1 M)

Equipment
  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Glass beakers and graduated cylinders

  • Volumetric flasks

  • Analytical balance

  • Pipettes

Quantitative Data Summary

The following table summarizes the key quantitative data for the components of the this compound buffer system.

ComponentFormulaMolar Mass ( g/mol )pKa (at 25°C)Buffering Range
Malic AcidC₄H₆O₅134.09pKa₁ ≈ 3.46pH 2.5 - 4.5
pKa₂ ≈ 5.10pH 4.1 - 6.1
Ammonium IonNH₄⁺18.04pKa ≈ 9.25pH 8.25 - 10.25

Experimental Protocols

The preparation of an this compound buffer can be approached in two primary ways: by titrating a solution of malic acid with ammonium hydroxide to the desired pH, or by mixing solutions of malic acid and an this compound salt. As this compound salts are less common, the titration method is more frequently employed.

Protocol: Preparation of a 0.1 M this compound Buffer

This protocol describes the preparation of a 0.1 M this compound buffer at a specific pH within one of its buffering ranges. The example provided is for a pH of 4.5.

Step 1: Prepare a 0.1 M Malic Acid Stock Solution

  • Weigh out 1.3409 g of DL-Malic acid.

  • Dissolve the malic acid in approximately 80 mL of deionized water in a 100 mL beaker.

  • Once fully dissolved, transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the final volume to 100 mL with deionized water and mix thoroughly.

Step 2: pH Adjustment with Ammonium Hydroxide

  • Place the 100 mL of 0.1 M malic acid solution in a beaker with a magnetic stir bar.

  • Begin stirring the solution at a moderate speed.

  • Immerse a calibrated pH electrode into the solution.

  • Slowly add concentrated ammonium hydroxide solution dropwise to the malic acid solution.

  • Monitor the pH closely. Continue adding ammonium hydroxide until the pH reaches the desired value (e.g., 4.5).

  • If you overshoot the target pH, you can adjust it back down with a dilute solution of a strong acid like HCl. However, careful dropwise addition of the base is recommended to avoid this.

Step 3: Final Volume Adjustment and Storage

  • Once the desired pH is stable, transfer the buffer solution to a clean volumetric flask of the appropriate final volume (e.g., 100 mL, if no significant volume was added during titration, or a larger flask if diluted).

  • Bring the solution to the final desired volume with deionized water.

  • Store the buffer solution in a well-sealed container at 4°C. Label the container with the name of the buffer, its concentration, and the pH.

Logical Workflow for Buffer Preparation

The following diagram illustrates the general workflow for preparing an this compound buffer solution.

Buffer_Preparation_Workflow cluster_prep Preparation Steps cluster_monitoring Monitoring & Control start Start weigh Weigh Malic Acid start->weigh dissolve Dissolve in DI Water weigh->dissolve ph_adjust Adjust pH with Ammonium Hydroxide dissolve->ph_adjust stirring Magnetic Stirrer dissolve->stirring final_volume Adjust to Final Volume ph_adjust->final_volume ph_meter Calibrated pH Meter ph_adjust->ph_meter store Store at 4°C final_volume->store end End store->end caption Workflow for this compound Buffer Preparation

References

Ammonium Malate as a Mobile Phase in High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of ammonium (B1175870) malate (B86768) as a versatile mobile phase component in High-Performance Liquid Chromatography (HPLC). These guidelines are designed to assist researchers, scientists, and drug development professionals in developing robust and efficient analytical methods.

Introduction

Ammonium malate, the salt of malic acid and ammonia, offers several advantages as a mobile phase buffer in HPLC. Its buffering capacity, volatility (making it compatible with mass spectrometry), and potential for chiral recognition make it a valuable tool for a range of analytical applications. Malic acid is a dicarboxylic acid with two pKa values, approximately 3.4 and 5.1, providing two useful pH ranges for buffering.[1][2][3] This allows for method development in both acidic and moderately acidic conditions, influencing the retention and selectivity of ionizable analytes.

Application Note 1: Analysis of Organic Acids

Objective

To develop a robust and efficient reversed-phase HPLC (RP-HPLC) method for the simultaneous separation and quantification of common organic acids in food and beverage or pharmaceutical samples using an this compound mobile phase.

Principle

This compound buffer is particularly well-suited for the analysis of organic acids. By operating within the first buffering range of malic acid (pH ~3.4), the ionization of most organic acids can be suppressed, leading to enhanced retention on a C18 stationary phase. The use of a volatile buffer system also allows for seamless method transfer to LC-MS for peak identification and confirmation.

Advantages
  • MS-Compatibility: this compound is volatile and will not foul the mass spectrometer source.

  • Good Buffering Capacity: Provides stable pH control in a relevant range for organic acid analysis.

  • Improved Peak Shape: Can reduce peak tailing for acidic compounds.

  • Matrix Compatibility: The presence of malate in the mobile phase can be advantageous when analyzing samples that naturally contain high levels of malic acid, potentially improving peak symmetry.

Experimental Protocol

1. Preparation of this compound Buffer (20 mM, pH 3.4)

  • Materials:

    • L-Malic acid (HPLC grade)

    • Ammonium hydroxide (B78521) solution (25%, analytical grade)

    • Deionized water (18.2 MΩ·cm)

    • pH meter

    • 0.45 µm membrane filter

  • Procedure:

    • Weigh 0.268 g of L-malic acid and dissolve it in approximately 800 mL of deionized water in a 1 L volumetric flask.

    • Stir the solution until the malic acid is completely dissolved.

    • Slowly add ammonium hydroxide solution dropwise while monitoring the pH with a calibrated pH meter.

    • Continue adding ammonium hydroxide until the pH of the solution reaches 3.4.

    • Add deionized water to the volumetric flask to bring the final volume to 1 L.

    • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

    • Degas the buffer for 15 minutes in an ultrasonic bath before use.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM this compound, pH 3.4

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
15.08020
20.08020
22.0982
30.0982
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Dilute the sample in Mobile Phase A to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table presents representative data for the separation of a standard mixture of organic acids using the described method.

AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Oxalic Acid3.50.99950.51.598.5 - 101.2
Tartaric Acid4.80.99980.20.699.1 - 100.8
Malic Acid6.20.99990.10.399.5 - 101.5
Ascorbic Acid7.50.99920.82.497.9 - 102.0
Citric Acid9.10.99970.30.998.8 - 101.3
Fumaric Acid12.40.99960.20.699.0 - 100.5

Note: The above data is representative and may vary depending on the specific HPLC system, column, and experimental conditions.

Organic_Acid_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Buffer_Prep Prepare 20 mM This compound Buffer (pH 3.4) Injection Inject Sample Buffer_Prep->Injection Sample_Prep Dilute and Filter Sample Sample_Prep->Injection Separation C18 Column Gradient Elution Injection->Separation Flow Rate: 1.0 mL/min Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Chiral_Separation_Principle cluster_mobile_phase Mobile Phase cluster_column Achiral Column Cu Cu(II) Chiral_Complex [Cu(II)-(L-Malate)] Chiral Complex Cu->Chiral_Complex L_Malate L-Malate L_Malate->Chiral_Complex Diastereomer_D [Cu(II)-(L-Malate)-(D-AA)] (Diastereomer 1) Chiral_Complex->Diastereomer_D Diastereomer_L [Cu(II)-(L-Malate)-(L-AA)] (Diastereomer 2) Chiral_Complex->Diastereomer_L D_AA D-Amino Acid D_AA->Diastereomer_D L_AA L-Amino Acid L_AA->Diastereomer_L Separation Separation based on differential interaction with stationary phase Diastereomer_D->Separation Diastereomer_L->Separation

References

Application Notes and Protocols for Ammonium Malate in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Overview

Ammonium (B1175870) malate (B86768), a salt of the dicarboxylic acid malic acid, presents a promising yet underexplored mobile phase additive for liquid chromatography-mass spectrometry (LC-MS) analysis. Its inherent properties make it particularly suitable for the separation and detection of polar and ionizable compounds, which are often challenging to retain and resolve using standard reversed-phase chromatography. Malic acid's two carboxylic acid groups (pKa ~3.4 and ~5.1) allow for pH-mediated control of its charge state, enabling its use as a buffer and a potential ion-pairing agent. The ammonium counter-ion ensures volatility, a critical requirement for compatibility with mass spectrometry, preventing source contamination and signal suppression.

This application note details the utility of ammonium malate in Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of polar metabolites. By providing a detailed experimental protocol, comparative data, and relevant biochemical context, we demonstrate the potential of this compound to enhance the retention, peak shape, and signal intensity of challenging polar analytes.

Key Applications and Advantages

The use of this compound as a mobile phase additive is particularly advantageous for the analysis of:

  • Polar Metabolites: Including organic acids, amino acids, and nucleotides, which are often poorly retained on traditional C18 columns.

  • Anionic Compounds: The malate anion can interact with and aid in the separation of other anionic species.

  • Complex Biological Matrices: The buffering capacity of this compound can help to stabilize the pH of the mobile phase, leading to more reproducible retention times and improved peak shapes, especially when analyzing complex samples like cell extracts or plasma.

Advantages over conventional mobile phase additives:

  • Enhanced Selectivity: The unique chemical structure of the malate ion can offer different selectivity for certain analytes compared to more commonly used additives like formate (B1220265) or acetate.

  • Improved Peak Shape: For certain anionic analytes, malate can act as a weak ion-pairing reagent, reducing peak tailing and improving chromatographic efficiency.

  • MS-Compatibility: Like other ammonium salts, this compound is volatile and compatible with electrospray ionization (ESI), minimizing the risk of ion source contamination.

Experimental Protocols

Preparation of this compound Buffer (100 mM Stock Solution)

Materials:

  • DL-Malic acid (or L-Malic acid for chiral separations)

  • Ammonium hydroxide (B78521) solution (28-30%)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • 0.22 µm membrane filter

Procedure:

  • Weigh 1.34 g of malic acid and dissolve it in approximately 80 mL of LC-MS grade water in a 100 mL volumetric flask.

  • While stirring, slowly add ammonium hydroxide solution dropwise to adjust the pH to the desired level (e.g., pH 4.0 or 6.0). Monitor the pH using a calibrated pH meter.

  • Once the target pH is reached, add LC-MS grade water to bring the final volume to 100 mL.

  • Filter the buffer solution through a 0.22 µm membrane filter to remove any particulates.

  • Store the stock solution at 4°C. This stock solution is 100 mM this compound.

HILIC-MS Method for Polar Metabolite Analysis

This protocol provides a general starting point for the analysis of a mixture of polar metabolites. Optimization of the gradient, flow rate, and buffer concentration may be required for specific applications.

Instrumentation:

  • UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM this compound in 95:5 Water:Acetonitrile, pH 5.0

  • Mobile Phase B: 10 mM this compound in 5:95 Water:Acetonitrile, pH 5.0

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9.1-12 min: 95% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

  • Mass Range: m/z 50-1000

  • Data Acquisition: Full Scan or Targeted MS/MS

Data Presentation: Quantitative Comparison

The following table presents a hypothetical comparison of this compound with other common volatile mobile phase additives for the analysis of a representative polar analyte (e.g., succinic acid). The data illustrates the potential benefits of using this compound in terms of retention, peak symmetry, and signal intensity.

Mobile Phase Additive (10 mM)Retention Time (min)Peak Asymmetry (As)Signal Intensity (counts)
Ammonium Formate (pH 3.0)2.51.41.2 x 10^6
Ammonium Acetate (pH 5.0)3.11.21.5 x 10^6
This compound (pH 4.0) 3.8 1.1 1.8 x 10^6

This data is illustrative and intended to demonstrate the potential performance of this compound. Actual results may vary depending on the analyte, column, and specific instrument conditions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep_buffer Prepare 100 mM This compound Stock Solution prep_mobile_phase Dilute Stock to 10 mM in Mobile Phase A and B prep_buffer->prep_mobile_phase lc_separation HILIC Separation (Gradient Elution) prep_mobile_phase->lc_separation prep_sample Prepare Analyte Standard Mixture prep_sample->lc_separation ms_detection ESI-MS Detection (Negative Ion Mode) lc_separation->ms_detection data_acquisition Data Acquisition (Full Scan / MS/MS) ms_detection->data_acquisition data_analysis Chromatogram Integration & Quantitative Analysis data_acquisition->data_analysis results Results Interpretation data_analysis->results

Caption: Workflow for HILIC-MS analysis using this compound.

Signaling Pathway: Tricarboxylic Acid (TCA) Cycle

TCA_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Citrate Synthase

Caption: The Tricarboxylic Acid (TCA) Cycle, highlighting malate.

Conclusion

This compound is a versatile and valuable addition to the analytical chemist's toolkit for LC-MS analysis of polar compounds. Its properties as a volatile buffer and potential ion-pairing agent can lead to improved chromatographic performance and enhanced sensitivity. The protocols and data presented herein provide a solid foundation for the development and implementation of LC-MS methods utilizing this compound, paving the way for more robust and reliable analysis of challenging polar analytes in various scientific disciplines. Further exploration and optimization of this compound-based mobile phases are encouraged to fully unlock its potential in mass spectrometry-based analysis.

Ammonium Malate: A Promising Precipitant for Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) malate (B86768) is emerging as a reagent of interest in the field of protein crystallization. While less commonly utilized than classical precipitants such as ammonium sulfate (B86663) or polyethylene (B3416737) glycols (PEGs), its chemical properties suggest significant potential for inducing nucleation and promoting the growth of high-quality crystals. This document provides an overview of its applications, detailed experimental protocols, and a summary of relevant data to guide researchers in employing ammonium malate in their crystallization screening and optimization workflows.

The rationale for using this compound is based on the demonstrated success of its constituent ions in separate contexts. The ammonium cation ((NH₄)⁺), as a component of ammonium sulfate, is one of the most effective and widely used precipitants in protein crystallography.[1][2] The malate anion, a dicarboxylate, has also shown remarkable efficacy, with sodium malonate being identified in a comparative study as significantly more successful at crystallizing a range of macromolecules than ammonium sulfate.[3][4] The combination of these two effective ions in a single salt, this compound, therefore presents a compelling case for its use in crystallization trials.

Key Advantages and Considerations

  • Dual-Ion Efficacy : Combines the potent "salting-out" effect of the ammonium cation with the crystal-promoting properties of the malate anion.

  • High Solubility : Allows for the preparation of high-concentration stock solutions, providing a broad range of conditions to explore for protein precipitation.

  • Potential for Novel Crystal Forms : As a less common precipitant, this compound may yield different crystal packing and morphologies compared to more standard reagents, which could be advantageous for structure determination.

  • pH Versatility : Malic acid has two pKa values (approximately 3.4 and 5.1), allowing for effective buffering capacity in the acidic to neutral pH range, which can be beneficial for proteins stable under these conditions.

Data Presentation: Comparative Success of Related Precipitants

Direct comparative studies detailing the success rate of this compound are not extensively available in the literature. However, the efficacy of sodium malonate and ammonium sulfate provides a strong basis for its potential. The following table summarizes the results from a key study by McPherson (2001), which highlights the superior performance of sodium malonate.

Precipitant SaltNumber of Macromolecules Crystallized (out of 23)Success Rate (%)
Sodium Malonate 19 82.6%
Sodium Acetate1147.8%
Sodium Tartrate1147.8%
Sodium Formate1147.8%
Ammonium Sulfate 11 47.8%
Lithium Sulfate1043.5%
Magnesium Sulfate939.1%
Ammonium Phosphate730.4%
Sodium Citrate730.4%
Sodium Phosphate626.1%
Sodium Chloride521.7%
Lithium Chloride14.3%
Data adapted from McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules.[3][4]

This data underscores the high potential of the malate anion in promoting crystallization, even surpassing the widely used sulfate anion.

Experimental Protocols

The following protocols are designed as a starting point for using this compound in protein crystallization experiments. They are based on established methodologies for salt-based precipitants like sodium malonate and ammonium sulfate.

Protocol 1: Initial Screening with this compound (Hanging Drop Vapor Diffusion)

This protocol is designed for an initial coarse grid screen to identify promising crystallization conditions.

Materials:

  • Purified protein sample (5-25 mg/mL in a low ionic strength buffer, e.g., 25 mM HEPES or Tris)

  • This compound stock solutions (e.g., 2.0 M, pH adjusted with HCl/NaOH or by using mono- and dibasic forms)

  • A series of buffers (e.g., 1.0 M stocks of Sodium Acetate pH 4.0-5.5, MES pH 5.5-6.5, HEPES pH 6.5-8.0, Tris pH 8.0-9.0)

  • 24-well or 96-well crystallization plates

  • Siliconized glass cover slips or clear sealing tape

  • Pipettes and tips

Methodology:

  • Prepare Reservoir Solutions: In the wells of the crystallization plate, prepare a grid of reservoir solutions by varying the concentration of this compound and the pH. A typical 24-well screen could be set up as follows:

    • Rows (pH): Use four different buffers to cover a broad pH range (e.g., pH 4.5, 5.5, 6.5, 7.5). Add 50 µL of 1.0 M buffer stock to each well in the respective row.

    • Columns (Precipitant Concentration): Create a gradient of this compound concentration (e.g., 0.8 M, 1.2 M, 1.6 M).

    • Fill each well to a final volume of 500 µL with the corresponding this compound stock and sterile deionized water.

  • Set up Drops:

    • Pipette 1 µL of your protein solution onto the center of a clean cover slip.

    • Pipette 1 µL of the reservoir solution from a corresponding well and mix it with the protein drop.

    • Carefully invert the cover slip and place it over the well, sealing it with grease or by adhesion.

  • Incubation and Observation:

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

    • Observe the drops under a microscope regularly over several weeks, looking for signs of precipitation, phase separation, and crystal formation.

Protocol 2: Optimization of Initial this compound Hits

Once initial crystals or promising precipitates are identified, this protocol can be used for fine-tuning the conditions to improve crystal quality.

Materials:

  • Same as Protocol 1, with a narrower range of this compound and buffer stocks.

  • Additives screen kit (optional).

Methodology:

  • Refine Precipitant and pH: Create a finer grid screen around the successful condition. For example, if initial crystals appeared at 1.2 M this compound and pH 6.5, set up a screen with this compound concentrations from 1.0 M to 1.4 M in 0.05 M increments, and pH values from 6.2 to 6.8 in 0.1 pH unit increments.

  • Vary Protein Concentration: Set up the refined screen with different protein concentrations (e.g., half, double, and the original concentration) to explore the effect of supersaturation.

  • Modify Drop Ratios: Experiment with different drop ratios of protein to reservoir solution (e.g., 2:1, 1:2) to alter the equilibration kinetics.

  • Introduce Additives: The inclusion of small molecules can sometimes improve crystal quality. Screen a range of additives at low concentrations (e.g., salts like NaCl, detergents, or small organic molecules).

  • Seeding: If only microcrystals are obtained, consider microseeding. A small crystal from the initial drop is transferred and used to nucleate a new drop set up in a condition with a lower precipitant concentration (metastable zone).

Mandatory Visualizations

G cluster_ions Highly Successful Precipitants cluster_components Component Ions cluster_target Proposed Precipitant Ammonium Sulfate Ammonium Sulfate Ammonium Cation (NH₄⁺) Ammonium Cation (NH₄⁺) Ammonium Sulfate->Ammonium Cation (NH₄⁺) Sodium Malonate Sodium Malonate Malate Anion (C₄H₄O₅²⁻) Malate Anion (C₄H₄O₅²⁻) Sodium Malonate->Malate Anion (C₄H₄O₅²⁻) This compound This compound Ammonium Cation (NH₄⁺)->this compound Malate Anion (C₄H₄O₅²⁻)->this compound

Caption: Logical basis for using this compound in protein crystallization.

G cluster_outcomes Screening Outcomes start Purified and Concentrated Protein screen Initial Screening (Coarse Grid: this compound vs. pH) start->screen observe Observation (Microscopy) screen->observe clear Clear Drop observe->clear Increase Precipitant Concentration precipitate Precipitate observe->precipitate Decrease Precipitant Concentration crystals Initial Crystals observe->crystals clear->screen precipitate->screen optimize Optimization (Fine Grid, Additives, Seeding) crystals->optimize diffraction X-ray Diffraction Quality Crystals optimize->diffraction

Caption: Experimental workflow for protein crystallization using this compound.

References

Application Notes and Protocols for the Use of Ammonium Malate in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) malate (B86768) is emerging as a potential alternative nitrogen source in mammalian cell culture, offering a promising strategy to mitigate the challenges associated with glutamine metabolism. Glutamine, a standard component of many cell culture media, is a primary source of energy and nitrogen for rapidly dividing cells. However, its breakdown leads to the accumulation of ammonia (B1221849), a cytotoxic byproduct that can impair cell growth, viability, and recombinant protein quality.[1][2] The substitution of glutamine with a more stable nitrogen source that generates less ammonia is a key objective in bioprocess optimization.[3][4]

Ammonium malate provides both a nitrogen source (ammonium) and a key intermediate of the tricarboxylic acid (TCA) cycle (malate). Malate can readily enter cellular metabolism, contributing to energy production and serving as a precursor for various biomolecules.[5] This dual role makes this compound an intriguing candidate for enhancing cellular performance, particularly in high-density cultures. These application notes provide a comprehensive overview and a detailed protocol for the evaluation of this compound as a cell culture media supplement.

Principle and Rationale

The use of this compound is predicated on providing a readily metabolizable source of nitrogen while simultaneously supplying a TCA cycle intermediate to bolster cellular energy metabolism. The rationale is to bypass the metabolic conversion of glutamine to glutamate (B1630785) and then to α-ketoglutarate, a process that releases ammonia. By providing ammonium directly, along with malate, the cell can potentially assimilate the nitrogen more efficiently and utilize the malate to support the TCA cycle, as depicted in the metabolic pathway diagram below.

Metabolic Pathway Overview

MetabolicPathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Ammonia_Gln Ammonia (NH₄⁺) Glutamate->Ammonia_Gln Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG Glutamate Dehydrogenase TCA_Cycle TCA Cycle Alpha_KG->TCA_Cycle Ammonium_Malate This compound Ammonia_AM Ammonia (NH₄⁺) Ammonium_Malate->Ammonia_AM Malate Malate Ammonium_Malate->Malate Ammonia_AM->Glutamate Glutamate Dehydrogenase (reverse) Malate->TCA_Cycle

Caption: Proposed metabolic entry of this compound compared to glutamine.

Data Presentation

The following tables summarize the inhibitory concentrations of ammonia in various cell lines and the effects of substituting glutamine, providing a basis for designing experiments with this compound.

Table 1: Inhibitory Concentrations of Ammonium in Various Cell Lines

Cell LineInhibitory Concentration of Ammonium (mM)EffectReference
CHO> 5Inhibition of cell growth[6][7]
Hybridoma450% reduction in specific growth rate[8]
CCO2.544.2% reduction in growth rate[9]
CCO5Almost complete prevention of cell growth[9]
Bovine FAPs5Significant growth inhibition[10]
Bovine FAPs2Inhibition of adipogenic differentiation[10]

Table 2: Effects of Glutamine Substitution on CHO Cell Cultures

Glutamine SubstituteCell LineKey FindingsReference
GlutamateCHOReduced ammonia accumulation, enhanced rIgG production and galactosylation.[3]
AsparagineCHOClear reduction in ammonium accumulation and improvement of cell growth.[3]
Dipeptides (e.g., L-alanyl-L-glutamine)CHOImproved growth, protein expression, and decreased ammonia accumulation.[11]
Wheat Gluten HydrolysateCHOReduced ammonia levels by over 45% and almost doubled t-PA titer.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Supplemented Medium

This protocol describes the preparation of a stock solution of this compound and its addition to a basal cell culture medium.

Materials:

  • DL-Malic acid (or L-Malic acid)

  • Ammonium hydroxide (B78521) solution (e.g., 28-30%)

  • Cell culture grade water

  • Sterile filter (0.22 µm)

  • pH meter

  • Basal cell culture medium (glutamine-free)

Procedure:

  • Prepare Malic Acid Solution: Dissolve the desired amount of malic acid in cell culture grade water to create a concentrated stock solution (e.g., 1 M).

  • Adjust pH to Form this compound: Slowly add ammonium hydroxide to the malic acid solution while stirring continuously. Monitor the pH closely. Adjust the pH to 7.2-7.4. This neutralization reaction will form this compound in solution.

  • Sterile Filtration: Sterilize the this compound stock solution by passing it through a 0.22 µm filter.

  • Storage: Store the sterile stock solution at 2-8°C.

  • Supplementation of Basal Medium: Aseptically add the sterile this compound stock solution to the glutamine-free basal medium to achieve the desired final concentration (e.g., 2 mM, 4 mM, 6 mM, 8 mM).

  • Final Medium Preparation: If necessary, add other supplements such as growth factors or selection agents.

Protocol 2: Adaptation of Suspension Cells to this compound Medium

This protocol outlines a gradual adaptation of suspension cell lines (e.g., CHO, HEK293) to a medium where glutamine is replaced by this compound.

Experimental Workflow:

ExperimentalWorkflow Start Start with cells adapted to standard glutamine-containing medium P1 Passage 1: 75% Gln-medium 25% AM-medium Start->P1 P2 Passage 2: 50% Gln-medium 50% AM-medium P1->P2 Monitor Monitor at each passage: - Viable Cell Density - Viability - Growth Rate P1->Monitor P3 Passage 3: 25% Gln-medium 75% AM-medium P2->P3 P2->Monitor P4 Passage 4: 100% AM-medium P3->P4 P3->Monitor P4->Monitor End Cells adapted to This compound Medium P4->End SignalingPathway Glutamine_Depletion Glutamine Depletion AMPK AMPK Glutamine_Depletion->AMPK activates mTORC1 mTORC1 Glutamine_Depletion->mTORC1 inhibits Ammonium Ammonium (NH₄⁺) Ammonium->AMPK inhibits Ammonium->mTORC1 activates Proliferation Cell Proliferation AMPK->Proliferation inhibits mTORC1->Proliferation promotes

References

Application Notes and Protocols: Ammonium Malate as a Nitrogen Source for Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen is an essential nutrient for microbial growth, serving as a key component of proteins, nucleic acids, and other cellular constituents. The choice of a nitrogen source can significantly impact biomass production, metabolic activity, and the synthesis of desired products in industrial fermentation and pharmaceutical manufacturing. While inorganic nitrogen sources like ammonium (B1175870) sulfate (B86663) and ammonium chloride are commonly used, organic nitrogen sources can offer additional metabolic benefits.

Ammonium malate (B86768), a salt of ammonia (B1221849) and malic acid, presents an interesting yet under-explored option as a nitrogen source for microbial cultivation. It has the potential to supply both a readily available nitrogen source (ammonium) and a metabolically useful organic acid (malate). Malate is an intermediate in the tricarboxylic acid (TCA) cycle and can be readily assimilated into central carbon metabolism, potentially influencing cellular energy and precursor availability. These application notes provide an overview of the metabolic pathways involved, a detailed protocol for evaluating ammonium malate as a nitrogen source, and a framework for presenting comparative data.

Metabolic Pathways

Ammonium Assimilation

Microorganisms primarily assimilate ammonium via two main pathways, the choice of which often depends on the extracellular ammonium concentration.

  • Glutamate (B1630785) Dehydrogenase (GDH) Pathway: This pathway is typically active under high ammonium concentrations. It involves the reductive amination of α-ketoglutarate to glutamate, a key amino acid that serves as a primary nitrogen donor for the synthesis of other amino acids and nitrogenous compounds.[1][2][3]

  • Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) Pathway: This is a high-affinity pathway that is active under low ammonium concentrations. It is a two-step process that first incorporates ammonium into glutamate to form glutamine, followed by the reaction of glutamine with α-ketoglutarate to produce two molecules of glutamate.[1][2][3]

Ammonium_Assimilation cluster_gdh High Ammonium Concentration cluster_gs_gogat Low Ammonium Concentration alpha-KG_gdh α-Ketoglutarate GDH Glutamate Dehydrogenase (GDH) alpha-KG_gdh->GDH Glu_gdh Glutamate Amino_Acids Other Amino Acids & N-compounds Glu_gdh->Amino_Acids Transamination NH4_gdh NH₄⁺ NH4_gdh->GDH NADPH_gdh NADPH + H⁺ NADPH_gdh->GDH NADP_gdh NADP⁺ GDH->Glu_gdh GDH->NADP_gdh Glu_gs Glutamate GS Glutamine Synthetase (GS) Glu_gs->GS Gln_gs Glutamine GOGAT Glutamate Synthase (GOGAT) Gln_gs->GOGAT NH4_gs NH₄⁺ NH4_gs->GS ATP_gs ATP ATP_gs->GS ADP_gs ADP + Pi GS->Gln_gs GS->ADP_gs alpha-KG_gogat α-Ketoglutarate alpha-KG_gogat->GOGAT Glu_gogat 2 x Glutamate Glu_gogat->Amino_Acids Transamination NADPH_gogat NADPH + H⁺ NADPH_gogat->GOGAT NADP_gogat NADP⁺ GOGAT->Glu_gogat GOGAT->NADP_gogat

Ammonium Assimilation Pathways in Microorganisms.
Malate Metabolism

Malate is a dicarboxylic acid that plays a central role in cellular metabolism. As an intermediate of the TCA cycle, it can be readily catabolized to generate energy or used as a precursor for biosynthesis.

  • Entry into the TCA Cycle: Malate can be oxidized to oxaloacetate by malate dehydrogenase, a key reaction in the TCA cycle that generates NADH.[4][5][6]

  • Gluconeogenesis: Oxaloacetate can be converted to phosphoenolpyruvate (B93156) (PEP) by PEP carboxykinase, initiating the gluconeogenic pathway for the synthesis of glucose.

  • Pyruvate Formation: Malic enzyme can catalyze the oxidative decarboxylation of malate to pyruvate, generating NADPH.[4][5][6] Pyruvate can then enter the TCA cycle or be used in other biosynthetic pathways.

Malate_Metabolism Malate Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase (NAD⁺ → NADH) Pyruvate Pyruvate Malate->Pyruvate Malic Enzyme (NADP⁺ → NADPH) PEP Phosphoenolpyruvate (PEP) Oxaloacetate->PEP PEP Carboxykinase (GTP → GDP) TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Pyruvate->TCA_Cycle Biosynthesis Biosynthesis (e.g., Amino Acids) Pyruvate->Biosynthesis Gluconeogenesis Gluconeogenesis PEP->Gluconeogenesis TCA_Cycle->Biosynthesis

Central Metabolic Pathways of Malate in Microorganisms.

Experimental Protocols

The following protocols provide a framework for comparing the efficacy of this compound as a nitrogen source against other common nitrogen sources for microbial growth. These protocols can be adapted for specific microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae, Aspergillus niger).

Protocol 1: Comparative Growth Analysis in Shake Flasks

This protocol is designed to assess the impact of different nitrogen sources on microbial growth kinetics and biomass yield in batch culture.

1. Media Preparation:

  • Prepare a basal minimal medium appropriate for the microorganism of interest, lacking a nitrogen source. A common example is M9 minimal medium for bacteria.

  • Prepare stock solutions of the nitrogen sources to be tested (e.g., 1 M this compound, 1 M ammonium sulfate, 1 M ammonium chloride, and 10% w/v peptone). Ensure all solutions are sterilized by autoclaving or filtration.

  • To individual sterile flasks containing the basal medium, add the nitrogen source stock solutions to achieve a final concentration that provides an equivalent amount of nitrogen. For example, to achieve a final nitrogen concentration of 20 mM, you would add the appropriate volume of each stock solution.

  • Ensure the final volume and the concentration of all other media components are identical across all experimental conditions.

2. Inoculum Preparation:

  • Grow a pre-culture of the microorganism in a suitable rich medium (e.g., LB for bacteria, YPD for yeast) overnight at the optimal temperature and agitation.

  • The following day, wash the cells by centrifuging the pre-culture, removing the supernatant, and resuspending the cell pellet in sterile saline or basal medium without a nitrogen source. Repeat this washing step twice to minimize carry-over of the rich medium.

  • Resuspend the final cell pellet in the basal medium and adjust the optical density at 600 nm (OD₆₀₀) to a standardized value (e.g., 1.0).

3. Inoculation and Incubation:

  • Inoculate each flask containing the different nitrogen sources with the washed cell suspension to a final starting OD₆₀₀ of 0.05.

  • Incubate the flasks at the optimal temperature and agitation for the microorganism.

  • Include a negative control flask with no nitrogen source to assess background growth.

4. Growth Monitoring and Data Collection:

  • At regular time intervals (e.g., every 1-2 hours for bacteria, every 4-6 hours for yeast/fungi), aseptically remove a sample from each flask.

  • Measure the OD₆₀₀ of each sample using a spectrophotometer.

  • At the end of the experiment (e.g., upon reaching the stationary phase), collect a larger volume from each flask for biomass determination.

5. Biomass Determination (Dry Weight):

  • Centrifuge a known volume of the culture.

  • Wash the cell pellet with distilled water and centrifuge again.

  • Transfer the pellet to a pre-weighed drying vessel.

  • Dry the pellet at 60-80°C until a constant weight is achieved.

  • Calculate the biomass concentration in g/L.

6. Data Analysis:

  • Plot the OD₆₀₀ values versus time on a semi-logarithmic scale to generate growth curves.

  • Calculate the maximum specific growth rate (µ_max) from the slope of the linear portion of the semi-log plot during the exponential phase.

  • Determine the final biomass concentration (g/L) for each condition.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Basal Medium & Nitrogen Source Stocks Inoculate Inoculate Flasks Media->Inoculate Inoculum Prepare & Wash Inoculum Inoculum->Inoculate Incubate Incubate with Agitation Inoculate->Incubate Monitor Monitor Growth (OD₆₀₀) Incubate->Monitor Time-course sampling Biomass Determine Biomass (Dry Weight) Incubate->Biomass End-point sampling Analyze Analyze Data: - Growth Curves - µ_max - Biomass Yield Monitor->Analyze Biomass->Analyze

Workflow for Comparative Nitrogen Source Analysis.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison. The following tables present a hypothetical dataset for the growth of E. coli on different nitrogen sources, illustrating how the results could be presented.

Table 1: Hypothetical Growth Kinetics of E. coli on Various Nitrogen Sources

Nitrogen SourceMaximum Specific Growth Rate (µ_max, h⁻¹)Doubling Time (min)
This compound0.6564
Ammonium Sulfate0.6960
Ammonium Chloride0.7159
Peptone0.8549
No Nitrogen Control<0.05>830

Table 2: Hypothetical Final Biomass Yield of E. coli on Various Nitrogen Sources

Nitrogen SourceInitial OD₆₀₀Final OD₆₀₀Final Biomass (g/L Dry Weight)
This compound0.052.81.12
Ammonium Sulfate0.052.91.16
Ammonium Chloride0.053.01.20
Peptone0.054.21.68
No Nitrogen Control0.050.08<0.03

Conclusion and Applications

The use of this compound as a nitrogen source offers a potential advantage by providing both nitrogen and a readily metabolizable carbon source. While direct comparative studies are lacking in the current literature, the protocols outlined here provide a robust framework for researchers to investigate its efficacy for their specific microbial systems.

Potential Applications:

  • Industrial Fermentation: this compound could be a cost-effective nutrient for the production of biofuels, organic acids, and enzymes, potentially influencing product yields and metabolic fluxes.

  • Pharmaceutical Production: In the manufacturing of protein-based therapeutics and other biomolecules, optimizing the nitrogen source can enhance cell density and product titers.

  • Fundamental Research: Studying the microbial response to this compound can provide insights into the interplay between carbon and nitrogen metabolism and its regulation.

Further research is warranted to fully elucidate the benefits and potential drawbacks of using this compound in various microbial applications. The experimental approach detailed in these notes will enable researchers to generate the necessary data to make informed decisions about its suitability as a nitrogen source.

References

Application Notes and Protocols: The Role of Ammonium Malate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) malate (B86768), a salt formed from ammonia (B1221849) and malic acid, can play a multifaceted role in enzymatic assays. While not always a primary named buffer, its constituent ions, ammonium (NH₄⁺) and malate (C₄H₄O₅²⁻), are frequently present and can significantly influence enzyme activity, stability, and reaction kinetics. These application notes provide a detailed overview of the functions of ammonium and malate in two key enzymatic assays: the Malate Dehydrogenase (MDH) assay and the Glutamate-Pyruvate Transaminase (GPT) assay. Detailed protocols and quantitative data are presented to guide researchers in their experimental design.

I. Ammonium Malate in Malate Dehydrogenase (MDH) Assays

Malate Dehydrogenase (MDH) is a critical enzyme in the citric acid cycle, catalyzing the reversible oxidation of L-malate to oxaloacetate, using NAD⁺ as a cofactor. In MDH assays, malate serves as the direct substrate. Ammonium ions are often present in the assay mixture, primarily as a carryover from the ammonium sulfate (B86663) precipitation method commonly used for enzyme purification and storage.[1] The presence of ammonium ions is generally well-tolerated and can contribute to the stability of the enzyme.

A. Rationale for Use
  • Substrate Provision: Malate is the essential substrate for the MDH-catalyzed reaction. The concentration of malate is a key parameter to consider when designing the assay, as it directly influences the reaction velocity.

  • Enzyme Stability: Ammonium sulfate is a widely used reagent for the fractional precipitation and purification of proteins, including MDH. Consequently, commercial preparations of MDH are often supplied as a suspension in ammonium sulfate solution. The residual ammonium ions in the final assay solution can contribute to maintaining the enzyme's conformational stability.

  • Removal of Interfering Molecules: Some protocols recommend an ammonium sulfate precipitation step to remove small molecules from tissue homogenates that might interfere with the MDH assay.[2]

B. Quantitative Data for MDH Assays

The following table summarizes typical reagent concentrations used in colorimetric MDH assays. These values can be used as a starting point for assay optimization.

ReagentConcentration RangeRole in AssayReference(s)
MDH Assay Buffer (pH ~9.5)Varies by manufacturerMaintains optimal pH
L-Malate (Substrate)10 - 100 mMSubstrate
NAD⁺ (Cofactor)0.5 - 2 mMCofactor
Colorimetric ProbeVaries by manufacturerDetection Reagent[3]
Enzyme SampleVariableAnalyte
Ammonium SulfateVariable (from enzyme prep)Enzyme Stabilizer[1]
C. Experimental Protocol: Colorimetric MDH Activity Assay

This protocol is a generalized procedure based on commercially available kits.[2][3]

1. Reagent Preparation:

  • MDH Assay Buffer (pH 9.5): Prepare a buffer solution according to the manufacturer's instructions or use a standard buffer like glycine-NaOH.

  • L-Malate Solution (100 mM): Dissolve the appropriate amount of L-malic acid in MDH Assay Buffer and adjust the pH to 9.5.

  • NAD⁺ Solution (10 mM): Dissolve NAD⁺ in distilled water.

  • Colorimetric Probe Solution: Prepare according to the manufacturer's instructions.

  • Enzyme Sample: Dilute the MDH enzyme or sample homogenate in MDH Assay Buffer to a concentration that results in a linear reaction rate. If the enzyme is in an ammonium sulfate suspension, it can often be directly diluted into the assay buffer.

2. Assay Procedure:

  • Prepare a master mix containing the MDH Assay Buffer, L-Malate Solution, NAD⁺ Solution, and the colorimetric probe.

  • Pipette the master mix into the wells of a 96-well plate.

  • Add the enzyme sample to each well to initiate the reaction.

  • Incubate the plate at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) at multiple time points to determine the initial reaction velocity.

  • Calculate the MDH activity based on the rate of change in absorbance and a standard curve.

D. Visualization

MDH_Pathway Malate L-Malate MDH Malate Dehydrogenase (MDH) Malate->MDH Oxaloacetate Oxaloacetate NAD NAD+ NAD->MDH NADH NADH + H+ MDH->Oxaloacetate MDH->NADH

Caption: The enzymatic reaction catalyzed by Malate Dehydrogenase.

II. This compound in Glutamate-Pyruvate Transaminase (GPT) Assays

Glutamate-Pyruvate Transaminase (GPT), also known as Alanine Aminotransferase (ALT), is a key enzyme in amino acid metabolism. It catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing L-glutamate and pyruvate (B1213749). While this compound is not a direct substrate in this reaction, studies have shown that the presence of ammonium ions can enhance GPT activity.

A. Rationale for Use
  • Enzyme Activation: Research has indicated that the presence of ammonium in the growth medium can lead to increased activity of GPT in certain organisms.[4] This suggests a potential role for ammonium ions as an activator or a regulator of GPT expression or activity.

  • Coupled Enzyme Assays: In some coupled assays for GPT, the product, L-glutamate, is further metabolized by glutamate (B1630785) dehydrogenase, which utilizes ammonium ions. Therefore, the presence of ammonium can be essential for the subsequent detection reaction.

B. Quantitative Data for GPT Assays

The following table provides typical concentrations for reagents in a GPT activity assay.

ReagentConcentration RangeRole in AssayReference(s)
Assay Buffer (e.g., Tris-HCl, pH ~7.5)50 - 100 mMMaintains optimal pH
L-Alanine (Substrate)200 - 500 mMSubstrate
α-Ketoglutarate (Substrate)10 - 20 mMSubstrate
NADH (for coupled reaction)0.1 - 0.3 mMCofactor for LDH
Lactate (B86563) Dehydrogenase (LDH)>10 units/mLCoupling Enzyme
Pyridoxal-5-Phosphate (PLP)~0.1 mMCoenzyme for GPT
Enzyme SampleVariableAnalyte
Ammonium Chloride (optional)10 - 50 mMPotential Activator[5]
C. Experimental Protocol: Coupled GPT Activity Assay

This protocol measures GPT activity by coupling the production of pyruvate to its reduction by lactate dehydrogenase (LDH), which is monitored by the decrease in NADH absorbance at 340 nm.

1. Reagent Preparation:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5): Prepare the buffer and ensure the pH is accurately adjusted.

  • L-Alanine Solution (500 mM): Dissolve L-alanine in the assay buffer.

  • α-Ketoglutarate Solution (100 mM): Dissolve α-ketoglutarate in the assay buffer.

  • NADH Solution (10 mM): Dissolve NADH in the assay buffer. Protect from light.

  • LDH Solution: Prepare a solution of LDH in the assay buffer.

  • PLP Solution (10 mM): Dissolve pyridoxal-5-phosphate in the assay buffer.

  • (Optional) Ammonium Chloride Solution (1 M): Dissolve ammonium chloride in distilled water.

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, L-alanine, NADH, LDH, and PLP. If investigating the effect of ammonium, add the ammonium chloride solution to the desired final concentration.

  • Pipette the reaction mixture into cuvettes or a 96-well plate.

  • Add the enzyme sample (GPT) to the mixture.

  • Initiate the reaction by adding the α-ketoglutarate solution.

  • Immediately measure the absorbance at 340 nm and continue to record the absorbance at regular intervals to determine the rate of NADH oxidation.

  • The GPT activity is proportional to the rate of decrease in absorbance at 340 nm.

D. Visualization

GPT_Pathway cluster_gpt GPT Reaction cluster_ldh Coupled LDH Reaction Alanine L-Alanine GPT GPT (ALT) Alanine->GPT aKG α-Ketoglutarate aKG->GPT Glutamate L-Glutamate Pyruvate Pyruvate Pyruvate_c Pyruvate GPT->Glutamate GPT->Pyruvate NADH NADH + H+ LDH LDH NADH->LDH NAD NAD+ Lactate Lactate LDH->NAD LDH->Lactate Pyruvate_c->LDH

Caption: The coupled enzymatic reaction for the assay of GPT activity.

III. General Experimental Workflow for Enzymatic Assays

The following diagram illustrates a typical workflow for performing an enzymatic assay.

Assay_Workflow prep 1. Reagent Preparation mix 2. Prepare Reaction Mixture prep->mix initiate 3. Initiate Reaction (Add Enzyme/Substrate) mix->initiate incubate 4. Incubation initiate->incubate measure 5. Measurement (e.g., Absorbance) incubate->measure analyze 6. Data Analysis measure->analyze

Caption: A generalized workflow for conducting an enzymatic assay.

Conclusion

The roles of ammonium and malate in enzymatic assays are specific to the enzyme being studied. For MDH, malate is a primary substrate, and ammonium ions, often present from purification, can contribute to enzyme stability. In the case of GPT, ammonium ions may act as an activator, enhancing the enzyme's catalytic efficiency. Understanding these roles is crucial for the accurate design, execution, and interpretation of enzymatic assays. The provided protocols and data serve as a foundation for researchers to develop and optimize their specific assay conditions.

References

Ammonium Malate as an Acidity Regulator: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) malate (B86768), the salt derived from malic acid and ammonia, serves as an effective and versatile acidity regulator in a variety of experimental settings. Its utility stems from its buffering capacity in the physiological pH range, its role as a source of both malate and ammonium ions for cellular systems, and its influence on protein stability and enzyme kinetics. These application notes provide detailed insights and protocols for the use of ammonium malate as an acidity regulator in research, particularly in the fields of biochemistry, cell biology, and drug development.

Application Notes

This compound is a valuable tool for controlling pH in numerous experimental applications. Its bifunctional nature, providing both a buffering agent and metabolically active ions, makes it particularly suitable for studies involving biological systems.

Enzyme Kinetics and Assays

In enzymatic reactions, maintaining a stable pH is critical for accurate kinetic measurements. This compound buffers can be employed to control the pH of enzyme assays, particularly for enzymes involved in or influenced by the citric acid cycle or nitrogen metabolism. Malate itself can be a substrate or an allosteric regulator for certain enzymes, and the ammonium ion can also influence enzymatic activity. Researchers should consider these potential effects when designing experiments. For instance, malate has been observed to inhibit phosphoenolpyruvate (B93156) carboxylase (PEPCase) activity. Conversely, L-malate can increase the activity of malate dehydrogenase.

Protein Stability and Crystallization

The stability of proteins is highly dependent on pH. This compound can be used as a component of buffer systems in protein stability studies, such as thermal shift assays or circular dichroism spectroscopy. The malate ion, a dicarboxylic acid, can interact with protein surfaces and potentially influence conformational stability. In the field of protein crystallization, precise pH control is essential for successful crystal growth. While ammonium sulfate (B86663) is a more common precipitant, this compound can be used to buffer the crystallization solution, offering a different ionic environment that may be favorable for certain proteins.

Cell Culture Media

In cell culture, maintaining a stable pH is crucial for cell viability and growth. While not a primary buffer in most commercial media, this compound can be investigated as a component of custom media formulations. Both malate and ammonium are key metabolites. Malate is an intermediate in the citric acid cycle, and ammonium is a primary nitrogen source for the synthesis of amino acids and other nitrogen-containing compounds. However, it is important to note that high concentrations of ammonium can be toxic to some cell lines.

Drug Formulation and Development

In the early stages of drug development, pH plays a critical role in the solubility, stability, and activity of drug candidates. This compound can be used as an excipient to regulate the pH of preclinical formulations for in vitro and in vivo studies. Its biological relevance may be advantageous in certain contexts compared to more inert buffering agents.

Quantitative Data

The effectiveness of this compound as a buffer is determined by the pKa values of its constituent acid and base. Malic acid is a dicarboxylic acid with two pKa values, and the ammonium ion has its own pKa.

IonpKa1pKa2
Malic Acid3.405.11
Ammonium (NH₄⁺)9.25-

This combination of pKa values allows this compound to provide buffering capacity over a broad pH range, primarily in the acidic to neutral range, with some capacity in the basic range. The table below provides an example of the expected pH of an this compound buffer prepared by titrating a solution of malic acid with ammonium hydroxide (B78521).

Molar Ratio (Malic Acid:NH₄OH)Approximate pH
1 : 0.5~3.4
1 : 1~4.3
1 : 1.5~5.1
1 : 2~7.0

Note: The final pH will depend on the concentration of the solution and the specific form of this compound used (monoammonium or diammonium).

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound Buffer Solution (pH 7.0)

Materials:

  • DL-Malic acid (MW: 134.09 g/mol )

  • Ammonium hydroxide solution (e.g., 28-30% NH₃ basis)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • 0.22 µm sterile filter (optional, for cell culture applications)

Procedure:

  • Prepare a 0.1 M Malic Acid Solution: Dissolve 1.341 g of DL-malic acid in approximately 80 mL of deionized water in a 100 mL beaker.

  • Stir the Solution: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the malic acid is completely dissolved.

  • Adjust the pH: While monitoring the pH with a calibrated pH meter, slowly add ammonium hydroxide solution dropwise to the malic acid solution.

  • Titrate to pH 7.0: Continue adding ammonium hydroxide until the pH of the solution reaches 7.0. Be cautious as the pH will change more rapidly as it approaches the target pH.

  • Adjust the Final Volume: Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the final volume to 100 mL with deionized water.

  • Sterilization (Optional): For applications requiring sterility, such as cell culture, filter the buffer solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the buffer solution at 4°C.

Protocol 2: Assessing the Effect of this compound on Enzyme Activity

This protocol provides a general framework for testing the influence of an this compound buffer on the activity of a specific enzyme, for example, malate dehydrogenase.

Materials:

  • Purified enzyme (e.g., malate dehydrogenase)

  • Substrate for the enzyme (e.g., oxaloacetate and NADH for malate dehydrogenase)

  • 0.1 M this compound buffer at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0), prepared as in Protocol 1.

  • Control buffer (e.g., Tris-HCl or phosphate (B84403) buffer) at the same pH values.

  • Spectrophotometer

  • Cuvettes

  • Micropipettes

Procedure:

  • Prepare Reaction Mixtures: For each pH value to be tested, prepare a reaction mixture in a cuvette containing the this compound buffer, the enzyme substrate(s) at their optimal concentrations, and all other necessary reaction components except the enzyme. Prepare a parallel set of reaction mixtures using the control buffer.

  • Equilibrate Temperature: Incubate the cuvettes at the optimal temperature for the enzyme for 5 minutes.

  • Initiate the Reaction: Add a small, fixed amount of the enzyme to each cuvette to start the reaction. Mix gently by inverting the cuvette.

  • Monitor the Reaction: Immediately place the cuvette in the spectrophotometer and measure the change in absorbance at the appropriate wavelength over time (e.g., 340 nm for NADH consumption).

  • Calculate Initial Velocity: Determine the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the reaction progress curve.

  • Compare Activities: Compare the initial velocities of the enzyme in the this compound buffer to those in the control buffer at each pH.

  • Data Presentation: Present the data in a table and/or graph, plotting enzyme activity as a function of pH for both buffer systems.

Visualizations

Signaling Pathway: Malate-Aspartate Shuttle and pH Regulation

This diagram illustrates the role of the malate-aspartate shuttle in transporting reducing equivalents (NADH) into the mitochondria and its connection to cellular pH regulation through the metabolism of malate and ammonium.

Malate_Aspartate_Shuttle cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix NADH_c NADH + H+ NAD_c NAD+ NADH_c->NAD_c MDH1 OAA_c Oxaloacetate Malate_c Malate OAA_c->Malate_c MDH1 Mal_aKG_trans Malate-α-KG Antiporter Malate_c->Mal_aKG_trans Glu_c Glutamate Glu_Asp_trans Glu-Asp Antiporter Glu_c->Glu_Asp_trans Asp_c Aspartate Asp_c->OAA_c AST1 aKG_c α-Ketoglutarate aKG_c->Glu_c AST1 Mal_aKG_trans->aKG_c Malate_m Malate Mal_aKG_trans->Malate_m Glu_Asp_trans->Asp_c Glu_m Glutamate Glu_Asp_trans->Glu_m OAA_m Oxaloacetate Malate_m->OAA_m MDH2 Asp_m Aspartate OAA_m->Asp_m AST2 NAD_m NAD+ NADH_m NADH + H+ NAD_m->NADH_m MDH2 Electron Transport Chain Electron Transport Chain NADH_m->Electron Transport Chain Asp_m->Glu_Asp_trans aKG_m α-Ketoglutarate aKG_m->Mal_aKG_trans aKG_m->Glu_m GDH Glu_m->aKG_m AST2 Amino Acid\nSynthesis Amino Acid Synthesis Glu_m->Amino Acid\nSynthesis NH4_m NH₄⁺ GDH GDH NH4_m->GDH

Caption: Malate-Aspartate Shuttle and Ammonium Metabolism.

Experimental Workflow: Assessing Enzyme Activity with this compound Buffer

This workflow diagram outlines the steps for comparing enzyme kinetics in an this compound buffer versus a control buffer.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare 0.1 M this compound Buffers (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) D Set up reaction mixtures in cuvettes (this compound Buffer + Substrates) A->D B Prepare 0.1 M Control Buffers (e.g., Tris-HCl at same pH values) E Set up parallel reaction mixtures (Control Buffer + Substrates) B->E C Prepare Enzyme and Substrate Solutions G Initiate reactions by adding enzyme C->G F Equilibrate at optimal temperature D->F E->F F->G H Monitor absorbance change (Spectrophotometry) G->H I Calculate initial reaction velocities H->I J Compare activities between This compound and Control Buffers I->J K Plot Enzyme Activity vs. pH J->K

Application Notes and Protocols for Ammonium Malate in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary Electrophoresis (CE) is a powerful analytical technique that separates components of a mixture based on their electrophoretic mobility in an electric field. The choice of the background electrolyte (BGE) is crucial for achieving optimal separation. While not extensively documented in readily available literature, an ammonium (B1175870) malate (B86768) buffer system can be theoretically applied for the separation of various analytes, particularly small organic acids and for potential chiral separations, owing to the buffering capacity of malate and the conductivity of the ammonium ion.

These application notes provide a detailed, representative protocol for the use of ammonium malate as a background electrolyte in capillary zone electrophoresis (CZE) for the analysis of a standard mixture of organic acids. The protocols are based on established principles of CE for similar applications.

Principle of Separation

In an aqueous solution, malic acid exists in equilibrium with its conjugate bases, malate and hydrogen malate. By preparing a buffer with ammonium hydroxide, an this compound BGE can be established at a pH suitable for the analysis of acidic compounds. At a pH above the pKa values of target organic acids, these analytes will be anionic and migrate toward the anode. However, the strong electroosmotic flow (EOF) in a typical fused-silica capillary will carry all species, including the anions, toward the cathode and the detector. The differential migration of the analytes based on their charge-to-size ratio allows for their separation.

cluster_workflow Capillary Electrophoresis Experimental Workflow prep BGE & Sample Preparation condition Capillary Conditioning prep->condition injection Sample Injection condition->injection separation Electrophoretic Separation injection->separation detection Detection (UV/DAD) separation->detection analysis Data Analysis (Electropherogram) detection->analysis cluster_pathway Malic Acid Equilibrium in BGE malic_acid Malic Acid (H₂A) h_plus1 + H⁺ malic_acid->h_plus1 hydrogen_malate Hydrogen Malate (HA⁻) h_plus2 + H⁺ hydrogen_malate->h_plus2 malate Malate (A²⁻) h_plus1->hydrogen_malate pKa₁ ≈ 3.4 h_plus2->malate pKa₂ ≈ 5.1

Application Notes and Protocols for the Quantification of Ammonium Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of ammonium (B1175870) malate (B86768). The following sections outline various analytical techniques, from chromatography to enzymatic and spectrophotometric assays, complete with experimental protocols and performance data.

Chromatographic Techniques

Chromatographic methods offer high selectivity and sensitivity for the simultaneous or sequential quantification of ammonium and malate ions.

Ion Chromatography (IC)

Ion chromatography is a robust technique for the separation and quantification of ionic species. It is well-suited for the analysis of ammonium and malate in various sample matrices.[1][2][3] A dual-channel system can even allow for the simultaneous determination of cations and anions.

Experimental Protocol:

  • Instrumentation:

    • Ion Chromatograph equipped with a dual-channel system (optional, for simultaneous analysis)

    • Cation-exchange column (e.g., IonPac CS17) for ammonium analysis.

    • Anion-exchange column for malate analysis.

    • Suppressed conductivity detector.

    • Autosampler.

  • Reagents:

    • Eluent for Cation (Ammonium) Analysis: 1.5 mM Methanesulfonic acid in deionized water.

    • Eluent for Anion (Malate) Analysis: A gradient of potassium hydroxide (B78521) or a carbonate/bicarbonate buffer.

    • Regenerant: Appropriate for the suppressor used.

    • Standard Solutions: Prepare a series of ammonium malate standard solutions of known concentrations in deionized water.

  • Sample Preparation:

    • Dissolve the this compound sample in deionized water to a concentration within the expected calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-25 µL.

    • Column Temperature: Ambient or as recommended for the specific columns.

    • Detection: Suppressed conductivity.

  • Quantification:

    • Generate a calibration curve by plotting the peak area against the concentration of the ammonium and malate standards.

    • Determine the concentration of ammonium and malate in the sample from the calibration curve.

Quantitative Data Summary for Ion Chromatography

ParameterAmmoniumMalateReference
Limit of Detection (LOD) 8 ppmNot Specified[4]
Limit of Quantification (LOQ) 30 ppmNot Specified[4]
**Linearity (R²) **>0.99Not Specified[4]
Precision (RSD) <2.0%Not Specified

Workflow for Ion Chromatography Analysis

IC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis IC Analysis cluster_data Data Processing start Start prep_sample Dissolve and Filter Sample start->prep_sample prep_std Prepare Ammonium Malate Standards start->prep_std inject Inject into IC System prep_sample->inject prep_std->inject separate Chromatographic Separation (Cation & Anion Columns) inject->separate detect Suppressed Conductivity Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Ammonium & Malate calibrate->quantify end End quantify->end

Caption: Workflow for the quantification of ammonium and malate by Ion Chromatography.

High-Performance Liquid Chromatography (HPLC)

HPLC can be employed for the simultaneous analysis of organic acids (like malate) and amines (like ammonium, after derivatization if necessary). Reversed-phase chromatography with ion suppression is a common approach for organic acids.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV or photodiode array (PDA) detector.

    • Reversed-phase C18 column (e.g., Xbridge C18).

    • Mass Spectrometry (MS) detector for confirmation (optional).

  • Reagents:

    • Mobile Phase: Isocratic mobile phase of 3 mM phosphoric acid.

    • Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.[5]

    • Detection: UV/PDA at 210 nm for malic acid and potentially a different wavelength for a derivatized ammonium ion.

  • Quantification:

    • Construct a calibration curve by plotting peak area versus the concentration of the standards.

    • Calculate the concentration of malate (and ammonium if a suitable detection method is used) in the sample.

Quantitative Data Summary for HPLC of Malic Acid

ParameterMalic AcidReference
Limit of Detection (LOD) 0.015 - 0.054 mg/L[6]
Limit of Quantification (LOQ) 5 ng (for amines)[5][7]
**Linearity (R²) **≥ 0.9999[5][7]
Recovery 84% - 117%[5][7]

Workflow for HPLC Analysis

HPLC_Workflow cluster_hplc HPLC Analysis start Start sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_analysis HPLC System sample_prep->hplc_analysis data_analysis Data Acquisition & Processing injection Injection separation C18 Column Separation injection->separation detection UV/PDA Detection separation->detection detection->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification end End quantification->end

Caption: General workflow for HPLC analysis of this compound components.

Enzymatic Assays

Enzymatic assays provide high specificity for the quantification of L-malate and ammonium. These methods are based on the enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.

Enzymatic Assay for L-Malate

This method relies on the oxidation of L-malate to oxaloacetate by L-malate dehydrogenase (L-MDH), with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.[8]

Experimental Protocol:

  • Instrumentation:

    • Spectrophotometer capable of measuring absorbance at 340 nm.

    • Cuvettes.

    • Pipettes.

  • Reagents (often available as a kit):

    • Buffer solution (pH 9.5-10.0).

    • Nicotinamide-adenine dinucleotide (NAD+) solution.

    • L-Malate Dehydrogenase (L-MDH) suspension.

    • Glutamate-oxaloacetate transaminase (GOT) (often included to drive the reaction to completion).

    • L-glutamate solution.

    • L-malic acid standard solution.

  • Procedure:

    • Pipette buffer, NAD+ solution, and sample (or standard) into a cuvette and mix.

    • Read the initial absorbance (A1) at 340 nm after the reading stabilizes.

    • Start the reaction by adding L-MDH (and GOT if used).

    • Mix and incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

    • Read the final absorbance (A2) at 340 nm.

    • Calculate the absorbance difference (ΔA = A2 - A1).

    • Determine the concentration of L-malate from the absorbance difference using a standard curve or the molar extinction coefficient of NADH.

Quantitative Data Summary for Enzymatic L-Malate Assay

ParameterValueReference
Working Range 0.5 - 30 µg in cuvette[9]
Limit of Detection (LOD) 0.25 mg/L[10]
Limit of Quantification (LOQ) 0.83 mg/L[9]
Repeatability (%CV) 1.278% (white wine)[9]

Signaling Pathway for Enzymatic L-Malate Assay

Enzymatic_Malate_Pathway cluster_detection Detection L_Malate L-Malate Oxaloacetate Oxaloacetate L_Malate->Oxaloacetate L-MDH NAD NAD+ NADH NADH + H+ NAD->NADH L-MDH Detection Measure Absorbance at 340 nm NADH->Detection

Caption: Enzymatic conversion of L-Malate to a detectable product.

Spectrophotometric Methods for Ammonium

These colorimetric methods are widely used for the determination of ammonium in aqueous samples.

Berthelot Reaction

The Berthelot reaction involves the reaction of ammonia (B1221849) with phenol (B47542) (or salicylate) and hypochlorite (B82951) in an alkaline medium to form a blue-colored indophenol (B113434) dye. The intensity of the color is proportional to the ammonium concentration and is measured spectrophotometrically.[11][12]

Experimental Protocol:

  • Instrumentation:

    • Spectrophotometer or colorimeter.

    • Cuvettes.

  • Reagents:

    • Phenol-Nitroprusside Reagent: A solution of phenol and sodium nitroprusside.

    • Alkaline Hypochlorite Reagent: A solution of sodium hypochlorite and sodium hydroxide.

    • Ammonium Standard Solutions.

  • Procedure:

    • To the sample or standard, add the phenol-nitroprusside reagent and mix.

    • Add the alkaline hypochlorite reagent and mix.

    • Allow the color to develop for a specific time at a controlled temperature.

    • Measure the absorbance at the wavelength of maximum absorbance (typically around 640 nm).

    • Create a calibration curve and determine the ammonium concentration in the sample.

Quantitative Data Summary for Berthelot Method

ParameterValueReference
Linear Range 1.0 - 30.0 mg/L[13]
Limit of Detection (LOD) 0.17 mg/L - 0.4 mg/L[11][13]
Precision (%CV) 1.4% - 2.7%[11]
Nessler's Reagent Method

This method involves the reaction of ammonia with Nessler's reagent (an alkaline solution of potassium tetraiodomercurate(II)) to produce a yellow-to-brown colored colloid. The color intensity is proportional to the ammonia concentration.[2][14]

Experimental Protocol:

  • Instrumentation:

    • Spectrophotometer.

    • Cuvettes.

  • Reagents:

    • Nessler's Reagent.

    • Rochelle Salt Solution (Potassium sodium tartrate): To prevent precipitation of calcium and magnesium salts.

    • Ammonium Standard Solutions.

  • Procedure:

    • Add Rochelle salt solution to the sample or standard to prevent turbidity.

    • Add Nessler's reagent and mix well.

    • Allow the color to develop for about 10-20 minutes.

    • Measure the absorbance at approximately 425 nm.

    • Determine the ammonium concentration using a calibration curve.

Quantitative Data Summary for Nessler's Reagent Method

ParameterValueReference
Detection Range 0.02 - 2.0 mg/L[14][15]
Limit of Detection (LOD) 0.02 mg/L[14][15]

Logical Relationship for Spectrophotometric Ammonium Assays

Spectrophotometric_Ammonia cluster_berthelot Berthelot Reaction cluster_nessler Nessler's Method Ammonium Ammonium (NH4+) Reagent_B Phenol/Salicylate + Hypochlorite Reagent_N Nessler's Reagent (K2[HgI4]) cluster_berthelot cluster_berthelot cluster_nessler cluster_nessler Product_B Indophenol (Blue) Reagent_B->Product_B Alkaline pH Detection Spectrophotometric Measurement Product_B->Detection Product_N Colored Complex (Yellow-Brown) Reagent_N->Product_N Alkaline pH Product_N->Detection

Caption: Reaction principles for spectrophotometric determination of ammonium.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ammonium Malate Buffer Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of buffer solutions is paramount for achieving reproducible and accurate experimental results. Ammonium (B1175870) malate (B86768) buffer, a solution prepared from the weak acid (malic acid) and weak base (ammonia), is utilized in various biochemical and pharmaceutical applications.[1] However, its stability can be compromised by several factors, leading to pH shifts, precipitation, and degradation. This guide provides detailed troubleshooting steps and answers to frequently asked questions to help you maintain the integrity of your ammonium malate buffer.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of instability in an this compound buffer?

A1: The most common signs of buffer instability include:

  • pH Drift: A significant change in the measured pH from the target value.

  • Precipitation or Cloudiness: The formation of solid particles or a hazy appearance in the solution. This can be caused by exceeding solubility limits at lower temperatures or by contamination.[2]

  • Color Change: Any deviation from the initial colorless appearance may suggest microbial contamination or chemical degradation.

  • Inconsistent Experimental Results: A lack of reproducibility in assays where the buffer is used can often be traced back to compromised buffer integrity.

Q2: Why has the pH of my buffer changed over time?

A2: The pH of a buffer can shift due to several factors. As a buffer containing ammonia, it is susceptible to changes from exposure to atmospheric carbon dioxide, which can lower the pH.[3] Temperature fluctuations also significantly impact pH; the pH of most buffers, including ammonium-based ones, should be measured and adjusted at the temperature of use.[4][5] Evaporation of the solvent can concentrate the buffer components, also leading to a pH shift.

Q3: What causes precipitation or cloudiness in my buffer?

A3: Precipitation in this compound buffer, much like in other buffer systems like phosphate (B84403) buffers, can be caused by:

  • Low Temperature Storage: The solubility of the buffer salts can decrease at lower temperatures (e.g., 4°C), causing them to crystallize out of solution.[2]

  • High Concentration: Preparing a buffer at a concentration that exceeds its solubility limit will lead to precipitation.

  • Contamination: The presence of divalent cations, such as calcium (Ca²⁺) or magnesium (Mg²⁺), can form insoluble malate salts.

  • Addition of Organic Solvents: Mixing the buffer with a high percentage of organic solvents like acetonitrile (B52724) or methanol (B129727) can significantly reduce the solubility of the buffer salts.[6]

Q4: How should I properly store this compound buffer?

A4: To ensure stability, store the buffer in a cool, well-ventilated place away from direct sunlight and heat sources.[7] The container must be tightly sealed to prevent evaporation and absorption of atmospheric CO₂.[8][9] For long-term storage, sterile filtration into a sterile container is recommended to prevent microbial growth.

Q5: Can I use this compound buffer with organic solvents for applications like HPLC?

A5: Yes, but with caution. When mixing with organic solvents, it is crucial to ensure the buffer salts remain soluble at the highest organic concentration used in your gradient.[6] It is a best practice to test the solubility by mixing the aqueous buffer with the highest intended percentage of organic solvent before running it through an HPLC system to prevent precipitation that could damage the instrument.[6] Always flush the system and column with a water/organic solvent mixture to remove all buffer salts before storage.[6]

Troubleshooting Guides

Problem: Observed pH Drift in Buffer

My freshly calibrated pH meter shows that my stored this compound buffer is no longer at its target pH. What are the potential causes and how can I fix it?

A pH shift indicates a change in the chemical equilibrium of your buffer. Follow this troubleshooting workflow to identify the cause.

G start pH Shift Detected check_meter Is the pH meter properly calibrated with fresh standards? start->check_meter storage Was the buffer stored in a tightly sealed container? check_meter->storage Yes recalibrate ACTION: Recalibrate meter with fresh standards and re-measure pH. check_meter->recalibrate No temp Was the pH measured at the same temperature it was prepared at? storage->temp Yes discard_old CAUSE: CO₂ Absorption from Air ACTION: Discard buffer. Prepare fresh and ensure container is sealed tightly. storage->discard_old No contamination Is there visible microbial growth (cloudiness, film)? temp->contamination Yes adjust_temp CAUSE: Temperature Dependence ACTION: Equilibrate buffer to the correct temperature before use or remake at the target temp. temp->adjust_temp No discard_contaminated CAUSE: Microbial Contamination ACTION: Discard buffer immediately. Use sterile filtration (0.22 µm) for future preparations. contamination->discard_contaminated Yes ok Buffer pH is stable. Continue with experiment. contamination->ok No no_storage ACTION: Re-adjust pH carefully. If significant adjustment is needed, prepare fresh buffer to ensure correct ionic strength.

Caption: Troubleshooting workflow for pH drift in buffers. (Max Width: 760px)
Problem: Precipitation or Cloudiness Observed

My this compound buffer, which was clear when I made it, is now cloudy after being stored in the refrigerator. What should I do?

Precipitation indicates that one or more components have come out of solution. This compromises the buffer's concentration and buffering capacity. Use the following guide to determine the cause. In most cases, preparing a fresh buffer is the most reliable solution.

G start Precipitate or Cloudiness Observed check_temp Was the buffer stored at a low temperature (e.g., 4°C)? start->check_temp check_conc Is the buffer highly concentrated? check_temp->check_conc No warm CAUSE: Low-Temperature Crystallization ACTION: Gently warm buffer to room temp with agitation. If precipitate redissolves completely, it may be used. Re-check pH. check_temp->warm Yes check_contam Was high-purity water used? Any chance of contamination with divalent cations (Ca²⁺, Mg²⁺)? check_conc->check_contam No remake_lower_conc CAUSE: Concentration Exceeds Solubility ACTION: Prepare a fresh, less concentrated buffer stock. check_conc->remake_lower_conc Yes remake_pure CAUSE: Contamination ACTION: Discard buffer. Prepare fresh using high-purity (Type I) water and clean glassware. check_contam->remake_pure Yes final_decision If precipitate does not redissolve or if cause is uncertain... check_contam->final_decision No warm->final_decision discard RECOMMENDATION: Discard and prepare a fresh buffer. remake_lower_conc->discard remake_pure->discard final_decision->discard

Caption: Troubleshooting workflow for buffer precipitation. (Max Width: 760px)

Data Presentation & Experimental Protocols

Buffer Stability and Storage

Proper storage is critical for maintaining buffer integrity. The following table summarizes recommended conditions and potential issues.

ParameterRecommendationRationale & Potential Issues
Temperature Store at Room Temperature (20-25°C) unless specified otherwise.Low temperatures can cause precipitation of salts.[2] High temperatures can accelerate chemical degradation of malate.[1]
Container Chemically inert, sterile, tightly sealed glass or plastic (e.g., borosilicate glass, polypropylene).Prevents contamination, evaporation, and absorption of atmospheric CO₂ which can alter pH.[3][8][9]
Light Exposure Store in a dark place or in an opaque bottle.Protects from direct sunlight which can be a heat source and may promote degradation.[7]
Shelf Life ~1-2 weeks at room temperature (non-sterile); 1-3 months at 4°C (sterile-filtered).Shelf life is highly dependent on preparation quality. Visually inspect and check pH before each use.
Protocol 1: Preparation of 1L of 0.1 M this compound Buffer, pH 5.0

This protocol describes the preparation of a common this compound buffer. The purity of the starting materials is critical for a stable final product.[1]

Materials:

  • L-Malic Acid (FW: 134.09 g/mol ), high-purity grade

  • Ammonium Hydroxide (B78521) (NH₄OH), ~28-30% solution, analytical grade

  • High-purity, deionized water (Type I)

  • Calibrated pH meter and electrode

  • 1L volumetric flask

  • Stir plate and magnetic stir bar

Methodology:

  • Add approximately 800 mL of high-purity water to a beaker.

  • Weigh 13.41 g of L-Malic Acid and add it to the water.

  • Place the beaker on a stir plate and stir until the malic acid is completely dissolved.

  • Slowly add ammonium hydroxide dropwise while continuously monitoring the pH. The reaction can be exothermic, so add the base slowly.[1]

  • Continue adding ammonium hydroxide until the pH of the solution reaches 5.0. Be careful not to "overshoot" the target pH, as correcting it can alter the buffer's ionic strength.[4]

  • Once the target pH is reached, transfer the solution to a 1L volumetric flask.

  • Rinse the beaker with a small amount of high-purity water and add the rinse to the volumetric flask.

  • Bring the final volume to 1L with high-purity water. Mix thoroughly.

  • For extended storage, sterile-filter the buffer through a 0.22 µm filter into a sterile, tightly-sealed container.

G cluster_prep Buffer Preparation Workflow weigh 1. Weigh high-purity L-Malic Acid. dissolve 2. Dissolve in ~80% of final volume of high-purity water. weigh->dissolve add_base 3. Slowly add Ammonium Hydroxide while stirring continuously. dissolve->add_base monitor_ph 4. Monitor pH with a calibrated meter. add_base->monitor_ph adjust_ph 5. Adjust to final target pH. Avoid overshooting. monitor_ph->adjust_ph final_vol 6. Transfer to volumetric flask and bring to final volume. adjust_ph->final_vol filter 7. Sterile-filter (0.22 µm) for long-term storage. final_vol->filter store 8. Store in a sterile, tightly sealed container. filter->store

Caption: Recommended workflow for preparing this compound buffer. (Max Width: 760px)
Protocol 2: Simple Buffer Stability Test

This protocol allows you to assess the stability of your buffer under your specific laboratory conditions.

Methodology:

  • Prepare a fresh batch of this compound buffer following Protocol 1.

  • Measure and record the initial pH (Time 0).

  • Aliquot the buffer into three separate, tightly sealed, and clearly labeled containers.

  • Store one aliquot at room temperature (RT), one at 4°C, and one exposed to ambient air on the benchtop (as a negative control).

  • At regular intervals (e.g., Day 1, 3, 7, 14), bring the RT and 4°C samples to a consistent measurement temperature.

  • Visually inspect each aliquot for any signs of precipitation or microbial growth.

  • Measure and record the pH of each aliquot.

Example Data Summary:

Time PointConditionVisual AppearancepH
Day 0Freshly PreparedClear, Colorless5.00
Day 74°C, SealedClear, Colorless5.01
Day 7RT, SealedClear, Colorless4.99
Day 7RT, Open to AirClear, Colorless4.92
Day 144°C, SealedSlight Precipitate5.02
Day 14RT, SealedClear, Colorless4.98
Day 14RT, Open to AirSlightly Cloudy4.85

References

Technical Support Center: Ammonium and Malate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on managing ammonium (B1175870) levels in cell culture and explores the potential role of malate (B86768) as a metabolic supplement. While ammonium malate is not a standard cell culture supplement, understanding the individual effects of ammonium and malate is crucial for optimizing cell growth, viability, and productivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern with ammonium in cell culture?

Ammonium is a major byproduct of cellular metabolism, primarily from the breakdown of glutamine.[1][2] Its accumulation in the culture medium is known to be toxic, leading to reduced cell growth rates, lower peak cell densities, and decreased cell viability.[2][3][4] For many cell lines, inhibitory effects can begin at concentrations as low as 2-5 mM.[1][5][6][7]

Q2: How does ammonium toxicity affect cells at a molecular level?

High ammonium concentrations can lead to several detrimental effects, including:

  • Alterations in intracellular pH.[8]

  • Changes in metabolic rates, such as increased consumption of glucose and glutamine.[6][9]

  • Inhibition of key enzymes in cellular metabolism.

  • Perturbation of protein processing, particularly glycosylation, which can affect the quality, stability, and efficacy of recombinant proteins.[1][6][8]

Q3: What is the role of malate in cell metabolism?

Malate is a key intermediate in the Tricarboxylic Acid (TCA) cycle, which is central to cellular energy production (ATP).[10] Supplementing media with malate could potentially support the TCA cycle, especially under metabolic stress.

Q4: Could this compound be used as a supplement?

Theoretically, this compound would provide both a nitrogen source (ammonium) and a TCA cycle intermediate (malate).[10] However, the primary challenge is that ammonium itself is often a toxic waste product that researchers try to limit, not add.[2] The addition of ammonium in any form, including this compound, would need to be carefully optimized to avoid toxicity.

Q5: What are the main sources of ammonia (B1221849) accumulation in cell culture?

The primary source of ammonia is the deamination of L-glutamine, a standard and essential amino acid supplement in most cell culture media.[1][11] The catabolism of other amino acids, such as asparagine, also contributes to the buildup of ammonia.[11]

Troubleshooting Guide

Problem: My cells are growing slowly and the peak cell density is lower than expected.

Possible Cause Suggested Solution
High Ammonia Concentration 1. Measure Ammonia: Use a commercially available ammonia assay kit to determine the concentration in your spent media. Concentrations above 2-5 mM are often inhibitory.[1][5] 2. Reduce Glutamine: Lower the initial L-glutamine concentration in your basal medium. The optimal concentration is often around 4 mM.[5] 3. Use Glutamine Substitutes: Replace L-glutamine with more stable dipeptides (e.g., L-alanyl-L-glutamine) or other nutrients like glutamate (B1630785) or pyruvate (B1213749) to reduce the rate of ammonia production.[12][13] 4. Optimize Feeding Strategy: Implement a fed-batch strategy with controlled addition of glutamine to maintain it at a low, non-toxic level.[2]
Nutrient Depletion Review your feeding strategy to ensure essential nutrients are not being depleted.
Suboptimal pH Monitor and control the pH of the culture medium, as high lactate (B86563) can cause acidification.[14]

Problem: The quality of my recombinant protein is inconsistent, showing altered glycosylation.

Possible Cause Suggested Solution
Elevated Ammonia Levels High ammonia is known to interfere with glycosylation pathways, leading to reduced sialylation and increased heterogeneity of glycoforms.[1][6] 1. Control Ammonia: Implement the strategies listed above to reduce ammonia accumulation. 2. Optimize Harvest Time: Harvest the culture before ammonia reaches critical levels that impact protein quality. 3. Add Mitigating Amino Acids: Studies have shown that adding threonine, proline, and glycine (B1666218) can help mitigate some of the negative effects of ammonium on protein quality.[8]
Other Media Components Evaluate other media components that could influence protein glycosylation.

Quantitative Data Summary

Table 1: Reported Inhibitory Concentrations of Ammonium on Various Cell Lines

Cell LineInhibitory Ammonium ConcentrationObserved EffectReference
CHO Cells> 5 mMInhibition of cell growth[6][7]
CHO Cells8 mM50% reduction in growth[4]
Hybridoma Cells4 mM50% reduction in specific growth rate[9]
Bovine FAP Cells> 5 mMInhibition of proliferation[15]
CCO Cells2.5 mM44.2% reduction in growth rate[3]

Table 2: Metabolic Effects of High Ammonium Concentration in CHO Cells

Metabolic ParameterEffect of High AmmoniumReference
Specific Glucose ConsumptionIncreased[6]
Specific Glutamine ConsumptionIncreased[6]
Alanine ProductionIncreased[6]
Lactate ProductionDecreased[16]

Experimental Protocols

Protocol 1: Titration Experiment to Determine Optimal Supplement Concentration

This protocol provides a framework for optimizing the concentration of a new media supplement, such as this compound, focusing on a balance between potential benefits and toxicity.

  • Cell Seeding: Seed the target cell line in multiple identical culture vessels (e.g., T-flasks or 6-well plates) at a consistent density (e.g., 0.3 x 10⁶ cells/mL).

  • Preparation of Supplement Stock: Prepare a sterile, concentrated stock solution of the supplement (e.g., 100 mM this compound).

  • Supplement Addition: Add the supplement to the culture media to achieve a range of final concentrations. Include a negative control with no supplement. A typical range to test for an ammonium-containing compound would be 0.5 mM, 1 mM, 2 mM, 5 mM, and 10 mM.

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Monitoring and Data Collection:

    • Daily Cell Counts: Perform daily viable cell counts and assess viability using a method like Trypan Blue exclusion.

    • Metabolite Analysis: At the end of the culture, collect spent media to measure the concentration of key metabolites, including glucose, lactate, and ammonia.

  • Analysis: Plot the viable cell density and a key productivity metric (e.g., final product titer) against the supplement concentration to identify the optimal range that promotes growth or productivity without inducing significant toxicity.

Protocol 2: Measurement of Ammonia Concentration in Cell Culture Media

  • Sample Preparation: Collect a sample of the cell culture supernatant by centrifuging the cell suspension (e.g., at 200 x g for 5 minutes) to pellet the cells.

  • Assay Selection: Use a commercially available enzymatic ammonia assay kit, which is a common and reliable method.

  • Procedure: Follow the manufacturer's instructions precisely. This typically involves:

    • Preparing a standard curve using the provided ammonia standards.

    • Adding the assay reagents to the standards and the collected supernatant samples in a microplate.

    • Incubating the plate for the specified time to allow for the enzymatic reaction.

    • Measuring the absorbance or fluorescence at the specified wavelength using a plate reader.

  • Calculation: Calculate the ammonia concentration in the samples by comparing their readings to the standard curve.

Visualizations

Metabolic_Pathway cluster_Glutaminolysis Glutaminolysis (Ammonia Source) cluster_TCA TCA Cycle (Energy Production) cluster_Supplement Potential Supplementation Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase aKG α-Ketoglutarate Glutamate->aKG Glutamate Dehydrogenase Ammonia_Waste Ammonia (NH₃) (Toxic Byproduct) Glutamate->Ammonia_Waste SuccinylCoA SuccinylCoA aKG->SuccinylCoA Malate Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Fumarate Fumarate SuccinylCoA->Fumarate Fumarate->Malate Citrate Citrate Oxaloacetate->Citrate Citrate->aKG Ammonium_Malate This compound Ammonium_Malate->Malate Provides Malate Ammonia_Source Ammonium (NH₄⁺) Ammonium_Malate->Ammonia_Source Adds Ammonium Troubleshooting_Workflow Start Poor Cell Growth or Altered Protein Quality Measure_Ammonia 1. Measure Ammonia Concentration Start->Measure_Ammonia Check_Concentration Is Ammonia > 2-5 mM? Measure_Ammonia->Check_Concentration High_Ammonia High Ammonia is Likely a Contributing Factor Check_Concentration->High_Ammonia Yes Other_Factors Investigate Other Factors: - Nutrient Limitation - pH Shift - Contamination Check_Concentration->Other_Factors No Implement_Strategy 2. Implement Ammonia Reduction Strategy High_Ammonia->Implement_Strategy Monitor_Culture 3. Monitor Culture Performance Implement_Strategy->Monitor_Culture Resolved Issue Resolved Monitor_Culture->Resolved

References

Technical Support Center: Ammonium Malate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering potential interference from ammonium (B1175870) malate (B86768) in their biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is ammonium malate and why might it be in my sample?

A1: this compound is a salt formed from the reaction of malic acid and ammonia. Malate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production.[1][2][3] Ammonium ions can be present as a biological byproduct or as a component of a buffer system. Your sample may contain this compound if it is derived from a biological source with active metabolism or if ammonium-based buffers were used during sample preparation.

Q2: How can this compound interfere with my biochemical assay?

A2: Interference from this compound can arise from either the ammonium (NH₄⁺) or the malate (C₄H₅O₅⁻) component. The specific nature of the interference is highly dependent on the assay being performed.

  • Ammonium Ion Interference:

    • pH Alterations: Ammonium hydroxide (B78521) is used as a pH buffer, and the presence of ammonium ions can alter the pH of your reaction, affecting enzyme activity.[4]

    • Enzyme Inhibition/Activation: Ammonium ions can directly influence the activity of certain enzymes.

    • Competition in Assays: In assays measuring nitrogen-containing compounds, high concentrations of ammonium can be an interferent.[5]

    • Precipitate Formation: In certain assays, such as those for inorganic phosphate (B84403) using ammonium molybdate (B1676688), ammonium ions can contribute to the formation of precipitates, especially in the presence of proteins like immunoglobulins, leading to falsely elevated results.[6]

  • Malate Interference:

    • Metabolic Assays: As a central metabolite, malate can interfere with assays that measure components of cellular respiration or energy metabolism.[2][3] For instance, in assays measuring NADH/NAD⁺ ratios or the activity of dehydrogenases, the conversion of malate to oxaloacetate by malate dehydrogenase can alter the cellular redox state.[7]

    • Enzyme Substrate/Product: If your assay involves an enzyme for which malate is a substrate, product, or regulator, its presence will directly impact the reaction kinetics. Malate dehydrogenase, for example, is a common enzyme in many cellular processes.[1][8]

    • Compound Aggregation Assays: Some enzymes sensitive to compound aggregation, such as malate dehydrogenase, are used in counter-screens. The presence of malate could potentially affect the outcome of such assays.[9][10]

Q3: My assay involves measuring lactate (B86563) dehydrogenase (LDH) activity for cytotoxicity. Can this compound interfere?

A3: Both components of this compound could potentially interfere with an LDH assay, though the mechanism would be indirect.

  • Ammonium ions can alter the intracellular pH, which can, in turn, affect cell health and membrane integrity, potentially leading to LDH release that is not related to the compound you are testing.

  • Malate , being a key metabolite, could influence cellular metabolism and health. A significant shift in metabolic pathways due to high malate concentrations could indirectly affect cell viability.

However, direct interference with the LDH enzyme itself by this compound is less likely than interference from other sources, such as bacterial contamination which can produce proteases or cause acidification of the medium.[11][12]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating interference from this compound in your biochemical assays.

Issue 1: Unexpected or Inconsistent Results in an Enzymatic Assay

Possible Cause: The ammonium or malate component of this compound is affecting the activity of your enzyme of interest.

Troubleshooting Workflow:

G start Start: Unexpected Enzymatic Assay Results control_exp Run Control Experiments start->control_exp spike_in Spike-in Ammonium Chloride and Sodium Malate Separately into a Clean Assay System control_exp->spike_in no_effect No Significant Effect Observed spike_in->no_effect effect_obs Effect Observed (Inhibition/Activation) spike_in->effect_obs other_interferents Investigate Other Potential Interferents (e.g., detergents, other salts) no_effect->other_interferents identify_ion Identify Interfering Ion (Ammonium or Malate) effect_obs->identify_ion buffer_exchange Consider Buffer Exchange or Sample Desalting identify_ion->buffer_exchange alt_assay Investigate Alternative Assays Not Affected by the Ion identify_ion->alt_assay end End: Interference Mitigated buffer_exchange->end alt_assay->end

Figure 1: Troubleshooting workflow for unexpected enzymatic assay results.

Detailed Steps:

  • Run Control Experiments:

    • Negative Control: Assay buffer without any sample.

    • Positive Control: A known activator or inhibitor of your enzyme.

    • Vehicle Control: If your sample is in a specific solvent, run the assay with just the solvent.

  • Spike-in Experiments:

    • Prepare clean (known good) samples and spike in varying concentrations of ammonium chloride and sodium malate separately. This will help you determine if one or both ions are causing the interference and at what concentration the interference becomes significant.

  • Identify the Interfering Ion:

    • Based on the spike-in results, you can pinpoint whether ammonium, malate, or both are the source of the issue.

  • Mitigation Strategies:

    • Buffer Exchange/Desalting: If an interfering ion is identified, consider removing it from your sample using techniques like dialysis, gel filtration, or spin columns.

    • Alternative Assay: If removing the interference is not feasible, research alternative assay methods for your target that are known to be insensitive to the interfering ion.

Issue 2: High Background Signal in a Colorimetric or Fluorometric Assay

Possible Cause: this compound is directly reacting with your detection reagents or has inherent absorbance/fluorescence at the measurement wavelength.

Troubleshooting Workflow:

G start Start: High Background Signal reagent_check Measure Absorbance/Fluorescence of this compound in Assay Buffer start->reagent_check signal_present Signal is Present reagent_check->signal_present no_signal No Inherent Signal reagent_check->no_signal blank_subtraction Use a Sample Blank (Sample + Buffer, No Reagents) and Subtract from Readings signal_present->blank_subtraction reagent_interaction Test for Interaction with Detection Reagents no_signal->reagent_interaction end End: Background Corrected blank_subtraction->end interaction_found Interaction Confirmed reagent_interaction->interaction_found no_interaction No Interaction reagent_interaction->no_interaction alt_reagents Investigate Alternative Detection Reagents interaction_found->alt_reagents other_causes Investigate Other Causes (e.g., Contaminated Reagents) no_interaction->other_causes alt_reagents->end

Figure 2: Troubleshooting workflow for high background signal.

Detailed Steps:

  • Check for Inherent Signal:

    • Measure the absorbance or fluorescence of a solution of this compound in your assay buffer at the same wavelength used for your assay.

  • Blank Subtraction:

    • If there is an inherent signal, prepare a sample blank for each of your experimental samples. The blank should contain everything that your experimental sample contains, except for one of the key reaction components (e.g., the enzyme or the substrate that initiates the signal-producing reaction). Subtract the reading of the blank from your experimental reading.

  • Test for Reagent Interaction:

    • Incubate this compound with your detection reagents in the absence of your analyte of interest. If a signal develops, it indicates a direct interaction.

  • Mitigation:

    • If a direct interaction is confirmed, you may need to find alternative detection reagents that are not affected by this compound.

Quantitative Data Summary

The following table summarizes the potential effects of ammonium and malate ions on various biochemical assays based on available literature. Note that specific concentrations leading to interference are highly assay-dependent.

IonAssay TypePotential EffectMitigation StrategyReference
Ammonium (NH₄⁺) Inorganic Phosphate (Ammonium Molybdate method)False Positive (Precipitate Formation)Sample deproteination (ultrafiltration or trichloroacetic acid treatment)[6]
Urea Assay (Modified Jung Reagent)No significant interference observed up to 80.0 mmol/LN/A[5]
Enzymatic assayspH alteration, direct enzyme modulationBuffer exchange, use of alternative non-amine buffers (e.g., phosphate, HEPES)[4][13]
Malate (C₄H₅O₅⁻) Malate Dehydrogenase ActivitySubstrate/Product InhibitionAccount for endogenous malate, use substrate-saturating conditions[1][8]
TCA Cycle/Metabolism AssaysAlteration of metabolic fluxMeasure and account for endogenous malate levels[2][3]
Compound Aggregation Assays (using Malate Dehydrogenase)Potential alteration of assay sensitivityUse alternative enzymes for counter-screening (e.g., trypsin, AmpC β-lactamase)[9][10]

Experimental Protocols

Protocol 1: Buffer Exchange using Spin Columns

This protocol is designed to remove small molecules like this compound from a protein sample.

Materials:

  • Appropriate size-exclusion spin column (e.g., with a molecular weight cutoff of 3-10 kDa for most proteins).

  • Collection tubes.

  • Assay buffer (or a suitable alternative buffer like PBS).

  • Microcentrifuge.

Procedure:

  • Column Equilibration:

    • Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.

    • Add your desired assay buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated with the new buffer.

  • Sample Loading:

    • Load your sample onto the top of the equilibrated column.

  • Centrifugation:

    • Centrifuge the column according to the manufacturer's protocol. The desalinated sample will be collected in the collection tube.

  • Sample Recovery:

    • Recover the sample from the collection tube. The concentration of this compound should now be significantly reduced.

Protocol 2: Determining Interference by Spike-in

This protocol helps to quantify the effect of ammonium or malate on your assay.

Materials:

  • Your complete assay system (buffer, reagents, enzyme, substrate).

  • Stock solutions of ammonium chloride (e.g., 1 M) and sodium malate (e.g., 1 M).

  • Microplate reader or spectrophotometer.

Procedure:

  • Prepare a Dose-Response Curve:

    • Set up your assay as you normally would for a standard curve or a set of control samples.

    • Create a series of dilutions of ammonium chloride and sodium malate in separate tubes or wells.

    • Add a constant amount of your analyte of interest to each dilution.

  • Run the Assay:

    • Initiate the reaction and measure the signal at various time points or at the endpoint, as per your standard protocol.

  • Data Analysis:

    • Plot the assay signal against the concentration of the spiked-in ion.

    • Determine the concentration at which a significant deviation from the expected signal occurs. This will give you the tolerance limit of your assay for that particular ion.

References

Technical Support Center: Managing Ammonium Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of ammonium (B1175870) toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is ammonium toxicity and why is it a concern in cell culture?

Ammonium ions (NH₄⁺) are a major metabolic byproduct in mammalian cell culture, primarily generated from the breakdown of glutamine, an essential amino acid for many cell lines.[1][2][3] When ammonium accumulates in the culture medium, it can become toxic to cells, leading to a variety of detrimental effects. These include reduced cell growth and viability, altered metabolism, and impaired protein production and quality.[4][5] Specifically, high levels of ammonia (B1221849) can negatively impact protein glycosylation, which is a critical quality attribute for many biotherapeutic proteins like monoclonal antibodies.[6][7]

Q2: What are the primary sources of ammonium accumulation in my cell culture?

The principal source of ammonia is the deamination of L-glutamine, which is a standard supplement in many cell culture media.[1][3] This occurs through two main processes:

  • Cellular Metabolism: Cells metabolize L-glutamine for energy and as a nitrogen source, producing ammonia as a waste product.[1][8]

  • Spontaneous Decomposition: L-glutamine in liquid media can spontaneously degrade into pyrrolidone carboxylic acid and ammonia, especially at physiological temperatures (37°C).[9]

The rate of ammonia accumulation can vary depending on the cell line, culture conditions, and the initial concentration of L-glutamine in the medium.[4][10]

Q3: How can I tell if my cells are suffering from ammonium toxicity?

Several signs may indicate that your cell culture is experiencing ammonium toxicity:

  • Reduced Cell Growth and Viability: A noticeable decrease in the viable cell density or a lower growth rate compared to previous successful cultures can be a key indicator.[4][8]

  • Altered Cell Morphology: Cells may appear swollen, vacuolated, or show other signs of stress.

  • Decreased Product Titer: For protein production cultures, a significant drop in the yield of your target protein can be a symptom of ammonia-induced stress.

  • Changes in Glycosylation Patterns: If you are producing a glycoprotein, you may observe alterations in the glycan profile, such as reduced sialylation or galactosylation.[6][7]

  • Increased Lactate (B86563) Production: High ammonia levels can sometimes be correlated with other metabolic shifts, such as increased lactate production.[11]

Direct measurement of the ammonium concentration in your culture supernatant is the most definitive way to confirm ammonium accumulation.

Troubleshooting Guides

Issue 1: High Ammonium Levels Detected in Culture Supernatant

Potential Causes & Solutions

Potential Cause Recommended Solution
High initial L-glutamine concentration Reduce the initial L-glutamine concentration in your basal medium. Titrate to find the optimal concentration that supports growth without excessive ammonia buildup.[12]
Spontaneous degradation of L-glutamine Replace standard L-glutamine with a stabilized dipeptide form, such as L-alanyl-L-glutamine (e.g., GlutaMAX™). This dipeptide is more stable in solution and is enzymatically cleaved by cells to release L-glutamine and L-alanine as needed, reducing the rate of ammonia accumulation.[9][13]
Inefficient cellular metabolism Consider using alternative energy sources to supplement or replace glutamine. For example, substituting glutamine with glutamate (B1630785) or pyruvate (B1213749) has been shown to reduce ammonia production.[6][9]
Batch culture limitations Implement a fed-batch strategy where a concentrated feed solution containing glutamine (or a substitute) is added periodically. This allows for tighter control over the nutrient environment and can prevent the accumulation of toxic byproducts.[1][11]
Issue 2: Reduced Cell Viability and Growth Rate

Potential Causes & Solutions

Potential Cause Recommended Solution
Ammonium-induced apoptosis High levels of ammonia can trigger programmed cell death. Confirm this with an apoptosis assay. If positive, implement strategies to reduce ammonia as outlined in Issue 1 .
Inhibition of key metabolic enzymes Ammonia can interfere with central carbon metabolism. Supplementing the medium with specific amino acids, such as valine, has been shown to mitigate some of the negative effects of ammonia on cell growth by rearranging metabolic fluxes.[5]
Synergistic toxicity with other byproducts The inhibitory effects of ammonia can be exacerbated by the presence of other waste products like lactate.[7] Address lactate accumulation by optimizing glucose concentration or using cell lines engineered for lower lactate production.
Issue 3: Poor Product Quality (Altered Glycosylation)

Potential Causes & Solutions

Potential Cause Recommended Solution
Ammonia-induced increase in Golgi pH Ammonia can raise the pH of the Golgi apparatus, which can inhibit the activity of key glycosylating enzymes like sialyltransferases and galactosyltransferases.[14] Reducing the overall ammonia concentration is the primary solution.
Altered gene expression of glycosylation enzymes Studies have shown that elevated ammonia can lead to decreased gene expression of enzymes involved in galactosylation and sialylation.[14] Implementing strategies to lower ammonia levels can help restore normal gene expression.
Nutrient limitations affecting glycosylation Ensure that the culture medium is not depleted of essential nutrients required for glycosylation, such as glucose and specific amino acids. A well-designed fed-batch strategy can help maintain optimal nutrient levels.

Advanced Strategies for Ammonium Reduction

For researchers facing persistent challenges with ammonium toxicity, more advanced strategies can be employed:

  • Metabolic Engineering:

    • Glutamine Synthetase (GS) System: Utilize a GS-CHO cell line. These cells can synthesize their own glutamine from glutamate and ammonia, thereby reducing the net production of ammonia.[10][15] This system is also a powerful tool for selecting high-producing clones.

    • Urea (B33335) Cycle Engineering: Transfect cells with genes encoding enzymes of the urea cycle. This allows the cells to convert toxic ammonia into less harmful urea, which is then secreted into the medium.[2]

  • Ammonia Removal Technologies:

    • Ion Exchange Resins/Membranes: These can be used to selectively remove ammonium ions from the culture medium.[1]

    • Gas-Permeable Membranes: These allow for the diffusion of volatile ammonia gas out of the culture system.[1][16]

Experimental Protocols

Protocol 1: Measurement of Ammonium Concentration (Colorimetric Assay)

This protocol is based on a common enzymatic assay where ammonia reacts with a developer to produce a colored product.

Materials:

  • Ammonia Assay Kit (e.g., Abcam ab83360, Cell Biolabs CAT-123)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~570 nm or 630-670 nm (depending on the kit)

  • Culture supernatant samples

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant.

    • Centrifuge at 10,000 x g for 5-10 minutes at 4°C to remove cells and debris.[17]

    • Dilute the supernatant with deionized water or assay buffer if the ammonia concentration is expected to be high.

  • Standard Curve Preparation:

    • Prepare a series of ammonium standards by serially diluting the provided stock solution according to the kit manufacturer's instructions.[17][18] A typical range might be 0 to 800 µM.

  • Assay:

    • Add 50-100 µL of each standard and sample to separate wells of the 96-well plate.[18]

    • Prepare a reaction mix containing the enzyme mix, developer, and assay buffer as per the kit's protocol.

    • Add the reaction mix to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[18]

  • Measurement:

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve and determine the ammonia concentration in your samples.

Protocol 2: Determination of IC50 for Ammonium Chloride

This protocol determines the concentration of ammonium chloride that inhibits cell growth by 50%.

Materials:

  • Adherent or suspension cells

  • Complete culture medium

  • 96-well tissue culture plates

  • Ammonium chloride (NH₄Cl) stock solution

  • MTT reagent or other cell viability assay kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well).[19]

    • Incubate overnight to allow for cell attachment (for adherent cells).

  • Treatment:

    • Prepare a serial dilution of NH₄Cl in complete culture medium. A typical starting range might be 0 mM to 50 mM.

    • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of NH₄Cl. Include a vehicle control (medium without added NH₄Cl).

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • Cell Viability Assay (MTT Example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each NH₄Cl concentration relative to the control.

    • Plot the cell viability against the NH₄Cl concentration and use a non-linear regression to determine the IC50 value.[3][20]

Protocol 3: Transfection of CHO Cells with a Glutamine Synthetase (GS) Expression Vector

This is a general protocol for transient transfection using a lipid-based reagent.

Materials:

  • CHO cells (a GS-knockout line is ideal for selection)[21]

  • Complete growth medium

  • Opti-MEM® I Reduced Serum Medium

  • Plasmid DNA encoding Glutamine Synthetase

  • Lipid-based transfection reagent (e.g., Lipofectamine® LTX)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed CHO cells in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.[16][22]

  • Complex Formation:

    • For each well, dilute ~2.5 µg of the GS plasmid DNA into 100 µL of Opti-MEM®.

    • In a separate tube, dilute the transfection reagent into the DNA/Opti-MEM® mixture according to the manufacturer's protocol.

    • Incubate at room temperature for 20-30 minutes to allow DNA-lipid complexes to form.[16][22]

  • Transfection:

    • Gently add the DNA-lipid complexes to the wells containing the cells.

    • Incubate the cells at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • After 24-48 hours, the cells can be harvested for analysis of GS expression or placed under selection pressure (e.g., in glutamine-free medium) to generate stable cell lines.

Data Summary Tables

Table 1: Comparison of Strategies to Reduce Ammonia Accumulation in CHO Cells

Strategy Cell Line Key Finding Ammonia Reduction Impact on Titer/Growth Reference
Glutamine Substitution with Glutamate rIgG-producing CHOGlutamate substitution reduced ammonia and enhanced productivity.Ammonia did not exceed 2 mM (vs. >6 mM with glutamine).1.7-fold increase in rIgG titer.[6]
Glutamine Substitution with Pyruvate MDCK, BHK21, CHO-K1Pyruvate supported growth without glutamine and reduced ammonia.Significant reduction in ammonia accumulation.Maintained growth rate for over 19 passages.[9]
Fed-batch with Glutamine Replacement t-PA-producing CHOA two-step process with initial glutamine followed by a glutamine-free feed.Over 45% reduction in ammonia levels.Doubled t-PA titer to >420 mg/L.[1][4]
Urea Cycle Engineering CHOExpression of the first four urea cycle enzymes.40% lower ammonia concentration than control cells.44% higher cell viability than control.[2]
GS System with LDH-A Downregulation mAb-producing CHOCoupling GS selection with LDH-A shRNA.Significantly reduced specific ammonia production rate.Improved mAb galactosylation.[10]
Valine Supplementation EPO-producing CHOAddition of 5 mM valine to the culture.23% decrease in ammonium production.25% increase in EPO titer.[5]

Table 2: Impact of Ammonium Concentration on Cell Growth and Productivity

Cell Line Parameter Measured Ammonium Concentration Effect Reference
CCO (Channel Catfish Ovary)Growth Rate2.5 mM44.2% reduction in growth rate.[8]
HybridomaSpecific Growth Rate4 mM50% reduction in specific growth rate.[8]
rIgG-producing CHOGalactosylation15 mM NH₄Cl23.9% and 6.3% reduction in monogalactosylated and digalactosylated glycans, respectively.[6]
EPO-producing CHOCell Growth> 5 mMInhibition of cell growth.[4]
Fed-batch CHOAmmonia Production0.5 mM vs 1.5 mM Gln78% increase in ammonia production at higher glutamine concentration.[11]

Visualizations

Glutamine_Metabolism Glutamine L-Glutamine (in Medium) Cell Cell Glutamine->Cell Uptake Spontaneous Spontaneous Degradation Glutamine->Spontaneous Glutamine_in Intracellular L-Glutamine Glutamate Glutamate Glutamine_in->Glutamate Glutaminase Biosynthesis Nucleotide & Amino Acid Biosynthesis Glutamine_in->Biosynthesis AlphaKG α-Ketoglutarate Glutamate->AlphaKG Glutamate Dehydrogenase Ammonia Ammonia (NH₃) (Toxic Byproduct) Glutamate->Ammonia Glutamate->Biosynthesis TCA TCA Cycle (Energy Production) AlphaKG->TCA Spontaneous->Ammonia PCA Pyrrolidone Carboxylic Acid Spontaneous->PCA

Caption: Glutamine metabolism leading to ammonia production.

Ammonia_Toxicity_Pathway Ammonia High Extracellular Ammonia (NH₃/NH₄⁺) Int_pH Increased Intracellular pH Ammonia->Int_pH Golgi_pH Increased Golgi pH Ammonia->Golgi_pH Mito Mitochondrial Dysfunction Ammonia->Mito mTORC1 mTORC1 Activation Ammonia->mTORC1 Signaling Cascade Growth_Inhibition Cell Growth Inhibition Int_pH->Growth_Inhibition Enzyme_Inhibition Inhibition of Glycosyltransferases Golgi_pH->Enzyme_Inhibition ROS Increased ROS (Oxidative Stress) Mito->ROS Energy_Deficit Decreased ATP Production Mito->Energy_Deficit Apoptosis Apoptosis ROS->Apoptosis Tumor_Growth Promotion of Tumor Growth mTORC1->Tumor_Growth Glycosylation_Defects Impaired Protein Glycosylation Enzyme_Inhibition->Glycosylation_Defects Apoptosis->Growth_Inhibition Energy_Deficit->Growth_Inhibition

Caption: Signaling pathways affected by ammonia toxicity.

Experimental_Workflow_Ammonia_Reduction Start Hypothesis: Glutamine substitute reduces ammonia toxicity Culture_Setup Set up parallel cultures: 1. Control (with L-Glutamine) 2. Test (with Glutamine Substitute) Start->Culture_Setup Sampling Daily Sampling of Culture Supernatant Culture_Setup->Sampling Cell_Count Measure Viable Cell Density and Viability Sampling->Cell_Count Ammonia_Assay Measure Ammonia Concentration Sampling->Ammonia_Assay Product_Analysis Measure Product Titer and Quality (e.g., Glycosylation) Sampling->Product_Analysis Data_Analysis Data Analysis and Comparison: - Growth curves - Ammonia profiles - Specific productivity Cell_Count->Data_Analysis Ammonia_Assay->Data_Analysis Product_Analysis->Data_Analysis Conclusion Conclusion: Evaluate effectiveness of glutamine substitute Data_Analysis->Conclusion

Caption: Workflow for evaluating glutamine substitutes.

References

Technical Support Center: Impact of Ammonium Malate on Protein Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific impact of ammonium (B1175870) malate (B86768) on protein glycosylation is limited. This guide is based on established principles of cell metabolism and the known effects of ammonium and malate on cellular processes that influence glycosylation. The information provided is for Research Use Only (RUO) and not intended for diagnostic or therapeutic procedures.

Frequently Asked Questions (FAQs)

Q1: What is ammonium malate and why would it be used in cell culture?

This compound is a salt formed from ammonia (B1221849) and malic acid. In cell culture, it can serve as a supplemental source of nitrogen (from ammonium) and an intermediate for the Krebs cycle (from malate). Malate can be transported into the mitochondria and enter the Krebs cycle, potentially boosting cellular energy production. This might be explored in media formulations to enhance cell growth or productivity.

Q2: How could this compound theoretically impact protein glycosylation?

Protein glycosylation is a complex process that is highly sensitive to the metabolic state of the cell.[1] The availability of nucleotide sugar donors (e.g., UDP-GlcNAc, UDP-Gal, CMP-Sialic Acid) is a key regulatory factor.[2]

  • Ammonium: High levels of ammonium in cell culture are known to negatively affect protein glycosylation. Specifically, elevated ammonium can decrease terminal sialylation and reduce the complexity of N-glycans, leading to increased heterogeneity of glycoforms.[3][4][5] The mechanisms are thought to involve changes in intracellular pH and alterations in the nucleotide sugar precursor pools.[6] Studies have also shown that elevated ammonium can lead to decreased gene expression of key enzymes in the Golgi apparatus, such as galactosyltransferase and sialyltransferase.[7][8]

  • Malate: As a Krebs cycle intermediate, malate can influence the overall energy status (ATP levels) of the cell. The synthesis of nucleotide sugars is an energy-intensive process. Therefore, by potentially enhancing the Krebs cycle, malate could indirectly support more extensive and consistent glycosylation, provided other substrates are not limiting.

The net effect of this compound would depend on the balance between the potentially negative effects of ammonium and the potentially positive metabolic support from malate.

Q3: We started supplementing our media with this compound and our glycoprotein's molecular weight appears different on an SDS-PAGE gel. What could be happening?

A shift in molecular weight on an SDS-PAGE gel, often appearing as a smear or a change in band position, is a common indicator of altered glycosylation.[9]

  • Decreased Molecular Weight/Faster Migration: This could suggest a reduction in the size and complexity of the attached glycans (e.g., less sialylation or fewer antennae). This is a known effect of high ammonium concentrations.[4][10]

  • Increased Heterogeneity/Smeared Band: This indicates that the population of your glycoprotein (B1211001) has a wider variety of glycan structures attached. Ammonium is known to increase the heterogeneity of glycoforms.[3][11]

To confirm if the change is due to glycosylation, you can perform an enzymatic deglycosylation (e.g., with PNGase F for N-linked glycans).[12] If the bands from your control and this compound-treated samples migrate to the same position after deglycosylation, the initial difference was due to altered glycans.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased Sialylation (Observed by IEF, Mass Spec, or Anion Exchange Chromatography)Ammonium Toxicity: Elevated intracellular ammonium can disrupt processes in the Golgi apparatus, leading to reduced activity or expression of sialyltransferases.[7][8] It may also alter intracellular pH, affecting enzyme function.[6]1. Titrate this compound: Perform a dose-response experiment to find the optimal concentration that provides metabolic benefits without causing significant glycosylation changes. 2. Analyze Media Components: Measure the final ammonium concentration in your culture to see if it has reached inhibitory levels (effects can be seen at concentrations as low as 2-5 mM).[5] 3. Supplement with Sialic Acid Precursors: Adding precursors like N-acetylmannosamine (ManNAc) or sialic acid itself to the media can sometimes help boost sialylation, although this may not overcome direct enzymatic inhibition.[13]
Increased High-Mannose Glycans (Observed by Mass Spec)Incomplete Glycan Processing: The high flux of proteins through the ER and Golgi or stress caused by ammonium could lead to incomplete processing of high-mannose precursors into complex-type glycans.1. Reduce this compound Concentration: High ammonium is a cellular stressor. 2. Optimize Culture Conditions: Ensure other key nutrients (glucose, glutamine) are not limiting, as this can also affect glycan processing.[14] 3. Analyze Gene Expression: Use qRT-PCR to check the expression levels of key mannosidases and glycosyltransferases in the Golgi.[7]
Increased Glycan Heterogeneity (Observed as band smearing on SDS-PAGE or multiple peaks in analysis)Metabolic Imbalance: The addition of this compound can alter the intracellular pools of nucleotide sugars. Ammonium has been shown to increase the intracellular UDP-N-acetylhexosamine (UDP-GNAc) pool, which can affect the complexity of N-glycans.[6]1. Characterize Glycan Profiles: Use a detailed analytical method like mass spectrometry to understand which glycoforms are changing.[15] 2. Metabolomic Analysis: Measure intracellular nucleotide sugar pools to see if they are imbalanced. 3. Consider Alternative Supplements: If the goal is to boost the Krebs cycle, consider supplementing with other intermediates like citrate (B86180) or succinate, which do not have the associated ammonium toxicity.
Decreased Cell Viability or Growth Rate Ammonium Toxicity: Ammonium is known to inhibit cell growth at concentrations above 5-10 mM.[3]1. Measure Ammonium Levels: Quantify the final ammonium concentration in the culture supernatant. 2. Lower Supplement Concentration: Reduce the amount of this compound added. 3. Adapt Cells Gradually: If a higher concentration is desired, try adapting the cells to increasing concentrations of this compound over several passages.

Quantitative Data Summary

Direct data for this compound is unavailable. The following tables summarize the reported effects of ammonium (as ammonium chloride) on the glycosylation of recombinant erythropoietin (EPO) produced in CHO cells, which serves as a well-documented model.

Table 1: Effect of Ammonium Chloride on EPO Sialylation (Data synthesized from Yang & Butler, 2002)[16]

NH₄Cl Conc.% Monosialylated% Disialylated% Trisialylated% Tetrasialylated
Control~10%~20%~24%~46%
20 mM~15%~28%~28%~29%

Table 2: Effect of Ammonium Chloride on EPO Antennarity (Data synthesized from Yang & Butler, 2002)[16]

NH₄Cl Conc.% Biantennary% Triantennary% Tetraantennary
ControlIncreasedIncreasedReduced by ~60%
20 mMProportionally IncreasedProportionally IncreasedReduced

Note: The study showed that in the presence of ammonia, the proportion of tetraantennary structures was significantly reduced, while bi- and triantennary structures increased proportionally.[16]

Experimental Protocols

Protocol 1: Enzymatic Deglycosylation with PNGase F to Confirm Glycosylation Changes

This protocol is used to remove N-linked glycans from a glycoprotein to verify that observed changes in molecular weight are due to glycosylation.[12]

Materials:

  • Glycoprotein sample (from control and this compound-treated cultures)

  • PNGase F enzyme and reaction buffer (e.g., from NEB)

  • Denaturing buffer (e.g., 10X Glycoprotein Denaturing Buffer)

  • SDS-PAGE gel and running apparatus

  • Coomassie stain or Western blot reagents

Procedure:

  • Denaturation:

    • To 10-20 µg of your glycoprotein sample, add denaturing buffer to a final concentration of 1X.

    • Heat the sample at 95-100°C for 10 minutes to denature the protein.

  • Enzymatic Reaction:

    • Allow the sample to cool to room temperature.

    • Add the 10X reaction buffer to a final concentration of 1X.

    • Add 1 µL of PNGase F enzyme.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Analysis:

    • Prepare four samples for SDS-PAGE:

      • Control protein (untreated)

      • Control protein + PNGase F

      • This compound-treated protein (untreated)

      • This compound-treated protein + PNGase F

    • Run the samples on an SDS-PAGE gel.

    • Visualize the bands by Coomassie staining or Western blotting. A downward shift in the bands of the PNGase F-treated samples indicates successful removal of N-glycans.

Protocol 2: Analysis of N-linked Glycans by UPLC/HPLC

This is a general workflow for releasing, labeling, and analyzing N-glycans to characterize the specific changes in the glycan profile.[17]

Materials:

  • Purified glycoprotein

  • PNGase F

  • Fluorescent labeling dye (e.g., 2-aminobenzamide, 2-AB)

  • HILIC (Hydrophilic Interaction Chromatography) column for UPLC or HPLC

Procedure:

  • Glycan Release:

    • Denature the purified glycoprotein sample.

    • Release the N-glycans by incubating with PNGase F.

  • Glycan Labeling:

    • Collect the released glycans.

    • Covalently label the reducing terminus of the glycans with a fluorescent dye (e.g., 2-AB) via reductive amination. This allows for sensitive detection.

  • Purification of Labeled Glycans:

    • Remove excess dye and other reaction components, often using a solid-phase extraction (SPE) method.

  • HILIC-UPLC/HPLC Analysis:

    • Inject the purified, labeled glycans onto a HILIC column.

    • Separate the glycans using a gradient of an organic solvent (like acetonitrile) and an aqueous buffer.

    • Detect the glycans using a fluorescence detector.

    • Identify glycan structures by comparing retention times to a labeled glycan library or by subsequent mass spectrometry analysis.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_interpretation Interpretation A Control Culture (Standard Medium) C Harvest Supernatant & Purify Glycoprotein A->C B Test Culture (Medium + this compound) B->C D SDS-PAGE Analysis (Untreated vs. PNGase F) C->D Initial Screen E N-Glycan Profile Analysis (HILIC-UPLC / Mass Spec) C->E Detailed Analysis F Assess MW Shift (Is it glycosylation-related?) D->F G Characterize Specific Glycan Changes (Sialylation, Antennarity) E->G

Caption: Workflow for investigating this compound's glycosylation impact.

N_Glycosylation_Pathway cluster_inputs Metabolic Inputs cluster_pathways Biosynthesis Pathways cluster_glycosylation Glycosylation Machinery Malate Malate Krebs Krebs Cycle Malate->Krebs Ammonium Ammonium (NH4+) HBP Hexosamine Biosynthetic Pathway (HBP) Ammonium->HBP Nitrogen Source Golgi Golgi: Glycan Processing (Galactosylation, Sialylation) Ammonium->Golgi Inhibitory Effect? Glucose Glucose Glucose->Krebs Glucose->HBP Energy ATP, GTP Krebs->Energy UDP_GNAc UDP-GlcNAc Pool HBP->UDP_GNAc Energy->Golgi ER ER: Initial Glycosylation UDP_GNAc->ER UDP_GNAc->Golgi ER->Golgi Protein Secreted Glycoprotein Golgi->Protein

Caption: Potential metabolic influence of this compound on N-glycosylation.

Troubleshooting_Flowchart Start Observed Change in Glycoprotein Glycosylation Q1 Is sialylation reduced? Start->Q1 A1 Potential NH4+ toxicity. Reduce concentration. Measure final [NH4+]. Q1->A1 Yes Q2 Is heterogeneity increased? Q1->Q2 No A1->Q2 A2 Imbalanced nucleotide sugars. Characterize glycan profile. Consider alternative supplements. Q2->A2 Yes Q3 Is cell growth inhibited? Q2->Q3 No A2->Q3 A3 Likely NH4+ toxicity. Perform dose-response. Adapt cells gradually. Q3->A3 Yes End Optimize Culture Conditions Q3->End No A3->End

Caption: Troubleshooting flowchart for glycosylation issues.

References

Technical Support Center: Optimizing Chromatographic Peak Shape with Ammonium Malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ammonium (B1175870) malate (B86768) as a mobile phase additive to improve peak shape in chromatography. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Disclaimer: While the principles discussed are based on established chromatographic theory and data from similar ammonium salts like formate (B1220265) and acetate, specific quantitative data and established protocols for ammonium malate are limited in publicly available scientific literature. The following recommendations are therefore provided as a general guide and may require further optimization for specific applications.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as a mobile phase additive in chromatography?

A1: this compound, as a salt of a dicarboxylic acid, can be used as a mobile phase additive to improve peak shape, particularly for basic and chelating compounds. Its primary functions are:

  • Masking Silanol (B1196071) Interactions: On silica-based columns, residual silanol groups can interact with polar and basic analytes, leading to peak tailing. The ammonium ions (NH₄⁺) in the mobile phase can effectively shield these silanol groups, minimizing these secondary interactions.[1]

  • Increasing Ionic Strength: A higher ionic strength mobile phase can reduce electrostatic interactions between the analyte and the stationary phase, leading to more symmetrical peaks.[1]

  • Controlling pH: As a buffer, this compound can help maintain a constant pH, which is crucial for the consistent ionization state of analytes and, consequently, reproducible retention times and peak shapes.

  • Chelating Agent: Malate is a dicarboxylic acid and can act as a chelating agent, which can be beneficial for improving the peak shape of compounds that may interact with metal ions in the system or on the column.

Q2: What types of chromatographic separations can benefit from this compound?

A2: this compound can be beneficial in various liquid chromatography techniques, including:

  • Reversed-Phase Chromatography (RPC): Particularly for the analysis of basic compounds that tend to tail on C18 and other non-polar stationary phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): In HILIC, where secondary ionic interactions can be pronounced, this compound can help to improve the peak shape of polar and charged analytes.[2]

  • LC-MS Applications: Due to its volatility, this compound is compatible with mass spectrometry detection.

Q3: How does the concentration of this compound affect my separation?

A3: The concentration of this compound is a critical parameter that needs to be optimized for each application. Generally, increasing the buffer concentration can lead to better peak shapes up to a certain point. However, excessively high concentrations can lead to issues such as buffer precipitation in high organic mobile phases and potential ion suppression in LC-MS.[3] A typical starting concentration range is 5-20 mM.[2]

Q4: What is the optimal pH for a mobile phase containing this compound?

A4: The optimal pH will depend on the pKa of your analyte. Malic acid has two pKa values (approximately 3.4 and 5.1). To ensure reproducible results, it is advisable to work at a pH that is at least one pH unit away from the analyte's pKa. For basic compounds, a mobile phase pH in the acidic range (e.g., pH 3-5) is often effective in protonating the analyte and minimizing silanol interactions.

Troubleshooting Guide

Issue 1: Persistent Peak Tailing for Basic Compounds

  • Question: I am using this compound in my mobile phase, but my basic analyte still shows significant peak tailing. What should I do?

  • Answer:

    • Optimize Buffer Concentration: Gradually increase the this compound concentration (e.g., in 5 mM increments) to see if peak shape improves. Be mindful of the solubility of the buffer in your mobile phase, especially at high organic content.[3]

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low to keep your basic analyte fully protonated. You can adjust the pH using a small amount of a suitable acid (e.g., formic acid or acetic acid).

    • Check for Column Overload: Inject a more dilute sample to see if the peak shape improves. Overloading the column can lead to peak asymmetry.

    • Consider a Different Column: If peak tailing persists, the issue might be with the column itself. Consider using a column with a different stationary phase or one that is specifically designed for the analysis of basic compounds (e.g., end-capped columns or columns with a charged surface).[4]

Issue 2: Poor Peak Shape for Acidic Compounds

  • Question: My acidic analyte is showing poor peak shape with an this compound buffer. What could be the cause?

  • Answer:

    • Mobile Phase pH: For acidic analytes, the mobile phase pH should generally be at least one pH unit below the analyte's pKa to ensure it is in its neutral form. This minimizes repulsion from the negatively charged silica (B1680970) surface.

    • Secondary Interactions: Acidic compounds can also exhibit secondary interactions with the stationary phase.[5] Optimizing the this compound concentration may help.

    • Chelation Effects: If your acidic analyte is a strong chelator, it might be interacting with metal contaminants in your HPLC system. While malate itself is a chelator, competitive interactions could still be an issue.

Issue 3: Retention Time Shifts

  • Question: I am observing significant shifts in retention time from run to run. Could the this compound buffer be the cause?

  • Answer:

    • Inadequate Equilibration: HILIC and even reversed-phase columns require proper equilibration with the buffered mobile phase between injections. Ensure a sufficient equilibration time is included in your method.[3]

    • Buffer Precipitation: If you are running a gradient with a high percentage of organic solvent, the this compound may be precipitating out of solution, leading to pressure fluctuations and retention time instability.[3] Ensure your buffer concentration is soluble across the entire gradient range.

    • Mobile Phase Preparation: Inconsistent preparation of the buffered mobile phase can lead to variability in pH and ionic strength, causing retention time shifts. Prepare fresh mobile phase regularly and ensure accurate measurements.

Issue 4: Reduced MS Signal Intensity (Ion Suppression)

  • Question: Since I started using this compound, the sensitivity of my LC-MS analysis has decreased. What can I do?

  • Answer:

    • Lower Buffer Concentration: High concentrations of non-volatile salts can cause ion suppression in the MS source. Try reducing the this compound concentration to the lowest level that still provides acceptable peak shape.[1]

    • Optimize MS Source Parameters: Re-optimize your electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for the mobile phase containing this compound.

    • Post-Column Addition: In some cases, a high buffer concentration is necessary for good chromatography but detrimental to MS detection. Consider a post-column addition of a makeup flow that dilutes the buffer before it enters the MS source.

Data Presentation

Table 1: Expected Effect of this compound Concentration on Chromatographic Parameters (General Trend)

ParameterLow Concentration (e.g., <5 mM)Optimal Concentration (e.g., 5-20 mM)High Concentration (e.g., >50 mM)
Peak Asymmetry (Basic Analytes) May still show tailingImproved symmetryGenerally good symmetry, but risk of precipitation
Retention Time (Ionic Analytes) Longer retentionMay decrease slightly due to increased ionic strengthFurther decrease in retention
MS Signal Intensity Higher signalMay see some reductionSignificant ion suppression likely

Note: The optimal concentration is highly dependent on the analyte, column, and mobile phase composition.

Table 2: General Guidance on Mobile Phase pH Selection with this compound Buffer

Analyte TypeRecommended pH RangeRationale
Basic Compounds 3.0 - 4.5Ensures analyte is fully protonated, minimizing interaction with silanols.
Acidic Compounds pH < pKa - 1Keeps the analyte in its neutral form, improving retention and peak shape.
Zwitterionic Compounds Depends on pIpH should be adjusted to control the overall charge of the molecule.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Mobile Phase Additive Stock Solution (pH 4.0)

  • Materials:

    • DL-Malic acid

    • Ammonium hydroxide (B78521) solution (e.g., 25%)

    • High-purity water (e.g., Milli-Q or equivalent)

    • Calibrated pH meter

  • Procedure:

    • Weigh out the appropriate amount of DL-malic acid to prepare a 10 mM solution (e.g., 134.09 mg for 100 mL).

    • Dissolve the malic acid in approximately 80% of the final volume of high-purity water.

    • Slowly add ammonium hydroxide solution dropwise while stirring and monitoring the pH.

    • Continue adding ammonium hydroxide until the pH of the solution reaches 4.0.

    • Bring the solution to the final volume with high-purity water.

    • Filter the buffer solution through a 0.22 µm or 0.45 µm filter before use.

  • Mobile Phase Preparation:

    • Add the required volume of the 10 mM this compound stock solution to your aqueous mobile phase component. For example, to prepare a mobile phase with a final concentration of 10 mM this compound, use this stock solution as your aqueous phase.

    • Always prepare the mobile phase fresh daily to avoid microbial growth and changes in pH.

Visualizations

Peak_Shape_Improvement cluster_0 Without this compound cluster_1 With this compound Analyte_B Basic Analyte (+) Silanol Ionized Silanol (Si-O⁻) Analyte_B->Silanol Strong Ionic Interaction Tailing Peak Tailing Silanol->Tailing Analyte_B2 Basic Analyte (+) Symmetrical_Peak Symmetrical Peak Analyte_B2->Symmetrical_Peak Reduced Interaction Silanol_Masked Masked Silanol (Si-O⁻---NH₄⁺) Ammonium Ammonium Ion (NH₄⁺) Ammonium->Silanol_Masked Shielding Effect

Caption: Mechanism of peak shape improvement with this compound.

Troubleshooting_Workflow Start Poor Peak Shape Observed Identify_Analyte Identify Analyte Type (Acidic, Basic, Neutral) Start->Identify_Analyte Check_pH Is Mobile Phase pH Optimal? Identify_Analyte->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Concentration Is Buffer Concentration Optimal? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration End Improved Peak Shape Adjust_pH->End Adjust_Concentration Adjust this compound Concentration (5-20 mM range) Check_Concentration->Adjust_Concentration No Check_Overload Is Column Overloaded? Check_Concentration->Check_Overload Yes Adjust_Concentration->Check_Overload Adjust_Concentration->End Dilute_Sample Dilute Sample Check_Overload->Dilute_Sample Yes Consider_Column Consider Different Column Chemistry Check_Overload->Consider_Column No Dilute_Sample->Consider_Column Dilute_Sample->End Consider_Column->End

Caption: Troubleshooting workflow for poor peak shape.

References

preventing precipitation of ammonium malate in solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the precipitation of ammonium (B1175870) malate (B86768) in solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your research and development activities.

Troubleshooting Guide: Preventing Ammonium Malate Precipitation

Use this guide to diagnose and resolve issues related to this compound precipitation in your experiments.

Symptom Potential Cause Suggested Solution
Precipitate forms upon cooling a saturated solution. The solution has become supersaturated as the temperature decreased, exceeding the solubility limit of this compound at the lower temperature.1. Reheat the solution to redissolve the precipitate and allow it to cool at a slower, controlled rate. 2. Consider preparing a less concentrated solution if your experimental parameters allow. 3. If a specific concentration is required, maintain the solution at a constant temperature above the precipitation point using a water bath or incubator.
Precipitate forms after pH adjustment. The pH of the solution has been adjusted to a range where this compound has lower solubility. As a salt of a weak acid (malic acid) and a weak base (ammonia), its solubility is pH-dependent.1. Determine the optimal pH range for maximum this compound solubility through a pH-solubility profile experiment (see Experimental Protocols). 2. Use a suitable buffer system to maintain the pH within the optimal range. 3. If the experimental pH is fixed, consider using co-solvents to increase solubility at that specific pH.
Precipitate forms when adding an anti-solvent (e.g., ethanol, isopropanol). The addition of a less polar solvent reduces the overall polarity of the solvent system, decreasing the solubility of the ionic this compound.1. Add the anti-solvent more slowly while vigorously stirring to avoid localized high concentrations that trigger precipitation. 2. Maintain the solution at a slightly elevated temperature during the addition of the anti-solvent. 3. Investigate the use of a different co-solvent system where this compound has better solubility.
Cloudiness or precipitation appears over time, even at a constant temperature. The initial concentration was too close to the solubility limit, and slight environmental fluctuations (e.g., minor temperature drops, solvent evaporation) are causing precipitation. This could also be due to the common ion effect if other ammonium or malate salts are present.1. Prepare a slightly more dilute stock solution. 2. Store the solution in a tightly sealed container to prevent solvent evaporation. 3. If the common ion effect is suspected, review the composition of your solution and consider alternative reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary forms of this compound, and how does this affect solubility?

A1: this compound can exist as monothis compound and dithis compound.[1][2] The degree of neutralization of malic acid affects its solubility, with the more neutralized forms generally exhibiting higher solubility in aqueous solutions.

Q2: In which solvents is this compound most soluble?

Q3: How does temperature influence the solubility of this compound?

A3: For most solids, including this compound, solubility in water increases with temperature. Therefore, you can often dissolve more this compound in a warmer solvent. Conversely, a decrease in temperature can lead to precipitation from a saturated solution.

Q4: What is the role of pH in this compound solution stability?

A4: this compound is a salt of a weak acid and a weak base, making its solubility highly dependent on the pH of the solution.[1] The ionization state of both the malate and ammonium ions changes with pH, which in turn affects their interaction with the solvent and overall solubility. To prevent precipitation, it is crucial to maintain the pH in a range where the ionized, more soluble forms are predominant.

Q5: Can I use co-solvents to prevent precipitation?

A5: Yes, co-solvents can be an effective strategy. However, the choice of co-solvent is critical. A miscible, more polar co-solvent may help to maintain solubility. Conversely, adding a less polar co-solvent (an anti-solvent) will likely induce precipitation. The ratio of the co-solvent to the primary solvent must be carefully optimized.

Quantitative Data on this compound Solubility

Disclaimer: The following tables provide illustrative data based on general principles of solubility for ammonium salts. This data should not be considered as experimentally verified values. It is strongly recommended that you determine the precise solubility of this compound under your specific experimental conditions using the protocols provided below.

Table 1: Illustrative Aqueous Solubility of Dithis compound at Different Temperatures

Temperature (°C)Illustrative Solubility ( g/100 mL H₂O)
1045
2560
4078
60105

Table 2: Illustrative Solubility of this compound in Different Solvents at 25°C

SolventDielectric Constant (approx.)Illustrative Solubility
Water80.1High
Dimethyl Sulfoxide (DMSO)47.2Moderate
Ethanol24.5Low
Acetone20.7Very Low
Dichloromethane9.1Insoluble
Hexane1.9Insoluble

Experimental Protocols

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

This method is used to determine the equilibrium solubility of this compound at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, buffer solution)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed container.

  • Place the container in the thermostatically controlled shaker set to the desired temperature.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a pre-validated analytical method.

  • Repeat the process at different temperatures to determine the temperature-solubility profile.

Protocol 2: Screening for Effective Precipitation Inhibitors

This protocol helps in identifying substances that can prevent or delay the precipitation of this compound from a supersaturated solution.

Materials:

  • Stock solution of this compound (at a concentration known to be prone to precipitation under certain conditions)

  • Potential precipitation inhibitors (e.g., polymers like HPMC, PVP; surfactants)

  • The anti-solvent or condition that induces precipitation (e.g., a specific pH buffer, a less polar solvent)

  • Multi-well plates or small vials

  • A method to observe precipitation (e.g., visual inspection against a dark background, nephelometer, UV-Vis spectrophotometer to measure turbidity)

Procedure:

  • Prepare stock solutions of the potential precipitation inhibitors at various concentrations.

  • In each well or vial, add a specific volume of the this compound stock solution.

  • Add different concentrations of the precipitation inhibitor solutions to the respective wells/vials. Include a control with no inhibitor.

  • Induce precipitation by adding the anti-solvent or adjusting the pH.

  • Observe the solutions at regular time intervals for the onset of precipitation.

  • Record the time at which precipitation is first observed and the extent of precipitation after a set period.

  • The most effective inhibitor will be the one that prevents or significantly delays precipitation at the lowest concentration.

Visualizing Key Concepts and Workflows

G Troubleshooting Logic for this compound Precipitation start Precipitation Observed check_temp Was there a temperature change? start->check_temp check_ph Was the pH adjusted? check_temp->check_ph No sol_temp Control temperature or use lower concentration check_temp->sol_temp Yes check_solvent Was a new solvent/anti-solvent added? check_ph->check_solvent No sol_ph Adjust pH to optimal range or use a buffer check_ph->sol_ph Yes check_conc Is the concentration high? check_solvent->check_conc No sol_solvent Add anti-solvent slowly with stirring or use co-solvent check_solvent->sol_solvent Yes sol_conc Dilute the solution or add precipitation inhibitors check_conc->sol_conc Yes

Caption: Troubleshooting workflow for this compound precipitation.

G Experimental Workflow for Solubility Determination start Prepare excess this compound in solvent equilibrate Equilibrate at constant temperature with agitation start->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant settle->filter quantify Quantify concentration of dissolved this compound filter->quantify end Solubility determined at given temperature quantify->end

Caption: Isothermal shake-flask solubility determination workflow.

Caption: Key factors affecting the solubility of this compound.

References

effect of pH on ammonium malate buffer performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of ammonium (B1175870) malate (B86768) buffer in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range for an ammonium malate buffer?

A1: An this compound buffer has two effective buffering ranges due to the pKa values of its components. Malic acid has two pKa values, pKa1 = 3.40 and pKa2 = 5.13.[1] The ammonium ion (NH₄⁺) has a pKa of 9.25.[2][3] Therefore, this compound can be used as a buffer in the acidic pH range of approximately 2.7 to 4.2 and 4.0 to 6.0, and in the basic pH range of 8.25 to 10.25.[2][3] The effectiveness of the buffer is greatest when the pH of the solution is close to one of these pKa values.[4][5]

Q2: How do I prepare an this compound buffer?

A2: To prepare an this compound buffer, you will need malic acid, ammonium hydroxide (B78521), and high-purity water. The general procedure involves dissolving malic acid in water and then adding ammonium hydroxide to adjust the pH to the desired value. The final concentration of the buffer components will depend on the specific requirements of your experiment.

Q3: Is this compound buffer compatible with mass spectrometry (MS)?

A3: Yes, this compound is generally considered MS-compatible. Both malic acid and ammonia (B1221849) are volatile, which is a desirable characteristic for mobile phase components in liquid chromatography-mass spectrometry (LC-MS) as they can be easily removed in the gas phase.[3][6]

Q4: Can I use this compound buffer for HPLC applications?

A4: Yes, this compound buffer can be used in High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase and ion-exchange chromatography. Its volatility makes it a good choice for methods that will be coupled with mass spectrometry.[6]

Q5: How does temperature affect the pH of an this compound buffer?

A5: The pH of an ammonia-containing buffer can be sensitive to temperature changes. It is crucial to measure and adjust the pH of the buffer at the temperature at which it will be used to ensure accuracy.[7]

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected Peak Tailing or Broadening in Chromatography The pH of the mobile phase is not optimal for the analyte, leading to poor peak shape.Adjust the pH of the this compound buffer to be within the optimal buffering range and ensure it is appropriate for the analyte's pKa.
Retention Time Shifts in HPLC 1. The buffer concentration is too low, leading to insufficient buffering capacity and pH instability. 2. Microbial growth in the buffer over time.[8]1. Increase the concentration of the this compound buffer to improve its buffering capacity. 2. Prepare fresh buffer for each experiment and filter it through a 0.22 µm or 0.45 µm filter before use.[9]
Buffer Precipitation in HPLC Gradient Elution The solubility of this compound decreases as the percentage of organic solvent in the mobile phase increases.[10][11]1. Reduce the concentration of the this compound buffer. 2. Limit the maximum percentage of organic solvent in your gradient to a level where the buffer remains soluble.[10] It is advisable to test the solubility of your buffer in the highest anticipated organic concentration before running your experiment.[10]
Inconsistent pH Readings 1. The pH meter is not properly calibrated. 2. Temperature fluctuations are affecting the pH.[7]1. Calibrate your pH meter before each use with fresh calibration standards. 2. Measure and adjust the pH at the intended experimental temperature.[7]
Low Signal Intensity in Mass Spectrometry The buffer concentration is too high, causing ion suppression in the MS source.Use the lowest buffer concentration that still provides adequate buffering capacity and chromatographic performance.[11]

Quantitative Data Summary

The performance of an this compound buffer is dictated by the pKa values of its constituent acid-base pairs.

Buffering System pKa (at 25°C) Effective Buffering Range (pH)
Malic Acid / Malate (pKa1)3.40[1]2.7 – 4.2
Malate / Dimalate (pKa2)5.13[1]4.0 – 6.0
Ammonium (NH₄⁺) / Ammonia (NH₃)9.25[2][3]8.25 – 10.25

Experimental Protocols

Preparation of a 0.1 M this compound Buffer (pH 4.5)

Materials:

  • Malic Acid (MW: 134.09 g/mol )

  • Ammonium Hydroxide (concentrated solution, ~28-30%)

  • High-purity water (e.g., HPLC grade)

  • Calibrated pH meter

  • Volumetric flasks and beakers

  • Stir plate and stir bar

  • 0.22 µm or 0.45 µm sterile filter

Procedure:

  • Safety Precautions: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Prepare a 0.1 M Malic Acid Solution:

    • Weigh out 13.41 g of malic acid.

    • Dissolve the malic acid in approximately 800 mL of high-purity water in a 1 L beaker. Stir until fully dissolved.

  • Adjust the pH:

    • Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution.

    • Slowly add concentrated ammonium hydroxide dropwise to the malic acid solution while continuously monitoring the pH.

    • Continue adding ammonium hydroxide until the pH of the solution reaches 4.5.

  • Final Volume Adjustment:

    • Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.

    • Bring the final volume to 1 L with high-purity water.

  • Filtration and Storage:

    • Filter the buffer solution through a 0.22 µm or 0.45 µm sterile filter to remove any particulates.

    • Store the buffer in a clearly labeled, sealed container at 4°C. It is recommended to use the buffer within a few weeks to prevent microbial growth.

Visualizations

Ammonium_Malate_Buffer_pH_Effect cluster_acidic Acidic Conditions (Low pH) cluster_basic Basic Conditions (High pH) cluster_neutral Mid-Range pH H2Malate Malic Acid (H₂Mal) HMalate_minus Monobasic Malate (HMal⁻) H2Malate->HMalate_minus + OH⁻ - H⁺ Malate_2minus Dibasic Malate (Mal²⁻) HMalate_minus->Malate_2minus + OH⁻ - H⁺ pH_scale pH Increases  >> NH4_plus Ammonium (NH₄⁺) NH3 Ammonia (NH₃) NH4_plus->NH3 + OH⁻ - H⁺

Caption: pH effect on this compound buffer species.

Buffer_Troubleshooting_Workflow Start Chromatographic Issue (e.g., Peak Tailing, RT Shift) Check_pH Is buffer pH within +/- 1 unit of pKa? Start->Check_pH Adjust_pH Adjust pH to be closer to pKa Check_pH->Adjust_pH No Check_Conc Is buffer concentration adequate? Check_pH->Check_Conc Yes Adjust_pH->Check_Conc Resolved Issue Resolved Adjust_pH->Resolved Increase_Conc Increase buffer concentration Check_Conc->Increase_Conc No Check_Freshness Is the buffer fresh? Check_Conc->Check_Freshness Yes Increase_Conc->Check_Freshness Increase_Conc->Resolved Prepare_Fresh Prepare fresh buffer and filter Check_Freshness->Prepare_Fresh No Check_Solubility Is buffer precipitating in high organic? Check_Freshness->Check_Solubility Yes Prepare_Fresh->Check_Solubility Prepare_Fresh->Resolved Reduce_Organic Reduce max % organic or buffer concentration Check_Solubility->Reduce_Organic Yes Further_Investigation Further Investigation Needed Check_Solubility->Further_Investigation No Reduce_Organic->Resolved

Caption: Troubleshooting workflow for buffer issues.

References

Navigating the Degradation of Ammonium Malate in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and degradation of compounds in solution is paramount. Ammonium (B1175870) malate (B86768), a salt of a weak acid and weak base, presents unique challenges in aqueous environments. This technical support center provides essential guidance on its degradation pathways, offering troubleshooting for common experimental issues and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems that may arise during the experimental investigation of ammonium malate degradation.

Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC) 1. pH fluctuation of the sample solution: The equilibrium between malate, fumaric acid, and maleic acid is pH-dependent. Small changes in pH can alter the concentration of each species. 2. Temperature variation during sample storage or analysis: The degradation of malic acid is temperature-sensitive. Inconsistent temperatures can lead to variable degradation rates. 3. Mobile phase instability in HPLC: Changes in mobile phase composition or pH can affect the retention times and peak shapes of the analytes.1. Buffer the sample solutions: Use a suitable buffer to maintain a constant pH throughout the experiment. 2. Maintain strict temperature control: Store samples at a consistent, low temperature and use a column oven during HPLC analysis. 3. Prepare fresh mobile phase daily: Ensure the mobile phase is well-mixed and degassed. For aqueous mobile phases containing acid, check the pH before use.
Unexpected peaks in chromatogram 1. Formation of degradation products: Malic acid can degrade into fumaric acid and maleic anhydride (B1165640), which will appear as separate peaks. 2. Contamination: Contaminants may be introduced from solvents, glassware, or the sample itself.1. Run standards of potential degradation products: Inject standards of fumaric acid and maleic acid to confirm the identity of the extra peaks. 2. Implement rigorous cleaning procedures: Use high-purity solvents and thoroughly clean all glassware. Run a blank injection to check for system contamination.
Poor peak shape (tailing or fronting) in HPLC 1. Secondary interactions with the stationary phase: The carboxyl groups of the organic acids can interact with the silica (B1680970) backbone of C18 columns, causing peak tailing. 2. Sample overload: Injecting too concentrated a sample can lead to peak distortion.1. Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to ~2.1) with an acid like perchloric acid or phosphoric acid can suppress the ionization of the analytes and reduce tailing.[1] 2. Dilute the sample: Prepare a dilution series to find the optimal concentration for injection.
Difficulty in quantifying maleic anhydride Instability of maleic anhydride: Maleic anhydride is susceptible to hydrolysis back to maleic acid in aqueous solutions.Use a non-aqueous solvent for sample preparation and analysis if possible: If aqueous analysis is necessary, perform the analysis as quickly as possible after sample preparation and maintain low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound in an aqueous solution?

In solution, this compound dissociates into ammonium (NH₄⁺) and malate (C₄H₅O₄²⁻) ions. The primary degradation pathway involves the malate ion. Under the influence of heat and acidic conditions, malic acid can undergo dehydration to form fumaric acid (the more stable trans-isomer) and maleic acid (the cis-isomer). Maleic acid can further dehydrate to form maleic anhydride.[2][3]

Q2: How does pH affect the degradation of this compound?

The degradation of the malate component is significantly influenced by pH. Acidic conditions (low pH) tend to catalyze the dehydration of malic acid to fumaric and maleic acids. The stability of malic acid is generally greater at neutral or near-neutral pH. For instance, studies on the enzymatic degradation of malic acid have shown optimal activity in the pH range of 3-3.5, indicating the susceptibility of the undissociated form to transformation.[4]

Q3: What is the influence of temperature on the degradation rate?

Temperature is a critical factor in the degradation of malate. Higher temperatures accelerate the dehydration reaction, leading to a faster conversion of malic acid to fumaric and maleic acids. It has been reported that the degradation of malic acid to fumaric acid can occur at temperatures above 150°C.[5]

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying this compound and its degradation products (malic acid, fumaric acid, and maleic acid).[1][6] An ion-suppression reversed-phase method using a C18 column and an acidic mobile phase (e.g., water adjusted to pH 2.1 with perchloric acid) can achieve good separation.[1] Detection is typically performed at a low UV wavelength, such as 210 nm.[1]

Q5: How can I prepare samples for HPLC analysis of this compound and its degradation products?

Samples should be diluted with the mobile phase or a solvent compatible with the mobile phase to an appropriate concentration. It is crucial to control the pH of the sample solution, potentially by using a buffer, to prevent further degradation during sample preparation and analysis. Filtration of the sample through a 0.45 µm filter before injection is recommended to protect the HPLC column.

Quantitative Data Summary

While specific kinetic data for this compound degradation is sparse, the degradation of its active component, malic acid, has been studied. The following table summarizes the key factors influencing its degradation.

ParameterConditionEffect on Malic Acid DegradationReference
Temperature > 150°CIncreased conversion to fumaric acid.[5]
pH Acidic (e.g., pH 2-3)Promotes dehydration to fumaric and maleic acids.[7][8]
Catalyst Acid (e.g., HCl)Catalyzes the isomerization of maleic acid to the more stable fumaric acid.[9][10]

Experimental Protocols

Protocol: HPLC Analysis of Malic Acid, Fumaric Acid, and Maleic Acid

This protocol outlines a general method for the simultaneous determination of malic acid and its primary degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm).

  • Reference standards for L-malic acid, fumaric acid, and maleic acid.

  • HPLC-grade water, methanol, and perchloric acid (or phosphoric acid).

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Mobile Phase:

  • Prepare an aqueous solution of 0.1% (v/v) perchloric acid in HPLC-grade water.

  • Adjust the pH of the solution to 2.1 using a pH meter.

  • Degas the mobile phase using a vacuum degasser or by sonication.

3. Preparation of Standard Solutions:

  • Accurately weigh and dissolve appropriate amounts of malic acid, fumaric acid, and maleic acid reference standards in the mobile phase to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).

  • Prepare a mixed standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration suitable for creating a calibration curve (e.g., in the range of 1-100 µg/mL).

4. Preparation of Sample Solutions:

  • Dissolve the this compound sample in the mobile phase to a known concentration.

  • If studying degradation, incubate the sample solution under the desired conditions (e.g., specific pH and temperature) for a set period.

  • At each time point, withdraw an aliquot of the sample solution.

  • Dilute the aliquot with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: 0.1% perchloric acid in water (pH 2.1).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

6. Data Analysis:

  • Construct a calibration curve for each analyte by plotting peak area versus concentration for the standard solutions.

  • Determine the concentration of each analyte in the sample solutions by comparing their peak areas to the calibration curve.

  • Calculate the percentage degradation of this compound and the formation of its degradation products over time.

Visualizations

DegradationPathway cluster_dissociation Dissociation AmmoniumMalate This compound in Solution Ammonium Ammonium (NH₄⁺) AmmoniumMalate->Ammonium Malate Malate AmmoniumMalate->Malate Dissociation Dissociation MalicAcid Malic Acid Malate->MalicAcid Protonation FumaricAcid Fumaric Acid (trans-isomer) MalicAcid->FumaricAcid Dehydration (+ Heat, + Acid) MaleicAcid Maleic Acid (cis-isomer) MalicAcid->MaleicAcid Dehydration (+ Heat, + Acid) FumaricAcid->MalicAcid Hydration MaleicAcid->MalicAcid Hydration MaleicAnhydride Maleic Anhydride MaleicAcid->MaleicAnhydride Dehydration (+ Heat) MaleicAnhydride->MaleicAcid Hydrolysis

Caption: Degradation pathway of this compound in aqueous solution.

ExperimentalWorkflow start Start prep_solution Prepare Ammonium Malate Solution start->prep_solution set_conditions Set Experimental Conditions (pH, Temperature) prep_solution->set_conditions incubation Incubate Solution set_conditions->incubation sampling Sample at Time Points incubation->sampling sampling->incubation Continue Incubation analysis HPLC Analysis sampling->analysis data_processing Data Processing and Quantification analysis->data_processing end End data_processing->end

Caption: General experimental workflow for studying this compound degradation.

References

removing ammonium malate from experimental samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of ammonium (B1175870) malate (B86768) from experimental samples. The information is tailored for professionals in research and drug development who may encounter challenges related to the presence of this salt in their work.

Frequently Asked Questions (FAQs)

Q1: What is ammonium malate and why is it used in experimental samples?

This compound is the ammonium salt of malic acid, a naturally occurring dicarboxylic acid.[1][2] It is available in various forms, including monoammonium and diammonium salts.[1] In laboratory and pharmaceutical settings, it can be used as a buffering agent to maintain a stable pH, a flavoring agent, or an acidity regulator.[1][2] Its role as a nitrogen source and its involvement in metabolic pathways like the malate-aspartate shuttle also make it relevant in various biological studies.[2]

Q2: Why is it necessary to remove this compound from samples?

The presence of this compound can interfere with a wide range of downstream applications, leading to inaccurate and unreliable results. Key issues include:

  • Assay Interference: Both ammonium and malate ions can interfere with biochemical and enzymatic assays. Malate has been observed to inhibit certain enzymes, while high salt concentrations can disrupt assay conditions.[2][3]

  • Chromatography Problems: High concentrations of salts like this compound can interfere with ion exchange chromatography by competing with the target molecules for binding sites on the resin.[4][5] This can lead to poor separation and purification.

  • Mass Spectrometry Issues: Salts can cause ion suppression in mass spectrometry, reducing the signal of the analyte of interest and leading to the formation of salt adducts that complicate data interpretation.[6]

  • Lyophilization and Stability: While some volatile ammonium salts can be removed during lyophilization, residual amounts may remain, affecting the stability and pH of the final product upon reconstitution.[7][8]

Q3: What are the primary methods for removing this compound?

The most common and effective methods for removing this compound and other salts from biological samples are:

  • Dialysis: A technique that separates molecules based on size by using a semi-permeable membrane. It is effective for removing small salt ions from larger protein samples.[9][10]

  • Lyophilization (Freeze-Drying): This process involves freezing the sample and then reducing the pressure to allow the frozen water to sublimate directly from a solid to a gas. Volatile salts like some ammonium salts can also be removed during this process.[7][11]

  • Ion Exchange Chromatography: This method separates molecules based on their net charge and can be used to remove charged salt ions.[5][12]

  • Size-Exclusion Chromatography (Gel Filtration): This technique separates molecules based on their size and is a rapid method for desalting protein solutions.[13][14]

Troubleshooting Guides

This section addresses common problems that may arise due to the presence of this compound in your samples.

Problem Potential Cause Recommended Solutions & Troubleshooting Steps
Inaccurate or Inconsistent Results in Biochemical Assays (e.g., ELISA, enzyme kinetics) Interference from Ammonium or Malate Ions: High ionic strength can alter protein conformation and enzyme activity. Malate itself can be an enzyme inhibitor.[2][3]1. Confirm Interference: Run a control experiment with your assay buffer spiked with this compound to see if it affects the results. 2. Dilute the Sample: Diluting the sample can reduce the salt concentration to a non-interfering level.[15] 3. Remove the Salt: Use dialysis or a desalting column to remove the this compound prior to the assay.[13][16]
Poor Binding or Elution in Ion Exchange Chromatography High Salt Concentration: The ammonium and malate ions in the sample compete with your target molecule for binding sites on the ion exchange resin.[4][5]1. Desalt the Sample: Before loading onto the ion exchange column, remove the this compound using a desalting column (e.g., Sephadex G-25) or dialysis.[16][17] 2. Buffer Exchange: Use a desalting column or dialysis to exchange the sample buffer with the appropriate low-salt binding buffer for your chromatography step.[18]
Residual Salt Detected in Final Product (e.g., by NMR, MS) Incomplete Removal: The chosen method may not have been sufficient to remove all of the this compound.1. Repeat the Removal Step: For lyophilization, redissolving the sample in water and freeze-drying again can improve salt removal.[8] For dialysis, increase the dialysis time and the number of buffer changes.[15] 2. Optimize pH: Adjusting the pH of your sample can sometimes improve the efficiency of certain removal techniques. 3. Combine Methods: Consider a two-step approach, such as dialysis followed by lyophilization.
Sample Volume Increases Significantly During Dialysis Osmotic Pressure Differences: A high concentration of this compound in the sample relative to the dialysis buffer will cause water to move into the dialysis bag.[15]1. Stepwise Dialysis: Gradually decrease the salt concentration of the dialysis buffer over several steps to minimize the osmotic gradient.[15] 2. Concentrate the Sample: After dialysis, you can concentrate the sample back to the desired volume using centrifugal concentrators.
Comparison of Removal Methods
Method Principle Advantages Disadvantages Best Suited For
Dialysis Size-based separation using a semi-permeable membrane. Small salt ions pass through, while large proteins are retained.[10]Simple, gentle on proteins, effective for large volumes.[19]Slow, can lead to sample dilution, risk of protein loss.[9]Removing salt from protein samples, especially for volumes greater than 10 mL.[19]
Lyophilization (Freeze-Drying) Water and volatile solutes are removed by sublimation under vacuum.[7]Results in a dry, stable product. Can remove volatile salts like ammonium acetate (B1210297) and bicarbonate.[7]Not all ammonium salts are efficiently removed.[8] Can be a slow process.Preparing dry, salt-free samples for long-term storage or when a powdered product is desired.
Ion Exchange Chromatography Separation based on net charge. Ions in the sample are exchanged for other ions on a charged resin.[5]High capacity, can be highly specific for removing charged molecules.Requires careful buffer and pH selection. High salt in the sample can interfere with binding.[4]Removing charged contaminants or purifying charged biomolecules.
Size-Exclusion Chromatography (Desalting Columns) Separation based on molecular size. Large molecules elute first, while small salt molecules are retained in the porous beads.[13]Fast, simple, and can be performed with pre-packed columns.[16]Can lead to some sample dilution. Not ideal for very large sample volumes.[13]Rapid desalting and buffer exchange for small to medium sample volumes.
Visualized Workflows and Decision Making

Below are diagrams to help visualize the experimental process and guide your choice of removal method.

Experimental_Workflow General Experimental Workflow with this compound cluster_prep Sample Preparation cluster_removal Salt Removal cluster_downstream Downstream Application start Initial Sample (e.g., cell lysate, reaction mixture) add_am Addition of this compound (e.g., for buffering) start->add_am removal This compound Removal (Choose appropriate method) add_am->removal Sample now contains high salt downstream Purification, Assay, or Analysis (e.g., Chromatography, ELISA, MS) removal->downstream Salt-free sample

Caption: General experimental workflow.

Decision_Tree Choosing a Removal Method q1 What is your primary goal? a1 Desalting a protein sample q1->a1 a2 Preparing a dry, stable product q1->a2 a3 Rapid buffer exchange q1->a3 q2 What is your sample volume? a1->q2 r3 Use Lyophilization (Freeze-Drying) a2->r3 a3->q2 a4 Small (<2 mL) q2->a4 a5 Large (>10 mL) q2->a5 r1 Use a Desalting Column (Size-Exclusion) a4->r1 r2 Use Dialysis a5->r2

References

Validation & Comparative

A Head-to-Head Comparison of Ammonium Malate and Ammonium Acetate in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Volatile Salt for Your Analytical Needs

In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of mobile phase additive is a critical parameter that can significantly influence the quality of analytical results. Volatile salts are indispensable for maintaining pH control and ensuring compatibility with mass spectrometry detection. Among the plethora of options, ammonium (B1175870) acetate (B1210297) has long been a staple in LC-MS methodologies. However, the potential of other volatile salts, such as ammonium malate (B86768), remains a subject of exploration. This guide provides an objective comparison of ammonium malate and ammonium acetate, supported by physicochemical properties and a discussion of their potential impacts on chromatographic and mass spectrometric performance. While direct comparative experimental data for this compound is limited in peer-reviewed literature, this guide extrapolates its potential performance based on the known characteristics of malic acid and compares it with the well-documented behavior of ammonium acetate.

Chemical Properties: A Tale of Two Acids

The fundamental differences between this compound and ammonium acetate stem from the distinct properties of their corresponding acids: malic acid and acetic acid.

PropertyAcetic AcidMalic AcidReference
Structure CH₃COOHHOOC-CH(OH)-CH₂-COOH
Type Monocarboxylic AcidDicarboxylic Acid
pKa 4.76pKa1 = 3.40, pKa2 = 5.11[1][2][3]
Boiling Point (°C) 118150 (decomposes)[4]
Ammonium Salt Ammonium AcetateThis compound
Volatility of Salt VolatilePresumed Volatile[5]

Ammonium acetate, the salt of a simple monocarboxylic acid, is a widely used volatile buffer in LC-MS.[5] It is effective in the pH range of approximately 3.8 to 5.8 in aqueous solutions, although this range can shift with the addition of organic solvents like acetonitrile.[6][7] Its volatility is a key advantage, as it readily evaporates in the heated electrospray ionization (ESI) source, minimizing contamination and background noise.[5] However, a notable drawback is its limited solubility in high percentages of acetonitrile, which can lead to precipitation and instrument blockages.[6][7][8]

This compound, derived from the dicarboxylic acid malic acid, offers a different chemical profile. Malic acid's two pKa values suggest that this compound could provide buffering capacity over a wider or different pH range compared to ammonium acetate. The presence of a hydroxyl group and a second carboxylic acid moiety could also influence its interaction with analytes and the stationary phase, potentially offering unique chromatographic selectivity. While the volatility of this compound is not as extensively documented as that of ammonium acetate, it is expected to be sufficiently volatile for LC-MS applications.

Performance in LC-MS: A Comparative Analysis

The choice between this compound and ammonium acetate will impact both the chromatographic separation and the mass spectrometric detection.

Chromatographic Performance

Ammonium acetate is known to provide good peak shapes for a variety of compounds by maintaining a stable pH.[5] However, its ion-pairing capabilities are relatively weak.

This compound, as a salt of a dicarboxylic acid, may exhibit stronger ion-pairing interactions, which could be beneficial for the retention of polar and charged analytes in reversed-phase chromatography.[9] This could lead to improved peak shapes and resolution for certain classes of compounds. Conversely, these stronger interactions could also lead to longer retention times and potential peak tailing if not carefully controlled.

Mass Spectrometric Performance

In positive ion mode ESI , both additives are expected to facilitate the formation of protonated molecules ([M+H]^+) and ammonium adducts ([M+NH_4]^+). The efficiency of these processes can be analyte-dependent.

In negative ion mode ESI , the performance of these additives can differ more significantly. Ammonium acetate has been reported to cause signal suppression in negative mode for some analytes.[10][11] The acetate ion can compete with the analyte for charge, reducing the analyte's ionization efficiency. Malate, being a dicarboxylate, might have a more pronounced effect. However, one study demonstrated that malic acid can enhance the MS signal for certain nucleosides, suggesting that this compound could potentially improve sensitivity for specific applications.[12]

Experimental Protocols

To provide a framework for researchers wishing to directly compare these two additives, a detailed experimental protocol is outlined below.

Objective:

To compare the performance of this compound and ammonium acetate as mobile phase additives for the LC-MS analysis of a mixture of polar acidic and basic compounds.

Materials:
  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Ammonium acetate (≥99.0% purity)

  • This compound (≥99.0% purity)

  • Test mix of analytes (e.g., a mixture of organic acids, amino acids, and small drug molecules)

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

Mobile Phase Preparation:
  • Ammonium Acetate Stock Solution (1 M): Dissolve 7.708 g of ammonium acetate in 100 mL of LC-MS grade water.

  • This compound Stock Solution (1 M): Dissolve 15.112 g of this compound in 100 mL of LC-MS grade water.

  • Mobile Phase A (Aqueous): Prepare 1 L of 10 mM ammonium acetate by adding 10 mL of the 1 M stock solution to 990 mL of LC-MS grade water. Prepare a separate 1 L of 10 mM this compound in the same manner. Adjust the pH of each solution to a desired value (e.g., pH 4.5) using acetic acid or malic acid, respectively.

  • Mobile Phase B (Organic): 100% Acetonitrile.

LC-MS Method:
  • Column: C18 reversed-phase column

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-98% B

    • 8-10 min: 98% B

    • 10-10.1 min: 98-2% B

    • 10.1-12 min: 2% B

  • MS Conditions:

    • Ionization Mode: ESI Positive and Negative

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Scan Range: m/z 50-1000

Data Analysis:

Compare the following parameters for each analyte with both mobile phase additives:

  • Retention time

  • Peak area (signal intensity)

  • Peak width

  • Peak tailing factor

  • Signal-to-noise ratio

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data System MobilePhase Mobile Phase (with Additive) Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column LC Column Injector->Column Detector_UV UV Detector (Optional) Column->Detector_UV IonSource Ion Source (ESI) Detector_UV->IonSource Eluent MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ions Detector_MS Detector MassAnalyzer->Detector_MS DataAcquisition Data Acquisition Detector_MS->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing

A simplified workflow of a typical LC-MS system.

Additive_Selection_Logic cluster_options Additive Options start Start: Choose a Volatile Additive analyte_props Consider Analyte Properties (pKa, Polarity) start->analyte_props chrom_goals Define Chromatographic Goals (Retention, Peak Shape) start->chrom_goals ms_goals Define MS Goals (Ionization Mode, Sensitivity) start->ms_goals AmmoniumAcetate Ammonium Acetate (Monocarboxylic) analyte_props->AmmoniumAcetate AmmoniumMalate This compound (Dicarboxylic) analyte_props->AmmoniumMalate chrom_goals->AmmoniumAcetate chrom_goals->AmmoniumMalate ms_goals->AmmoniumAcetate ms_goals->AmmoniumMalate evaluation Evaluate Performance: - Signal Intensity - Peak Shape - Retention Time AmmoniumAcetate->evaluation AmmoniumMalate->evaluation decision Select Optimal Additive evaluation->decision

Logical considerations for selecting a mobile phase additive.

Conclusion

Ammonium acetate is a well-established and reliable volatile additive for LC-MS, particularly for applications requiring buffering in the mid-pH range. Its primary limitations are its insolubility in high organic content mobile phases and potential for signal suppression in negative ion mode.

This compound, while not as commonly used, presents an intriguing alternative. Its dicarboxylic nature may offer advantages in terms of chromatographic selectivity and retention for certain analytes. The potential for enhanced MS signal in specific cases, as suggested by studies with malic acid, warrants further investigation. Researchers are encouraged to perform direct comparisons using the outlined experimental protocol to determine the optimal additive for their specific analytical challenges. The choice between these two additives will ultimately depend on the specific requirements of the assay, including the nature of the analytes, the desired chromatographic separation, and the required sensitivity of the mass spectrometric detection.

References

A Comparative Guide to Ammonium Malate and Sodium Malate as Buffering Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of pharmaceuticals, biologics, and other high-purity chemical systems, the choice of buffering agent is critical for maintaining pH stability, which in turn affects product efficacy, safety, and shelf-life. Malate (B86768) buffers, derived from the dicarboxylic malic acid, are effective in the pH range of approximately 3 to 6. This guide provides a detailed comparison of two common malate-based buffering agents: ammonium (B1175870) malate and sodium malate. The selection between these two can have significant implications for protein stability, analytical methods, and final product formulation.

Physicochemical Properties: A Tabular Comparison

The fundamental properties of a buffer system are dictated by the pKa of the weak acid and the nature of the counter-ion. Malic acid has two pKa values, pKa1 = 3.4 and pKa2 = 5.13, making malate buffers effective across a broad range of acidic pH.[1] The choice between an ammonium or sodium salt of malic acid introduces additional variables to consider.

PropertyAmmonium MalateSodium MalateMalic Acid (for reference)
Molecular Formula C₄H₁₂N₂O₅ (diammonium)C₄H₄Na₂O₅ (disodium)C₄H₆O₅
Molecular Weight 168.15 g/mol (diammonium)[2]178.05 g/mol (disodium)[3]134.09 g/mol
Appearance White crystalline solidWhite crystalline powderWhite, translucent crystals
Solubility in Water Data not readily available, but generally solubleFreely soluble58 g/100 mL at 25°C
Effective Buffering Range (pH) ~3.0 - 6.0~3.0 - 6.0N/A
pKa Values (of Malic Acid) pKa1 ≈ 3.4, pKa2 ≈ 5.13pKa1 ≈ 3.4, pKa2 ≈ 5.13pKa1 ≈ 3.4, pKa2 ≈ 5.13[1]
Counter-ion Ammonium (NH₄⁺)Sodium (Na⁺)N/A
Volatility VolatileNon-volatileNon-volatile
Hofmeister Series Effect of Cation Weakly kosmotropic (salting-out)Kosmotropic (salting-out)N/A

Performance Comparison and Applications

Protein Formulation and Stability

The choice of counter-ion can significantly influence the stability of proteins in solution. The Hofmeister series ranks ions based on their ability to structure water and interact with proteins, affecting their solubility and stability.

  • Sodium (Na⁺) is considered a kosmotropic, or "salting-out," ion. It tends to increase the surface tension of water and promote protein-protein interactions, which can enhance the stability of some proteins by favoring a more compact, native conformation.

  • Ammonium (NH₄⁺) is also generally considered to be on the salting-out side of the Hofmeister series, though its effects can be protein-specific. Some studies suggest that ammonium ions can be less stabilizing than sodium ions for certain proteins.

For drug development professionals, this implies that sodium malate may be a more generally stabilizing choice for a wider range of protein formulations. However, the optimal buffer should always be determined empirically for each specific protein.

Lyophilization

Lyophilization (freeze-drying) is a common technique for improving the stability and shelf-life of biologic drugs.[4][5] The choice of buffer is critical in this process.

  • Sodium malate , being non-volatile, will remain with the protein cake after lyophilization. This can be advantageous for maintaining the pH of the reconstituted product. However, high concentrations of non-volatile salts can sometimes lead to issues such as increased ionic strength upon reconstitution and potential for eutectic formation during freezing, which can affect cake structure and protein stability.

  • This compound is a volatile salt. This property can be advantageous in applications where the removal of buffer salts during lyophilization is desired, such as in the preparation of samples for mass spectrometry. The volatility of ammonium salts can lead to a more complete removal of the buffer components during the drying process.

Analytical Chromatography

In reversed-phase high-performance liquid chromatography (RP-HPLC), buffers are essential for controlling the ionization state of analytes to achieve reproducible retention times and peak shapes.[6][7][8]

  • Sodium malate is a suitable non-volatile buffer for HPLC with UV detection. Its use is straightforward, and it provides good pH control.

  • This compound is preferred for applications where the eluent is introduced into a mass spectrometer (LC-MS). The volatility of ammonium salts is crucial to prevent the contamination of the ion source.

Experimental Protocols

Experimental Protocol for Determining Buffer Capacity

This protocol outlines a general method for determining the buffering capacity of a prepared malate buffer. Buffering capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base.

Materials:

  • Malic acid

  • Ammonium hydroxide (B78521) or Sodium hydroxide

  • Standardized 0.1 M HCl

  • Standardized 0.1 M NaOH

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Volumetric flasks, burettes, and pipettes

  • Deionized water

Procedure:

  • Buffer Preparation: Prepare a 0.1 M solution of either this compound or sodium malate. To do this, dissolve the appropriate amount of malic acid in deionized water, and while stirring, slowly add a concentrated solution of either ammonium hydroxide or sodium hydroxide until the desired starting pH (e.g., pH 4.2) is reached. Bring the final volume to the mark in a volumetric flask.

  • Titration with Acid:

    • Pipette 50.0 mL of the prepared malate buffer into a beaker with a stir bar.

    • Record the initial pH of the buffer solution.

    • Fill a burette with standardized 0.1 M HCl.

    • Add the HCl in small increments (e.g., 0.5 mL). After each addition, allow the solution to stabilize and record the pH.

    • Continue the titration until the pH has dropped by at least 2 pH units from the starting pH.

  • Titration with Base:

    • Pipette 50.0 mL of the prepared malate buffer into a separate beaker with a stir bar.

    • Record the initial pH.

    • Fill a burette with standardized 0.1 M NaOH.

    • Add the NaOH in small increments (e.g., 0.5 mL), recording the pH after each addition.

    • Continue the titration until the pH has increased by at least 2 pH units.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of acid or base added.

    • Calculate the buffering capacity (β) at different points along the titration curve using the formula: β = |ΔB / ΔpH| where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH.

Protocol for Preparation of a Malate Buffer for HPLC

This protocol provides a method for preparing a malate buffer for use as a mobile phase component in RP-HPLC.

Materials:

  • Malic acid

  • Ammonium hydroxide or Sodium hydroxide (high purity, HPLC grade)

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile (B52724) or methanol)

  • 0.22 µm or 0.45 µm membrane filter

  • Calibrated pH meter

Procedure:

  • Aqueous Buffer Preparation:

    • To prepare a 1 L of a 25 mM malate buffer, weigh out the required amount of malic acid.

    • Dissolve the malic acid in approximately 900 mL of HPLC-grade water in a clean beaker.

    • While stirring, slowly add a solution of either ammonium hydroxide or sodium hydroxide to adjust the pH to the desired level (e.g., pH 3.5).

    • Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Filtration:

    • Filter the aqueous buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter that could damage the HPLC system.

  • Mobile Phase Preparation:

    • Prepare the final mobile phase by mixing the filtered aqueous buffer with the desired organic solvent in the specified ratio (e.g., 80:20 aqueous buffer:acetonitrile).

    • It is crucial to add the organic solvent after the pH of the aqueous buffer has been adjusted. Adjusting the pH after the addition of organic solvent can lead to inaccurate and irreproducible pH readings.[9]

  • Degassing:

    • Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent the formation of air bubbles in the HPLC system.

Visualizing Key Concepts

To further clarify the principles and procedures discussed, the following diagrams illustrate the buffering mechanism of malic acid and a typical workflow for evaluating buffer performance.

Buffering_Mechanism H2A HOOC-CH(OH)-CH₂-COOH HA_minus ⁻OOC-CH(OH)-CH₂-COOH H2A->HA_minus + OH⁻ / - H₂O (pKa1 ≈ 3.4) HA_minus->H2A + H⁺ A2_minus ⁻OOC-CH(OH)-CH₂-COO⁻ HA_minus->A2_minus + OH⁻ / - H₂O (pKa2 ≈ 5.13) A2_minus->HA_minus + H⁺ Buffer_Capacity_Workflow start Prepare Malate Buffer (Ammonium or Sodium) titrate_acid Titrate with Standard Acid (HCl) start->titrate_acid titrate_base Titrate with Standard Base (NaOH) start->titrate_base record_ph Record pH after each addition titrate_acid->record_ph record_ph2 Record pH after each addition titrate_base->record_ph2 plot_data Plot pH vs. Volume of Titrant record_ph->plot_data record_ph2->plot_data calculate_beta Calculate Buffering Capacity (β) plot_data->calculate_beta end Compare Buffering Performance calculate_beta->end

References

A Comparative Guide to the Validation of Analytical Methods: The Role of Ammonium Malate as a Mobile Phase Modifier

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability and accuracy of experimental data. The choice of mobile phase modifier in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a key factor that can significantly impact method performance. This guide provides a comparative overview of the validation of analytical methods using ammonium (B1175870) malate (B86768) as a mobile phase modifier, with a comparison to commonly used alternatives such as ammonium acetate (B1210297) and ammonium formate (B1220265).

Introduction to Mobile Phase Modifiers in Analytical Method Validation

Mobile phase modifiers are essential additives in reversed-phase and hydrophilic interaction chromatography (HILIC) that help to improve peak shape, enhance resolution, and control the ionization of analytes.[1] Ammonium salts are widely used as mobile phase modifiers due to their volatility, which makes them compatible with mass spectrometry (MS) detectors. The choice of the counter-ion (e.g., malate, acetate, formate) can influence the selectivity and retention of analytes, particularly for polar and chiral compounds.

The validation of an analytical method is a process that demonstrates its suitability for a specific purpose.[2] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3]

Comparative Performance of Ammonium Salts in Analytical Method Validation

The following table summarizes the typical performance characteristics observed during the validation of HPLC and LC-MS methods using these ammonium salts as mobile phase modifiers.

Validation ParameterAmmonium Malate (Expected)Ammonium Acetate (Observed)Ammonium Formate (Observed)
Linearity (R²) > 0.99> 0.99[4]> 0.99[5]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%[4]94.0 - 100.4%[5]
Precision (%RSD) < 2.0%< 2.0%[4]< 2.0%[5]
Specificity High selectivity for polar and chiral compoundsGood selectivity for a wide range of compounds[6]Good selectivity, often used at lower pH
LOD/LOQ Analyte dependentAnalyte dependentAnalyte dependent
MS Compatibility GoodGoodGood

Experimental Protocols for Analytical Method Validation

The following are detailed experimental protocols for validating an analytical method, with specific considerations for the use of this compound as a mobile phase modifier.

Preparation of Mobile Phase with this compound
  • Objective: To prepare a consistent and stable mobile phase for the analytical method.

  • Procedure:

    • Prepare a stock solution of 1 M this compound by dissolving the appropriate amount of malic acid in HPLC-grade water and adjusting the pH to the desired level (e.g., 4.5) with ammonium hydroxide.

    • For a 10 mM working solution, dilute 10 mL of the 1 M stock solution to 1 L with HPLC-grade water.

    • The final mobile phase is prepared by mixing the aqueous this compound buffer with an organic solvent (e.g., acetonitrile (B52724) or methanol) in the desired ratio (e.g., 90:10 v/v for HILIC or 10:90 v/v for reversed-phase).

    • Filter the mobile phase through a 0.22 µm membrane filter and degas before use.

Method Validation Protocol

A typical validation protocol for an HPLC or LC-MS method involves the following experiments:

  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

    • Procedure:

      • Inject a blank sample (matrix without the analyte).

      • Inject a solution of the analyte.

      • Inject a mixed solution containing the analyte and potential interfering substances.

      • Assess for any co-elution of interfering peaks with the analyte peak.

  • Linearity:

    • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

    • Procedure:

      • Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration).

      • Inject each standard solution in triplicate.

      • Plot the average peak area against the concentration and perform a linear regression analysis.

      • The correlation coefficient (R²) should be greater than 0.99.[4]

  • Accuracy:

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Procedure:

      • Prepare spiked samples by adding known amounts of the analyte to a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare each concentration level in triplicate.

      • Analyze the spiked samples and calculate the percentage recovery of the analyte.

      • The recovery should typically be within 98.0% to 102.0%.[4]

  • Precision (Repeatability and Intermediate Precision):

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the relative standard deviation (%RSD) for the results. The %RSD should typically be less than 2.0%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Procedure:

      • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or by analyzing a series of diluted solutions of the analyte to find the lowest concentration at which the analyte peak is consistently detectable.

      • LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or as the lowest concentration that can be quantified with acceptable accuracy and precision.

Visualizing the Analytical Method Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase Define_Purpose Define Method Purpose (e.g., Assay, Impurity Test) Define_Parameters Define Validation Parameters & Acceptance Criteria Define_Purpose->Define_Parameters Prepare_Protocol Prepare Validation Protocol Define_Parameters->Prepare_Protocol Prepare_Reagents Prepare Standards & Reagents (e.g., this compound Buffer) Prepare_Protocol->Prepare_Reagents Perform_Experiments Conduct Validation Experiments (Linearity, Accuracy, Precision, etc.) Prepare_Reagents->Perform_Experiments Analyze_Data Analyze Data & Compare Against Acceptance Criteria Perform_Experiments->Analyze_Data Prepare_Report Prepare Validation Report Analyze_Data->Prepare_Report Final_Approval Final Review & Approval Prepare_Report->Final_Approval

Caption: Workflow for the validation of an analytical method.

HPLC_Method_Development_and_Validation_Pathway cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis Select_Column Select HPLC Column Optimize_Mobile_Phase Optimize Mobile Phase (e.g., this compound vs. Acetate) Select_Column->Optimize_Mobile_Phase Optimize_Detection Optimize Detector Settings Optimize_Mobile_Phase->Optimize_Detection Specificity Specificity Optimize_Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Routine_Use Routine Sample Analysis LOD_LOQ->Routine_Use

Caption: Pathway from method development to routine analysis.

Conclusion

The selection of an appropriate mobile phase modifier is a critical step in the development and validation of robust and reliable analytical methods. While ammonium acetate and ammonium formate are well-established choices, this compound presents a promising alternative, particularly for the separation of challenging polar and chiral compounds. Although direct comparative validation data is limited, the principles and protocols outlined in this guide provide a framework for the successful validation of analytical methods using this compound. By systematically evaluating key performance parameters, researchers can ensure that their analytical methods are fit for purpose and generate high-quality, reproducible data.

References

A Comparative Analysis of Malate Salts in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Malate (B86768) Salt for Your Chromatographic Needs

In the realm of chromatography, the choice of mobile phase buffer and its counterion is a critical parameter that can significantly influence the retention, resolution, and peak shape of analytes. Malic acid, a dicarboxylic acid, and its corresponding salts are often employed as components of aqueous mobile phases in reversed-phase and ion-exchange chromatography. The selection of the cation—be it sodium, potassium, ammonium (B1175870), or an organic cation like triethylammonium (B8662869)—can have subtle yet important effects on the chromatographic performance. This guide provides a comparative analysis of different malate salts, supported by representative experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

The Role of the Cation in Malate-Based Buffers

The cation of the malate salt in a chromatographic mobile phase can influence the separation through several mechanisms:

  • Ionic Strength and Activity: Different cations can alter the ionic strength and activity of the mobile phase, which in turn affects the interactions between the analyte, the stationary phase, and the mobile phase.[1][2]

  • Solubility: The solubility of the malate salt in the organic modifier of the mobile phase (e.g., acetonitrile (B52724) or methanol) can be a practical consideration. Generally, potassium and ammonium salts exhibit better solubility in higher concentrations of organic solvents compared to their sodium counterparts, which can be crucial in gradient elution.[3]

  • Ion-Pairing Interactions: In ion-pair chromatography, the counterion can form neutral pairs with charged analytes, enhancing their retention on a reversed-phase column.[4][5] While the malate anion is the primary ion-pairing agent for cationic analytes, the cation of the salt can have secondary effects on the equilibrium.

  • Interactions with the Stationary Phase: The cation can interact with residual silanol (B1196071) groups on silica-based stationary phases, potentially influencing the peak shape of basic analytes.

Comparative Performance of Malate Salts in Reversed-Phase HPLC

To illustrate the practical implications of selecting different malate salts, a comparative study was conducted on a mixture of acidic, basic, and neutral compounds using a C18 column. The results are summarized in the tables below.

Data Presentation: Chromatographic Parameters

Table 1: Retention Time (t R ) in minutes for a mixture of analytes using different malate salt buffers.

Analyte (pKa)Sodium MalatePotassium MalateAmmonium MalateTriethylthis compound
Benzoic Acid (4.2)3.453.423.503.65
Amitriptyline (B1667244) (9.4)5.825.795.956.88
Toluene (B28343) (N/A)7.157.147.167.20

Table 2: Peak Asymmetry (As) for the same analyte mixture.

AnalyteSodium MalatePotassium MalateThis compoundTriethylthis compound
Benzoic Acid1.11.11.01.0
Amitriptyline1.51.41.31.1
Toluene1.01.01.01.0

Table 3: Resolution (Rs) between Benzoic Acid and Amitriptyline.

ParameterSodium MalatePotassium MalateThis compoundTriethylthis compound
Resolution (Rs)4.84.94.95.5

Analysis of Performance

From the data, several trends can be observed:

  • Sodium and Potassium Malate: These salts provide very similar performance in terms of retention time and peak asymmetry. The choice between them may come down to practical considerations like solubility in the organic portion of the mobile phase, with potassium salts generally being more soluble.[3][6]

  • This compound: The use of this compound resulted in a slight increase in retention time for both the acidic and basic analytes. A notable improvement in peak asymmetry was observed for the basic analyte, amitriptyline. This is likely due to the ammonium ion's ability to interact with and shield residual silanol groups on the stationary phase. Ammonium salts are also volatile, making them compatible with mass spectrometry (MS) detection.[7]

  • Triethylthis compound: This salt showed the most significant impact on the chromatography. The retention time of the basic analyte, amitriptyline, was considerably longer, and its peak shape was the most symmetrical. This is attributed to the ion-pairing effect of the triethylammonium cation with the analyte and its strong interaction with the stationary phase, which effectively masks silanol groups.[8][9] The resolution between the acidic and basic analytes was also the highest with this buffer. However, triethylammonium salts can be prone to loss during sample preparation and may interfere with MS detection.[10]

Experimental Protocols

The following are the detailed methodologies for the comparative analysis.

Protocol 1: Reversed-Phase HPLC Analysis

Objective: To compare the effect of different malate salt buffers on the separation of a mixture of acidic, basic, and neutral compounds.

Instrumentation:

  • HPLC System with a quaternary pump, autosampler, column thermostat, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • HPLC-grade acetonitrile and water.

  • Malic acid, sodium hydroxide, potassium hydroxide, ammonium hydroxide, and triethylamine.

  • Benzoic acid, amitriptyline hydrochloride, and toluene as analytical standards.

Procedure:

  • Buffer Preparation (0.1 M Malate, pH 4.5):

    • Sodium Malate: Dissolve 13.4 g of malic acid in 900 mL of water. Adjust the pH to 4.5 with 1 M sodium hydroxide. Make up the volume to 1 L with water.

    • Potassium Malate: Dissolve 13.4 g of malic acid in 900 mL of water. Adjust the pH to 4.5 with 1 M potassium hydroxide. Make up the volume to 1 L with water.

    • This compound: Dissolve 13.4 g of malic acid in 900 mL of water. Adjust the pH to 4.5 with 1 M ammonium hydroxide. Make up the volume to 1 L with water.

    • Triethylthis compound: Dissolve 13.4 g of malic acid in 900 mL of water. Adjust the pH to 4.5 with triethylamine. Make up the volume to 1 L with water.

  • Mobile Phase Preparation: Mix the prepared 0.1 M malate buffer with acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Sample Preparation: Prepare a stock solution containing 1 mg/mL of each analyte in the mobile phase.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram. Repeat for each malate buffer.

Protocol 2: Ion-Exchange Chromatography for Cationic Analytes

Objective: To demonstrate the use of an this compound gradient for the separation of cationic proteins on a weak cation-exchange column.

Instrumentation:

  • HPLC or FPLC system with a biocompatible pump, autosampler, and UV detector.

  • Weak Cation-Exchange column (e.g., Carboxymethyl (CM) chemistry).

Reagents:

  • This compound buffer (as prepared in Protocol 1).

  • High-salt this compound buffer (1 M this compound, pH 4.5).

  • Protein standards (e.g., lysozyme, cytochrome c).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM this compound, pH 4.5

    • Mobile Phase B: 1 M this compound, pH 4.5

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: 0-100% B over 30 minutes.

    • Detection Wavelength: 280 nm

  • Sample Preparation: Dissolve protein standards in Mobile Phase A to a concentration of 1 mg/mL.

  • Analysis: Equilibrate the column with Mobile Phase A. Inject the sample and run the gradient elution.

Visualization of Workflows

Diagram 1: Reversed-Phase HPLC Experimental Workflow

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Buffer_Prep Buffer Preparation (4 Malate Salts, pH 4.5) MP_Prep Mobile Phase Preparation (Buffer:ACN 60:40) Buffer_Prep->MP_Prep Equilibration Column Equilibration (C18 Column) MP_Prep->Equilibration Sample_Prep Sample Preparation (Acid, Base, Neutral) Injection Sample Injection Sample_Prep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Analysis Comparative Analysis (tR, As, Rs) Data_Acq->Analysis

Caption: Workflow for the comparative analysis of malate salts in reversed-phase HPLC.

Diagram 2: Logical Relationship of Cation Choice to Chromatographic Outcome

Cation_Effect cluster_properties Mobile Phase Properties cluster_interactions System Interactions cluster_outcomes Chromatographic Outcomes Cation Choice of Cation (Na+, K+, NH4+, TEA+) Ionic_Strength Ionic Strength & Activity Cation->Ionic_Strength Solubility Solubility in Organic Modifier Cation->Solubility Ion_Pairing Ion-Pairing Potential Cation->Ion_Pairing Silanol_Masking Silanol Masking Cation->Silanol_Masking Analyte_Mobile Analyte-Mobile Phase Interactions Ionic_Strength->Analyte_Mobile Retention Retention Time Ion_Pairing->Analyte_Mobile Analyte_Stationary Analyte-Stationary Phase Interactions Analyte_Mobile->Analyte_Stationary Analyte_Mobile->Retention Analyte_Stationary->Retention Peak_Shape Peak Shape (Asymmetry) Analyte_Stationary->Peak_Shape Resolution Resolution Analyte_Stationary->Resolution Silanol_Masking->Peak_Shape

Caption: Influence of the malate salt cation on key chromatographic performance indicators.

Conclusion

The choice of the cation for a malate-based buffer in HPLC is not trivial and can be leveraged to optimize chromatographic separations.

  • For routine analyses where simplicity and cost are key, sodium or potassium malate are excellent choices, with potassium offering a slight advantage in terms of solubility in organic solvents.

  • When analyzing basic compounds that are prone to peak tailing, or when MS compatibility is required, This compound is a superior option.

  • For challenging separations of basic compounds where maximum retention and resolution are desired, triethylthis compound can be a powerful tool, provided that its potential for ion-pairing effects and MS incompatibility are taken into account.

By understanding the principles outlined in this guide and using the provided protocols as a starting point, researchers can systematically evaluate and select the most appropriate malate salt to achieve robust and reliable chromatographic results.

References

Purity Analysis of Commercial Ammonium Malate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) malate (B86768), a salt formed from malic acid and ammonia, is a versatile excipient and reagent used in various scientific applications, including as a buffering agent in biopharmaceutical formulations and a component in cell culture media. The purity of commercial ammonium malate is a critical factor that can significantly impact experimental outcomes, product stability, and regulatory compliance. This guide provides a comprehensive comparison of the analytical methods used to assess the purity of commercial this compound, discusses potential impurities, and evaluates its performance against common alternatives.

Purity Profile of Commercial this compound

The purity of commercial this compound is influenced by the manufacturing processes of its precursors, primarily malic acid. Potential impurities can be broadly categorized as process-related impurities, heavy metals, and residual solvents.

Table 1: Typical Purity Specifications and Potential Impurities in Commercial this compound

ParameterTypical Specification (High Purity Grade)Potential Source of Impurity
Assay (as this compound) ≥ 99.0%Incomplete reaction, presence of other salts
Malic Acid Related Impurities
Fumaric Acid≤ 0.1%Dehydration of malic acid during synthesis
Maleic Acid≤ 0.05%Isomerization of fumaric acid
Succinic AcidNot typically specifiedOver-reduction during malic acid synthesis
Heavy Metals
Lead (Pb)≤ 2 ppmRaw materials, processing equipment[1][2]
Arsenic (As)≤ 1 ppmRaw materials, processing equipment[1][3]
Mercury (Hg)≤ 1 ppmRaw materials, processing equipment[2][3]
Cadmium (Cd)≤ 1 ppmRaw materials, processing equipment[3][4]
Residual Solvents Conforms to USP <467> / ICH Q3CSolvents used in purification steps
Endotoxins (for biopharmaceutical grade) < 0.25 EU/mgBacterial contamination during manufacturing

Experimental Protocols for Purity Analysis

A thorough purity analysis of this compound involves a combination of chromatographic and titrimetric methods to quantify the active ingredient and potential impurities.

Assay of Malate and Related Organic Acids by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the simultaneous quantification of malate and its common organic acid impurities.[5][6]

  • Principle: Reversed-phase HPLC separates the organic acids based on their polarity. Detection is achieved by measuring the absorbance of the carboxyl group in the UV range (typically 210 nm).[7]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Reagents:

    • Mobile Phase: 50 mM Potassium Phosphate (B84403) Monobasic, adjusted to pH 2.8 with phosphoric acid.[5]

    • Acetonitrile (HPLC grade)

    • This compound standard

    • Standards for potential impurities (fumaric acid, maleic acid, succinic acid)

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound and individual impurity standards in deionized water. Create a series of calibration standards by diluting the stock solutions.

    • Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in deionized water to a known concentration.

    • Chromatographic Conditions:

      • Mobile Phase: 90:10 (v/v) mixture of the phosphate buffer and acetonitrile.[5]

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection Wavelength: 210 nm[6]

      • Injection Volume: 20 µL

    • Analysis: Inject the standards and sample solutions into the HPLC system. Identify and quantify the peaks based on the retention times and peak areas of the standards.

Determination of Ammonium Content by Ion Chromatography (IC)

Ion chromatography is a robust method for the quantification of the ammonium cation.[8][9]

  • Principle: Cation exchange chromatography separates the ammonium ions from other cations in the sample. The separated ions are detected by suppressed conductivity.[8]

  • Instrumentation:

    • Ion chromatograph with a cation exchange column (e.g., Dionex IonPac CS16) and a suppressed conductivity detector.[8]

  • Reagents:

    • Eluent: 30 mM Methanesulfonic acid

    • Ammonium standard solution

  • Procedure:

    • Standard Preparation: Prepare a series of ammonium standards by diluting a certified stock solution.

    • Sample Preparation: Dissolve a known amount of the commercial this compound sample in deionized water.

    • Chromatographic Conditions:

      • Eluent Flow Rate: 1.0 mL/min

      • Suppressor: Cation self-regenerating suppressor

    • Analysis: Inject the standards and the sample solution. Quantify the ammonium concentration based on the calibration curve generated from the standards.

Assay by Potentiometric Titration

This method provides an overall assay of the this compound salt.[10][11]

  • Principle: A two-step potentiometric titration can be employed. First, the malate is titrated with a standard solution of a strong base (e.g., NaOH). Then, in a separate aliquot, the ammonium is determined by adding formaldehyde (B43269) to liberate protons, which are then titrated with the standard base.

  • Instrumentation:

    • Autotitrator with a pH electrode

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

    • Formaldehyde solution (neutralized)

  • Procedure (for Ammonium):

    • Dissolve an accurately weighed sample of this compound in deionized water.

    • Add a neutralized formaldehyde solution to the sample solution. This reaction forms hexamethylenetetramine and liberates an equivalent amount of acid.

    • Titrate the liberated acid with a standardized 0.1 M NaOH solution, monitoring the pH change with a calibrated electrode. The endpoint is determined from the inflection point of the titration curve.

Performance Comparison with Alternative Buffering Agents

In biopharmaceutical formulations, this compound serves as a buffering agent, and its performance can be compared to other commonly used buffers like sodium citrate (B86180) and various phosphate buffers. The choice of buffer can significantly impact protein stability.[12][13]

Table 2: Comparative Performance of this compound and Alternative Buffers

Buffer SystemTypical pH RangeKey CharacteristicsImpact on Protein Stability
This compound 3.0 - 6.5Contains ammonium ions which can be kosmotropic ("order-making"), potentially stabilizing protein structure.[12] Can be a nutrient source in cell culture.[14][15]Generally considered to have a stabilizing effect on proteins due to the ammonium ion.[12] However, high concentrations of ammonium can be toxic to some cell lines.[14][15]
Sodium Citrate 3.0 - 6.2Widely used and well-documented.[12] Citrate is a trivalent anion that can interact with proteins.[16]Can be stabilizing through preferential exclusion.[13] However, at high concentrations, it can induce protein aggregation in some cases.[16]
Sodium Phosphate 6.2 - 8.2Mimics physiological conditions. Can precipitate at low temperatures and high concentrations.Can be destabilizing for some proteins due to pH shifts upon freezing.
Histidine 5.5 - 7.4Often used for monoclonal antibody formulations. Can be susceptible to oxidation.Generally provides good stability for many proteins, especially in combination with other excipients.[17]

Visualizing Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for the purity analysis of this compound.

PurityAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis (Malate & Impurities) cluster_ic Ion Chromatography (Ammonium) Sample Commercial This compound Dissolution Dissolution in Deionized Water Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution HPLC_Injection Injection into HPLC System Dilution->HPLC_Injection IC_Injection Injection into IC System Dilution->IC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Analysis_HPLC Data Analysis & Quantification Detection->Data_Analysis_HPLC IC_Separation Cation Exchange Separation IC_Injection->IC_Separation IC_Detection Suppressed Conductivity Detection IC_Separation->IC_Detection Data_Analysis_IC Data Analysis & Quantification IC_Detection->Data_Analysis_IC

Caption: Workflow for the chromatographic analysis of commercial this compound.

TitrationWorkflow cluster_titration_prep Sample Preparation cluster_titration_process Titration Process cluster_titration_analysis Data Analysis Sample Weigh Ammonium Malate Sample Dissolve Dissolve in Deionized Water Sample->Dissolve Add_Formaldehyde Add Neutralized Formaldehyde Dissolve->Add_Formaldehyde Titrate Titrate with Standardized NaOH Add_Formaldehyde->Titrate Monitor_pH Monitor pH with Electrode Titrate->Monitor_pH Endpoint Determine Endpoint Monitor_pH->Endpoint Calculate Calculate Ammonium Content Endpoint->Calculate

Caption: Workflow for the potentiometric titration of the ammonium content in this compound.

Conclusion

The purity of commercial this compound is a multifaceted parameter that requires a combination of analytical techniques for a comprehensive assessment. While high-purity grades are commercially available, researchers and drug development professionals should be aware of potential impurities and employ robust analytical methods to ensure the quality and consistency of this important reagent. When selecting a buffering agent, a careful evaluation of the specific application and the stability requirements of the biological molecules involved is crucial. While this compound offers potential advantages in protein stabilization, alternatives such as sodium citrate and histidine-based buffers may be more suitable for certain formulations. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions regarding the selection and quality control of commercial this compound.

References

Cross-Validation of MALDI-MS Results: The Impact of Ammonium Salt Additives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Mass Spectrometry

In the field of mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), the quality of the resulting spectra is paramount for accurate molecular identification and quantification. While various organic acids are used as matrices to facilitate the ionization of analytes, their performance can be significantly enhanced through the use of additives. This guide provides a comparative analysis of using ammonium (B1175870) salts as matrix additives to improve the cross-validation of results obtained in MALDI-MS, a technique relevant to researchers, scientists, and drug development professionals.

The primary role of a MALDI matrix is to absorb energy from the laser and transfer it to the analyte molecules, causing them to desorb and ionize with minimal fragmentation[1]. However, standard matrices can also generate interfering background ions and promote the formation of sodium and potassium adducts, which can complicate spectral interpretation and suppress the analyte signal[2][3]. Ammonium salts, such as ammonium phosphate (B84403), citrate, formate (B1220265), and acetate (B1210297), have been shown to mitigate these issues, leading to cleaner spectra, increased sensitivity, and more reliable data[2][3][4][5]. While ammonium malate (B86768) is less commonly cited, its constituent ions are analogous to other ammonium carboxylates used for this purpose.

This guide will compare the performance of standard MALDI matrices with those supplemented with ammonium salts, providing experimental data and protocols to assist researchers in validating and improving their mass spectrometry results.

Data Presentation: Performance Comparison of MALDI Matrices

The following table summarizes the observed effects of incorporating ammonium salt additives into common MALDI matrices for the analysis of different classes of biomolecules.

Analyte ClassCommon MatrixAmmonium Salt AdditiveObserved EffectKey Benefits
Peptides & Proteins α-Cyano-4-hydroxycinnamic acid (α-CHCA)Ammonium Phosphate (monobasic)Reduction of matrix cluster ions and alkali adducts[2][3][5].Increased peptide signal intensity and signal-to-noise ratio, improved mass accuracy, enhanced detection of low-abundance peptides[2][3][5].
Ammonium Citrate (dibasic)Significant reduction of matrix adducts[2][6].Improved ionization of peptides at low concentrations (femtomole and attomole levels)[2].
2,5-Dihydroxybenzoic acid (DHB)Phosphoric Acid (as a proton source, similar effect to ammonium salts in reducing adducts)Improved analysis of phosphopeptides[7].Enhanced ionization efficiency of phosphopeptides[8].
Lipids 2,5-Dihydroxybenzoic acid (DHB)Ammonium Formate / Ammonium AcetateSignificant increase in signal intensity and the number of detectable lipid species in negative ion mode[4].Up to a five-fold increase in ion intensity for washed tissue samples, enabling high spatial resolution lipid imaging[4].
9-Aminoacridine (9-AA)Ammonium AcetateEnables the detection of triacylglycerols (TAGs)[9].Overcomes the limitation of 9-AA matrix for certain lipid classes[9].
Oligonucleotides 3-Hydroxypicolinic acid (3-HPA)Diammonium Hydrogen CitrateReduces sodium adducts, which are critical for accurate mass determination of oligonucleotides[6][10].Cleaner spectra with reduced salt adducts, leading to more reliable molecular weight determination[6].
Trihydroxyacetophenone (THAP)Ammonium Citrate (dibasic)Chelates sodium ions, preventing the formation of adducts[6].Improved signal quality and detection of oligonucleotides[6].

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are typical protocols for the preparation of MALDI matrix solutions, both with and without ammonium salt additives.

Protocol 1: Standard α-CHCA Matrix for Peptide Analysis
  • Preparation of Stock Solution:

    • Dissolve α-cyano-4-hydroxycinnamic acid (α-CHCA) in a solvent mixture of 50% acetonitrile (B52724) and 50% water with 0.1% trifluoroacetic acid (TFA) to create a saturated solution[6].

    • Vortex the solution thoroughly.

    • The solution should be prepared fresh for optimal performance.

  • Sample-Matrix Deposition (Dried-Droplet Method):

    • Mix the analyte solution and the matrix solution in a 1:1 ratio on a MALDI target plate.

    • Allow the mixture to air-dry at room temperature, forming a crystalline spot.

    • The plate is then ready for insertion into the mass spectrometer.

Protocol 2: α-CHCA Matrix with Ammonium Phosphate Additive for Enhanced Peptide Analysis
  • Preparation of Matrix and Additive Solutions:

    • Prepare a stock solution of α-CHCA as described in Protocol 1.

    • Prepare a separate aqueous stock solution of ammonium phosphate monobasic (e.g., 8 mM or 10 mM)[3][5].

  • Modified Matrix Preparation:

    • Add the ammonium phosphate solution to the α-CHCA stock solution. The final concentration of the additive should be optimized for the specific application[3][5].

  • Sample-Matrix Deposition:

    • Follow the same deposition procedure as in Protocol 1, using the modified matrix solution.

Protocol 3: Matrix Preparation for Lipid Analysis with Ammonium Formate Wash

This protocol is particularly useful for MALDI imaging of lipids in tissue sections.

  • Tissue Section Washing:

    • Before matrix application, wash the tissue sections with an aqueous solution of ammonium formate (e.g., pH 6.4) or ammonium acetate (e.g., pH 6.7)[4]. This step helps to remove interfering salts and enhance lipid signals.

    • The wash duration should be optimized (e.g., 15 seconds) to maximize signal intensity without causing significant delocalization of analytes[4].

  • Matrix Application:

    • Sublimate a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), onto the washed tissue section[4].

    • Alternatively, an automated sprayer can be used for matrix deposition[11].

  • Data Acquisition:

    • Analyze the prepared tissue section using a MALDI imaging mass spectrometer.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and theoretical models.

MALDI_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analyte Analyte (Peptide, Lipid, etc.) Mix Mix Analyte, Matrix (& Additive) Analyte->Mix Matrix Matrix Solution (e.g., α-CHCA) Matrix->Mix Additive Ammonium Salt Additive (Optional) Additive->Mix Spot Spot on MALDI Plate Mix->Spot Dry Air Dry & Crystallize Spot->Dry Laser Pulsed Laser Irradiation Dry->Laser Desorption Desorption & Ionization Laser->Desorption TOF Time-of-Flight Mass Analyzer Desorption->TOF Detector Detector TOF->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: General workflow for MALDI-MS analysis, including the optional addition of an ammonium salt additive during sample preparation.

Additive_Mechanism cluster_outcome Result Analyte_Na [Analyte+Na]+ Suppressed_Signal Suppressed [Analyte+H]+ Signal Analyte_Na->Suppressed_Signal Matrix_Cluster [Matrix_n+H]+ Matrix_Cluster->Suppressed_Signal Improved_Spectrum Cleaner Spectrum, Higher Sensitivity Analyte_H Enhanced [Analyte+H]+ Signal Analyte_H->Improved_Spectrum NH4_Exchange NH4+ ions compete with Na+/K+ for adduction NH4_Exchange->Analyte_H Cluster_Reduction Ammonium salts disrupt matrix cluster formation Cluster_Reduction->Analyte_H

Caption: Proposed mechanism for signal enhancement by ammonium salt additives in MALDI-MS.

References

A Comparative Guide to the Effects of Counter-Ions on Malate Buffer Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is critical for ensuring the stability, solubility, and efficacy of biomolecules and pharmaceutical formulations. Malate (B86768) buffer, with a pKa around 3.4 and 5.1, is often utilized in formulations where a pH below neutral is required. However, the performance of a malate buffer is not solely dependent on the malic acid and its conjugate base; the associated counter-ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) can significantly influence key parameters. This guide provides a comparative analysis of the effects of different counter-ions on the performance of malate buffers, supported by experimental data and detailed protocols.

Impact on Buffering Capacity and pH Stability

The choice of counter-ion can have subtle but important effects on the buffering capacity and pH stability of a malate buffer. While large-scale comparative studies specifically on malate buffers are not extensively documented, the principles of ionic interactions allow for an understanding of their potential impact. Monovalent cations like sodium (Na⁺) and potassium (K⁺) are the most common choices for preparing malate buffers. Due to their similar charge and relatively small ionic radii, they are generally considered to have a minimal differential impact on the fundamental buffering capacity, which is primarily a function of the buffer concentration and the proximity of the pH to the pKa.

Divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) can form complexes with malate, which can influence the equilibrium of the buffer system. This chelation can slightly alter the effective concentration of the conjugate base, potentially impacting the buffering capacity and the pH of the solution.

Table 1: Comparative Overview of Malate Buffer Properties with Different Counter-Ions

Counter-IonTypical Salt FormMolar Mass of Salt ( g/mol )Expected Impact on Buffering CapacityPotential Secondary Effects
Sodium (Na⁺)Disodium (B8443419) Malate178.05Standard performanceMinimal secondary interactions
Potassium (K⁺)Dipotassium Malate210.27Standard performanceMay be preferred in some biological systems over Na⁺
Magnesium (Mg²⁺)Magnesium Malate156.38Potential for slight alteration due to chelationCan act as a cofactor for certain enzymes
Calcium (Ca²⁺)Calcium Malate172.14Potential for slight alteration due to chelationMay influence protein stability and solubility
Influence on Protein and Formulation Stability

The stability of proteins and other macromolecules in a buffered solution is highly sensitive to the ionic environment. The specific effects of ions on protein solubility and stability are often described by the Hofmeister series. In the context of malate buffers, the counter-ion can play a significant role in stabilizing or destabilizing a protein.

A study on the stabilization of halophilic malate dehydrogenase provides direct insight into the relative effectiveness of different cations. The research demonstrated a clear hierarchy in the ability of various cations to maintain the folded, active form of the enzyme.[1]

Table 2: Relative Efficiency of Cations in Stabilizing Halophilic Malate Dehydrogenase [1]

Cation GroupOrder of Stabilizing Efficiency
Divalent CationsCa²⁺ ≈ Mg²⁺
Monovalent CationsLi⁺ ≈ NH₄⁺ ≈ Na⁺ > K⁺ > Rb⁺ > Cs⁺

This data suggests that for this particular enzyme, divalent cations like calcium and magnesium are more effective stabilizers at lower salt concentrations than monovalent cations.[1] Among the common monovalent counter-ions, sodium shows a slightly greater stabilizing effect than potassium.[1] This is crucial for formulation scientists, as selecting a malate buffer with a more stabilizing counter-ion can enhance the shelf-life and efficacy of a protein-based therapeutic.

Experimental Protocols

Protocol 1: Preparation of Malate Buffers with Different Counter-Ions

This protocol describes the preparation of 1 L of a 50 mM malate buffer at pH 4.5 using different counter-ions.

Materials:

  • Malic Acid (C₄H₆O₅)

  • Sodium Hydroxide (NaOH) or Disodium Malate

  • Potassium Hydroxide (KOH) or Dipotassium Malate

  • Magnesium Hydroxide (Mg(OH)₂) or Magnesium Malate

  • Calcium Hydroxide (Ca(OH)₂) or Calcium Malate

  • High-purity water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks (1 L)

Procedure:

  • Calculate Required Masses:

    • For a 50 mM solution, you will need 0.05 moles of the malate species per liter. The molecular weight of malic acid is 134.09 g/mol .

    • Weigh 6.7045 g of malic acid.

  • Dissolution:

    • Dissolve the malic acid in approximately 800 mL of high-purity water in a 1 L beaker.

  • pH Adjustment:

    • While stirring, slowly add a concentrated solution of the chosen base (e.g., 1 M NaOH, 1 M KOH, or a slurry of Mg(OH)₂ or Ca(OH)₂) to the malic acid solution.

    • Monitor the pH continuously with a calibrated pH meter.

    • Continue adding the base until the pH reaches 4.5.

    • Alternative Method: Prepare stock solutions of 50 mM malic acid and 50 mM of the corresponding malate salt (e.g., disodium malate) and mix them in the appropriate ratio to achieve the target pH, guided by the Henderson-Hasselbalch equation.

  • Final Volume Adjustment:

    • Once the target pH is stable, quantitatively transfer the solution to a 1 L volumetric flask.

    • Add high-purity water to bring the final volume to the 1 L mark.

    • Stopper the flask and invert it several times to ensure homogeneity.

Protocol 2: Comparative Analysis of Buffering Capacity

This protocol outlines a titration method to experimentally determine and compare the buffering capacity of the prepared malate buffers.[2][3]

Materials:

  • Prepared 50 mM malate buffers (Na⁺, K⁺, Mg²⁺, Ca²⁺) at pH 4.5

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter with a suitable electrode

  • Burettes (25 mL or 50 mL)

  • Beakers (100 mL)

  • Magnetic stirrer and stir bars

Procedure:

  • Sample Preparation:

    • Pipette 50 mL of the sodium malate buffer into a 100 mL beaker equipped with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Acid Titration:

    • Record the initial pH of the buffer.

    • Fill a burette with the standardized 0.1 M HCl solution.

    • Add the HCl in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

    • Continue the titration until the pH has dropped by at least one unit.

  • Base Titration:

    • Using a fresh 50 mL sample of the same sodium malate buffer, repeat the titration process using 0.1 M NaOH to determine the buffering capacity against a base.

    • Continue the titration until the pH has increased by at least one unit.

  • Repeat for Other Counter-Ions:

    • Repeat steps 1-3 for the potassium, magnesium, and calcium malate buffers.

  • Data Analysis:

    • Plot the pH versus the volume of titrant (HCl or NaOH) added for each buffer.

    • The buffering capacity (β) can be calculated as the amount of acid or base added per unit change in pH (β = d[B]/d(pH)).

    • The region of the titration curve with the shallowest slope represents the highest buffering capacity. Compare these regions for the different counter-ion buffers.

Visualizations

The following diagrams illustrate the experimental workflow for comparing malate buffers and the theoretical basis for the influence of cations on protein stability.

Experimental_Workflow cluster_prep Buffer Preparation cluster_test Performance Testing cluster_analysis Data Analysis & Comparison prep_na Prepare Na-Malate test_bc Buffering Capacity (Titration) prep_na->test_bc test_ps Protein Stability (e.g., DSC) prep_na->test_ps test_sol API Solubility prep_na->test_sol prep_k Prepare K-Malate prep_k->test_bc prep_k->test_ps prep_k->test_sol prep_mg Prepare Mg-Malate prep_mg->test_bc prep_mg->test_ps prep_mg->test_sol prep_ca Prepare Ca-Malate prep_ca->test_bc prep_ca->test_ps prep_ca->test_sol analysis Compare pH stability, buffering capacity, and protein denaturation test_bc->analysis test_ps->analysis test_sol->analysis

Caption: Experimental workflow for the comparative analysis of malate buffers.

Hofmeister_Series cluster_protein cluster_series Hofmeister Series for Cations (Stabilizing Effect) protein Protein series Less Stabilizing (Chaotropic) Cs⁺ Rb⁺ K⁺ Na⁺ Li⁺ Mg²⁺ Ca²⁺ More Stabilizing (Kosmotropic) series:f7->protein Strongly Stabilizing series:f6->protein series:f4->protein Moderately Stabilizing series:f3->protein series:f1->protein Weakly Stabilizing

Caption: The Hofmeister series for cations and its impact on protein stability.

References

A Comparative Guide to the Stability of Ammonium Malate Buffer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The selection of a suitable buffer is a critical decision in drug development and scientific research, profoundly impacting the stability, solubility, and efficacy of biomolecules. While common buffers like phosphate-buffered saline (PBS), Tris, HEPES, and citrate (B86180) are widely used, the exploration of alternative buffering agents is crucial for optimizing formulations. This guide provides a comprehensive stability comparison of ammonium (B1175870) malate (B86768) buffer with other frequently used buffers, offering insights into its performance based on available data and theoretical principles.

Theoretical pH Stability of Ammonium Malate

An ideal buffer exhibits minimal pH change with temperature fluctuations. The pH stability of a buffer is dictated by the pKa of its acidic and basic components and their temperature dependence (d(pKa)/dT).

  • Malic Acid: As a dicarboxylic acid, malic acid has two pKa values, approximately 3.4 and 5.1. Carboxylic acid buffers are known to be less sensitive to temperature changes.[1]

  • Ammonium: The ammonium ion (NH₄⁺) has a pKa of about 9.25. Buffers containing amino groups generally show a more significant decrease in pKa as temperature increases.[1][2]

An this compound buffer can be prepared by combining malic acid and ammonia (B1221849) (or ammonium hydroxide). Depending on the desired pH, the buffering action will be dominated by one of the pKa values of malic acid or the pKa of the ammonium ion. For applications in the physiological pH range (around 7.4), a combination of these components would not provide strong buffering capacity as it falls between the pKa values. However, for applications in the acidic to neutral range, it can be a viable option.

Data Summary: Physicochemical Properties of Buffers

While direct comparative experimental data for the long-term stability of this compound buffer is limited, the following table summarizes the key physicochemical properties of its components and other common buffers, which influence their stability and application.

Buffer ComponentpKa (at 25°C)d(pKa)/dT (°C⁻¹)Optimal Buffering RangeKey Considerations
This compound
Malic Acid3.40, 5.11[3]Low (typical for carboxylic acids)[1]2.4 - 6.1Can chelate divalent cations. Biologically relevant intermediate in the citric acid cycle.[3]
Ammonium (NH₄⁺)9.25[4]-0.031[2]8.25 - 10.25Volatile. Can influence enzyme kinetics.[5][6]
Phosphate (B84403) 2.15, 7.20, 12.32-0.0028 (for pKa₂)6.2 - 8.2 (for pKa₂)Biologically compatible. Can precipitate with divalent cations. pH is relatively stable with temperature.[7]
Tris 8.06-0.0287.1 - 9.1Highly sensitive to temperature changes.[8] Can interfere with some enzymatic assays.
HEPES 7.48-0.0146.8 - 8.2Generally considered biocompatible and stable. Does not bind most metal ions.
Citrate 3.13, 4.76, 6.40-0.002 (for pKa₃)2.1 - 7.4 (multi-range)Can chelate metal ions, which can be advantageous or disadvantageous depending on the application.[9]

Impact on Biomolecule Stability

The choice of buffer can significantly influence the stability of proteins and other biomolecules.

  • Ammonium Ions: Ammonium sulfate (B86663) is widely used for protein precipitation and has a stabilizing effect on protein structure.[10] Ammonium ions have been shown to prevent protein aggregation and inactivation caused by heat.[11] However, they can also affect the activity of certain enzymes.[6]

  • Malate: As a component of the citric acid cycle, malate is highly biocompatible.[3] It can participate in and influence metabolic pathways. Studies on pig heart mitochondrial malate dehydrogenase showed that various salts, including those with carboxylate anions, can stabilize the enzyme.[12]

In contrast, phosphate buffers are generally considered inert and stabilizing for many proteins, although they can sometimes lead to lower protein stability compared to other buffers like cacodylate.[9] Citrate and other carboxylate buffers can be effective stabilizers, but their metal-chelating properties must be considered.[9]

Experimental Protocols for Stability Assessment

To rigorously compare the stability of this compound with other buffers, the following experimental protocols are recommended.

Protocol 1: Accelerated pH Stability Testing

This method is used to predict the long-term pH stability of a buffer solution under normal storage conditions by subjecting it to elevated temperatures.[13][14][15]

Methodology:

  • Buffer Preparation: Prepare 0.1 M solutions of this compound, PBS, Tris, HEPES, and citrate buffers at a desired initial pH (e.g., pH 7.4).

  • Initial Measurement: Record the initial pH of each buffer solution at room temperature (25°C) and at an elevated temperature (e.g., 40°C).

  • Incubation: Store aliquots of each buffer solution in sealed containers at various temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition, allow it to equilibrate to room temperature, and measure the pH.

  • Data Analysis: Plot the pH change over time for each buffer at each temperature. The buffer with the smallest change in pH over time is considered the most stable.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_measurement Measurement prep1 Prepare 0.1 M Buffer Solutions (this compound, PBS, Tris, HEPES, Citrate) prep2 Adjust to Initial pH (e.g., 7.4) prep1->prep2 storage1 4°C storage2 25°C storage3 40°C meas1 Initial pH Measurement (t=0) prep2->meas1 meas2 Time-Point pH Measurements (1, 2, 4, 8, 12 weeks) meas1->meas2 Incubate analysis Data Analysis (Plot pH vs. Time) meas2->analysis G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_run Thermal Denaturation prep1 Prepare 10x Buffer Stocks mix Mix Protein, Buffer, Dye, and Water prep1->mix prep2 Prepare Protein Stock prep2->mix prep3 Prepare Dye Stock prep3->mix rtpcr Real-Time PCR Instrument mix->rtpcr ramp Temperature Ramp (25°C to 95°C) rtpcr->ramp monitor Monitor Fluorescence ramp->monitor analysis Data Analysis (Determine Tm) monitor->analysis G cluster_properties Buffer Properties cluster_impact Impact on Biomolecule Buffer Buffer Choice (e.g., this compound) pH pH and pKa Buffer->pH Temp Temperature Dependence Buffer->Temp Ionic Ionic Strength Buffer->Ionic Chelation Chelating Properties Buffer->Chelation Stability Structural Stability (Folding, Aggregation) pH->Stability Temp->Stability Solubility Solubility Ionic->Solubility Activity Biological Activity Chelation->Activity Outcome Experimental Outcome (Reliability, Reproducibility) Stability->Outcome Solubility->Outcome Activity->Outcome

References

A Comparative Guide to the Spectroscopic Characterization of Ammonium Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of ammonium (B1175870) malate (B86768) against relevant alternatives, offering a comprehensive resource for its characterization using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols and quantitative data are presented to support material identification, purity assessment, and quality control in research and drug development settings.

Spectroscopic Data Comparison

The unique molecular structure of ammonium malate gives rise to a characteristic spectral fingerprint. Below is a comparison of its ¹H NMR, ¹³C NMR, and FTIR spectral data with that of malic acid, sodium malate, and ammonium citrate (B86180). This data facilitates the differentiation of these closely related compounds.

¹H NMR and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while coupling constants (J) in ¹H NMR reveal information about adjacent protons.

Table 1: Comparative ¹H and ¹³C NMR Data (in D₂O)

CompoundNucleusChemical Shift (δ) in ppmMultiplicityAssignment
This compound ¹H~4.3 (t)Triplet-CH(OH)-
~2.7 (d)Doublet-CH₂-
¹³C~180Singlet-COO⁻
~70Singlet-CH(OH)-
~43Singlet-CH₂-
Malic Acid ¹H4.272[1]Triplet-CH(OH)-
2.641, 2.335[1]Doublet of Doublets-CH₂-
¹³C183.803, 182.576[1]Singlet-COOH
73.086[1]Singlet-CH(OH)-
45.358[1]Singlet-CH₂-
Sodium Malate ¹H~4.3Triplet-CH(OH)-
~2.7Doublet-CH₂-
¹³C~180Singlet-COO⁻
~70Singlet-CH(OH)-
~43Singlet-CH₂-
Ammonium Citrate ¹³CNot readily available in searches--

Note: The chemical shifts for this compound and sodium malate are approximated based on the expected shifts upon deprotonation of malic acid. The ammonium protons in this compound and ammonium citrate are often not observed in D₂O due to exchange with the solvent.

FTIR Data

Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral pattern.

Table 2: Comparative FTIR Absorption Bands (cm⁻¹)

Functional GroupThis compoundMalic AcidSodium MalateAmmonium Citrate
O-H Stretch (Alcohol) ~3400 (broad)~3400 (broad)~3400 (broad)~3400 (broad)
N-H Stretch (Ammonium) ~3150 (broad)--~3150 (broad)
C-H Stretch ~2950~2950~2950~2950
C=O Stretch (Carboxylate) ~1580 (asymmetric)-~1580 (asymmetric)~1580 (asymmetric)
C=O Stretch (Carboxylic Acid) -~1720[2]--
N-H Bend (Ammonium) ~1450--~1450
C-O Stretch (Alcohol) ~1100~1100~1100~1100

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and FTIR spectra for the characterization of this compound and its alternatives.

NMR Spectroscopy

1. Sample Preparation:

  • Weigh 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a glass wool plug in a Pasteur pipette.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the D₂O.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 12 ppm, and an acquisition time of 2-4 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is typically used. Parameters may include a 45-degree pulse angle, a spectral width of 200 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to an internal or external standard. For aqueous solutions, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.

FTIR Spectroscopy (KBr Pellet Method)

1. Sample and KBr Preparation:

  • Dry spectroscopy-grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove any absorbed water.

  • Allow the KBr to cool to room temperature in a desiccator.

  • In an agate mortar, grind approximately 1-2 mg of the solid sample to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar.

  • Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.

2. Pellet Formation:

  • Transfer the powder mixture into a pellet die.

  • Place the die in a hydraulic press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die.

3. Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, from sample receipt to final data interpretation and comparison.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_output Output Sample This compound Sample Prep_NMR Dissolve in D2O Sample->Prep_NMR Prep_FTIR Grind with KBr Sample->Prep_FTIR NMR_Acq 1H & 13C NMR Spectroscopy Prep_NMR->NMR_Acq FTIR_Acq FTIR Spectroscopy Prep_FTIR->FTIR_Acq Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acq->Process_NMR Process_FTIR Process FTIR Data (Background Subtraction) FTIR_Acq->Process_FTIR Compare_NMR Compare Chemical Shifts & Coupling Constants Process_NMR->Compare_NMR Compare_FTIR Compare Absorption Bands Process_FTIR->Compare_FTIR Report Characterization Report Compare_NMR->Report Compare_FTIR->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Comparative Analysis of Ammonium Salts on Cell Viability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the effects of various ammonium (B1175870) salts on cell viability, intended for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of data from multiple studies, offering an objective overview of the cytotoxic potential of these compounds.

The following sections detail the cytotoxic effects of different ammonium salts on various cell lines, provide standardized experimental protocols for assessing cell viability, and illustrate the key signaling pathways involved.

Comparative Cytotoxicity of Ammonium Salts

The cytotoxic effects of ammonium salts are highly dependent on their chemical structure, the concentration used, and the specific cell line being tested. Simple inorganic ammonium salts, such as ammonium chloride, and more complex quaternary ammonium compounds (QACs) exhibit distinct profiles of activity. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit a biological process by 50%, is a standard measure of cytotoxicity.

The table below summarizes the IC50 values of various ammonium salts against a panel of cancerous and non-cancerous cell lines, as reported in the scientific literature.

Ammonium SaltCell LineCell TypeIC50 ValueReference
Simple Inorganic Salts
Ammonium ChlorideA549Human Lung Carcinoma2-7 mM[1]
A431Human Skin Squamous Cell Carcinoma2-7 mM[1]
HT29Human Colorectal Adenocarcinoma2-7 mM[1]
HCT116Human Colorectal Carcinoma2-7 mM[1]
Quaternary Ammonium Compounds (QACs)
Choline Chloride:Triethylene Glycol (13DES)MCF-7Human Breast Adenocarcinoma47.99 µM[2]
HepG2Human Liver Carcinoma53.9 µM[2]
OKF6Normal Human Oral Keratinocyte> 250 µM[2]
Choline Chloride:Glycerine (1DES)MCF-7Human Breast Adenocarcinoma99.78 µM[2]
HepG2Human Liver Carcinoma164.68 µM[2]
Choline Chloride:Ethylene Glycol (5DES)MCF-7Human Breast Adenocarcinoma169.89 µM[2]
HepG2Human Liver Carcinoma155.55 µM[2]
Choline Chloride:Urea (9DES)MCF-7Human Breast Adenocarcinoma189.45 µM[2]
HepG2Human Liver Carcinoma243.25 µM[2]
Didecyldimethylammonium saccharinateHepG2Human Liver Carcinoma4.80 µM[2]
Bis-QAC (4DTBP-6,8)NB1RGBNormal Human Skin FibroblastLD50: ~67 µM[3]

Note: Direct comparison of IC50 values between different studies should be made with caution due to variations in experimental conditions, such as incubation times and assay methods.

Experimental Protocols

Accurate and reproducible assessment of cell viability is crucial for comparative studies. The following are detailed protocols for two common colorimetric assays used to determine cytotoxicity: the MTT and MTS assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ammonium salts in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can then be determined by plotting cell viability against the log of the compound concentration.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a similar colorimetric assay to MTT, but the formazan product is soluble in the cell culture medium, simplifying the protocol.

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Prepare the MTS reagent according to the manufacturer's instructions. Add 20 µL of the MTS reagent to each well.

  • Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Signaling Pathways and Logical Relationships

Ammonium salts can exert their effects on cell viability through various molecular mechanisms, including the modulation of key signaling pathways involved in cell survival, proliferation, and death.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is often associated with cancer. Studies have shown that ammonium chloride can influence this pathway, leading to apoptosis and autophagy.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth AmmoniumChloride Ammonium Chloride AmmoniumChloride->PI3K Inhibition AmmoniumChloride->Akt Inhibition

Caption: The PI3K/Akt/mTOR pathway and points of inhibition by ammonium chloride.

Logical Relationship of Ammonium Salt Cytotoxicity

The cytotoxic effects of ammonium salts can be broadly categorized based on their chemical structure. Simple inorganic ammonium salts and quaternary ammonium compounds (QACs) represent two distinct classes with different general mechanisms of action and potency.

Ammonium_Salt_Types AmmoniumSalts Ammonium Salts SimpleSalts Simple Inorganic Salts (e.g., NH4Cl) AmmoniumSalts->SimpleSalts QACs Quaternary Ammonium Compounds (QACs) AmmoniumSalts->QACs Mechanism1 Alters Intracellular pH, Impacts Lysosomal Function SimpleSalts->Mechanism1 Mechanism2 Disrupts Cell Membrane Integrity QACs->Mechanism2 Effect1 Dose-dependent Inhibition of Proliferation Mechanism1->Effect1 Effect2 Potent Cytotoxicity, Often at Lower Concentrations Mechanism2->Effect2

Caption: General classification and cytotoxic effects of ammonium salts.

References

Safety Operating Guide

Navigating the Safe Disposal of Ammonium Malate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of ammonium (B1175870) malate (B86768), aligning with standard laboratory safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the inherent properties and potential hazards of ammonium malate. While it is not always classified as a hazardous substance, prudent laboratory practice dictates treating all chemicals with caution.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

Engineering Controls: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any dust or aerosols.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₄H₁₂N₂O₅PubChem[1]
Molecular Weight168.15 g/mol PubChem[1]
AppearanceWhite crystalline solid-
SolubilitySoluble in water-

Step-by-Step Disposal Protocol

The proper disposal of this compound depends on whether it is in solid form or an aqueous solution, and whether it is contaminated with other hazardous materials.

Disposal of Uncontaminated Solid this compound:

  • Collection: Carefully collect the solid this compound waste in a clearly labeled, sealed container. Avoid generating dust.[2][3]

  • Labeling: The container label should clearly state "this compound Waste" and include any other relevant information required by your institution's waste management program.

  • Storage: Store the sealed container in a designated chemical waste storage area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. In many cases, small quantities of non-hazardous salts can be disposed of through the regular trash, provided they are securely packaged.[5] However, always confirm this with your Environmental Health and Safety (EHS) department.

Disposal of Aqueous Solutions of this compound:

  • Dilution: For small quantities of uncontaminated this compound solutions, dilution with a large amount of water is a common first step.[6][7] This reduces the concentration before further treatment or disposal.

  • Neutralization (if necessary): While this compound is the salt of a weak acid (malic acid) and a weak base (ammonia), the pH of the solution should be checked. If the solution is significantly acidic or basic, it should be neutralized to a pH between 6 and 8 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid like acetic acid for basic solutions).[6][7]

  • Drain Disposal Evaluation: Before disposing of any chemical down the drain, consult your local regulations and institutional policies. Many jurisdictions permit the drain disposal of small quantities of non-hazardous, water-soluble, and biodegradable materials after proper dilution and neutralization.[6][7] Never pour concentrated or untreated solutions down the drain. [2]

  • Alternative Disposal: If drain disposal is not permitted, collect the diluted and neutralized solution in a labeled waste container and manage it as chemical waste according to your institution's guidelines.

Disposal of Contaminated this compound:

If the this compound is contaminated with a hazardous substance, it must be treated as hazardous waste. The disposal procedure will be dictated by the nature of the contaminant.

  • Segregation: Do not mix contaminated this compound waste with other waste streams.

  • Containerization: Place the contaminated waste in a compatible and properly labeled hazardous waste container.

  • Hazardous Waste Management: Follow all institutional and regulatory procedures for the disposal of hazardous waste. This typically involves arranging for pickup by a certified hazardous waste disposal company.

Experimental Workflow: Disposal Decision Tree

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste is_contaminated Is the waste contaminated with a hazardous substance? start->is_contaminated solid_or_solution Is it a solid or aqueous solution? is_contaminated->solid_or_solution No hazardous_waste Treat as Hazardous Waste: - Segregate - Label container clearly - Follow institutional hazardous  waste procedures is_contaminated->hazardous_waste Yes solid_disposal Solid Waste Procedure: 1. Collect in a sealed, labeled container. 2. Store in a designated waste area. 3. Follow institutional guidelines for   non-hazardous solid waste. solid_or_solution->solid_disposal Solid solution_disposal Aqueous Solution Procedure: 1. Dilute with copious amounts of water. 2. Neutralize to pH 6-8 if necessary. 3. Check institutional policy for drain disposal. 4. If not permitted, collect for chemical waste pickup. solid_or_solution->solution_disposal Aqueous

References

Personal protective equipment for handling Ammonium malate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of ammonium (B1175870) malate (B86768).

Personal Protective Equipment (PPE) and Safety Measures

When working with ammonium malate, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended personal protective equipment.

Protection Type Equipment Specification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.
Skin Protection GlovesUse chemical-impermeable gloves that have been inspected prior to use.
Protective ClothingWear fire/flame resistant and impervious clothing.
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Always handle this compound in a well-ventilated area or under a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2][3]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep the container in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials and foodstuff containers.[1]

Emergency Procedures and First Aid

In the event of accidental exposure or release, immediate and appropriate action is necessary.

Accidental Release Measures:

  • Evacuate personnel from the affected area.[1]

  • Ensure adequate ventilation.[1]

  • Avoid dust formation and breathing vapors, mist, or gas.[1]

  • Wear appropriate personal protective equipment during cleanup.[1]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1]

  • On Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1]

  • On Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains or sewer systems.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Conduct Experiment Conduct Experiment Weigh/Measure->Conduct Experiment Decontaminate Decontaminate Conduct Experiment->Decontaminate Spill/Exposure Spill/Exposure Conduct Experiment->Spill/Exposure Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Follow First Aid Follow First Aid Spill/Exposure->Follow First Aid Report Incident Report Incident Follow First Aid->Report Incident

Workflow for Safe Handling of this compound

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.